1,3,5-Tricaffeoylquinic acid
描述
Structure
3D Structure
属性
分子式 |
C34H30O15 |
|---|---|
分子量 |
678.6 g/mol |
IUPAC 名称 |
trans-(3R,5R)-1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C34H30O15/c35-21-7-1-18(13-24(21)38)4-10-29(41)47-27-16-34(33(45)46,49-31(43)12-6-20-3-9-23(37)26(40)15-20)17-28(32(27)44)48-30(42)11-5-19-2-8-22(36)25(39)14-19/h1-15,27-28,32,35-40,44H,16-17H2,(H,45,46)/b10-4+,11-5+,12-6+/t27-,28-,32?,34?/m1/s1 |
InChI 键 |
MSKVJEAKVWAQTA-JFPZSYFPSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1,3,5-Tricaffeoylquinic Acid: Discovery and Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, natural distribution, and analytical methodologies for 1,3,5-tricaffeoylquinic acid. It is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Executive Summary
This compound is a polyphenolic compound belonging to the class of caffeoylquinic acids (CQAs). First isolated from the fruit of Xanthium strumarium L., it has garnered significant scientific interest due to its potent biological activities, most notably as an inhibitor of the HIV-1 ribonuclease H (RNase H) enzyme. This guide details the history of its discovery, outlines its primary natural sources, provides established experimental protocols for its synthesis, extraction, and analysis, and illustrates its key mechanism of action. While the presence of this compound in various plant species is confirmed, specific quantitative data remains an area for further research.
Discovery and History
The initial discovery of this compound was made by Okuda and coworkers, who first reported its isolation from the fruit of Xanthium strumarium L., a plant with a history of use in traditional Chinese and Japanese medicine.[1] However, the compound's therapeutic potential was highlighted later when Millenia Hope Pharmaceuticals Inc. isolated it from cultured plant cells and identified it as a potent inhibitor of HIV-1 RNase H, an enzyme essential for viral replication.[1] This discovery spurred further investigation into its antiviral properties, with a reported IC₅₀ value of 0.4 µM in a cellular assay.[1]
To facilitate further biological evaluation and structure-activity relationship (SAR) studies, a chemical synthesis route for (–)-1,3,5-tri-O-caffeoylquinic acid has been successfully developed, starting from commercially available (–)-quinic acid and caffeic acid derivatives.[1]
Natural Sources
This compound has been identified in a select number of plant species, primarily within the Asteraceae and Caprifoliaceae families. The most well-documented sources are the fruits of Xanthium strumarium and the flowers of Lonicera japonica.
| Plant Species | Family | Plant Part | Confirmed Presence of 1,3,5-TCQA | Quantitative Data (1,3,5-TCQA) | Notes on Related Compounds |
| Xanthium strumarium L. | Asteraceae | Fruit | Yes[1][2][3] | Not specified in the reviewed literature. | The fruit contains a complex mixture of mono-, di-, and other tri-caffeoylquinic acids.[2] |
| Lonicera japonica Thunb. | Caprifoliaceae | Flowers, Buds | Yes | Not specified in the reviewed literature. | Rich in various caffeoylquinic acids, with total chlorogenic acid content reported to be as high as 4-6% in some cultivars.[4][5][6] |
| Gnaphalium uliginosum | Asteraceae | Aerial Parts | Yes | Not specified in the reviewed literature. | |
| Phoradendron sp. | Viscaceae | Aerial Parts | Yes | Not specified in the reviewed literature. | |
| Helichrysum populifolium | Asteraceae | Not specified | Yes | Not specified in the reviewed literature. | Also contains various dicaffeoylquinic acids. |
Experimental Protocols
Chemical Synthesis of (–)-1,3,5-tri-O-caffeoylquinic Acid
A multi-step chemical synthesis has been developed to produce this compound for research purposes. The general strategy involves the protection of reactive groups on quinic acid and caffeic acid, followed by selective esterification and final deprotection.
Key Steps:
-
Protection of Quinic Acid: Commercially available (–)-quinic acid is protected as a methyl ester and an isopropylidene acetal.
-
Protection of Caffeic Acid: The catechol moiety of caffeic acid is protected, for example, using a methylenedioxy group.
-
Esterification: The protected quinic acid derivative is selectively esterified with the protected caffeic acid derivative at the 1, 3, and 5 positions. This often requires a series of controlled protection and deprotection steps to achieve the desired regioselectivity.
-
Deprotection: The final step involves the removal of all protecting groups to yield the target molecule. A common method for the final deprotection of the catechol groups is the use of boron tribromide (BBr₃) at low temperatures (e.g., -78 °C).[1]
-
Purification: The crude product is purified using chromatographic techniques, such as silica (B1680970) gel chromatography, to yield the pure (–)-1,3,5-tri-O-caffeoylquinic acid.
Extraction from Natural Sources
The extraction of this compound from plant material typically employs polar solvents due to the compound's polyphenolic nature.
General Protocol (Example: Ultrasound-Assisted Extraction):
-
Sample Preparation: The plant material (e.g., dried and powdered Xanthium strumarium fruits) is accurately weighed (e.g., 0.5 g).
-
Solvent Addition: A polar solvent mixture, such as 75% methanol (B129727) in water, is added to the sample (e.g., 15 mL). The use of acidic conditions (e.g., with 0.1% formic acid) can improve the stability of caffeoylquinic acids and prevent isomerization.
-
Extraction: The mixture is subjected to ultrasound-assisted extraction (UAE) in an ultrasonic bath. Typical parameters include a temperature of 40°C and an ultrasound amplitude of 60% for a duration of 10 minutes.
-
Solid-Liquid Separation: The extract is centrifuged to pellet the solid plant material.
-
Filtration: The resulting supernatant is filtered through a syringe filter (e.g., 0.22 µm) into an HPLC vial for analysis.
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the standard method for the identification and quantification of this compound.
General LC-MS/MS Method:
-
Chromatographic Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 2.7 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with an acidic modifier (e.g., 0.1% formic acid).
-
-
Flow Rate: A flow rate of 0.3 - 0.5 mL/min is standard.
-
Column Temperature: The column is maintained at a constant temperature, for example, 40°C.
-
Detection (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for phenolic acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Specific precursor-to-product ion transitions for this compound would need to be optimized.
-
-
Detection (DAD): Detection is typically performed at a wavelength of around 325 nm, which is the characteristic absorbance maximum for caffeoylquinic acids.
-
Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound.
Signaling Pathways and Mechanism of Action
The most extensively studied biological activity of this compound is its potent inhibition of the HIV-1 Ribonuclease H (RNase H) enzyme.[1]
Mechanism of RNase H Inhibition:
The active site of HIV-1 RNase H contains a highly conserved DEDD motif (Asp443, Glu478, Asp498, and Asp549) that coordinates two divalent metal ions (Mg²⁺), which are essential for its catalytic activity.[7][8] These metal ions are crucial for the hydrolysis of the RNA strand in an RNA/DNA hybrid.
This compound is believed to function as an active-site inhibitor. The multiple catechol groups present in its three caffeoyl moieties are capable of chelating the two Mg²⁺ ions within the RNase H active site.[9][10] This sequestration of the essential metal cofactors disrupts the catalytic machinery of the enzyme, preventing it from cleaving the viral RNA and thereby halting the process of reverse transcription. This mechanism is a common feature for many polyphenolic inhibitors of metal-dependent enzymes.[9][10]
Visualizations
Experimental Workflow Diagram
Caption: General workflow for extraction and analysis of this compound.
Signaling Pathway Diagram
Caption: Proposed mechanism of HIV-1 RNase H inhibition by this compound.
References
- 1. Synthesis of the Naturally Occurring (–)-1,3,5-Tri-O-Caffeoylquinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical Compositions and Biological Activities of Essential Oil from Xanthium strumarium L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constituents from Lonicera japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucosylated caffeoylquinic acid derivatives from the flower buds of Lonicera japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Lonicerae Japonicae Caulis: a review of its research progress of active metabolites and pharmacological effects [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. HIV-1 Ribonuclease H: Structure, Catalytic Mechanism and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis for the Inhibition of RNase H Activity of HIV-1 Reverse Transcriptase by RNase H Active Site-Directed Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Active site and allosteric inhibitors of the ribonuclease H activity of HIV reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of 1,3,5-Tricaffeoylquinic Acid in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tricaffeoylquinic acid (1,3,5-TCQA) is a polyphenolic compound found in various plants, belonging to the larger class of caffeoylquinic acids (CQAs). These compounds are esters of caffeic acid and quinic acid and are known for their significant therapeutic potential, including antioxidant, anti-inflammatory, and antiviral properties. As interest in 1,3,5-TCQA for drug development and nutraceutical applications grows, a thorough understanding of its biosynthesis is crucial. This technical guide provides an in-depth exploration of the enzymatic pathways leading to the formation of 1,3,5-TCQA, details on its regulation, and methodologies for its study.
Core Biosynthetic Pathway: From Phenylalanine to this compound
The biosynthesis of 1,3,5-TCQA is an extension of the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. A series of enzymatic reactions leads to the formation of caffeoyl-CoA, the activated form of caffeic acid, which serves as the acyl donor for the esterification of quinic acid.
The initial steps of the pathway leading to the formation of mono-caffeoylquinic acids are well-characterized.[1][2] Phenylalanine is first converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate 4-hydroxylase (C4H) . Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its thioester, p-coumaroyl-CoA.
From p-coumaroyl-CoA, the pathway can proceed through several routes to produce 5-O-caffeoylquinic acid (chlorogenic acid), the most common mono-CQA.[1][2][3] The key enzymes in this part of the pathway are hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT) and hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT) , both belonging to the BAHD family of acyltransferases, and p-coumaroyl ester 3'-hydroxylase (C3'H) , a cytochrome P450 monooxygenase.[1][3]
The formation of di- and tri-caffeoylquinic acids occurs through the successive acylation of a mono-caffeoylquinic acid molecule. While the enzymatic synthesis of dicaffeoylquinic acids (diCQAs) is becoming clearer, the specific enzyme responsible for the final acylation step to produce 1,3,5-TCQA has not yet been definitively characterized. It is hypothesized that a specific acyltransferase, likely a member of the BAHD superfamily, catalyzes the transfer of a caffeoyl group from caffeoyl-CoA to a dicaffeoylquinic acid precursor.
Proposed Pathway for this compound Biosynthesis
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Insights into this compound Biosynthesis
Quantitative data on the biosynthesis of 1,3,5-TCQA is limited. However, studies on related compounds and analyses of plant extracts provide some insights into the potential concentrations and factors influencing its production.
| Compound | Plant Species | Tissue | Concentration Range | Reference(s) |
| 3,4,5-Tricaffeoylquinic acid | Ipomoea batatas (Sweet Potato) | Leaves | 44.73 to 193.22 mg/100 g DW | [4] |
| This compound | Xanthium strumarium | Fruit | Not specified | [1] |
| This compound | Lonicera japonica | Flowers | Not specified | [1] |
| This compound | Gnaphalium uliginosum | Aerial parts | Not specified | [1] |
Enzyme Kinetics (Hypothetical for the final step)
While the specific enzyme for the final acylation step is uncharacterized, we can hypothesize its kinetic parameters based on known acyltransferases involved in CQA biosynthesis.
| Enzyme | Substrate(s) | Km | Vmax | Reference(s) |
| Putative Acyltransferase | 1,5-Dicaffeoylquinic acid, Caffeoyl-CoA | Not Determined | Not Determined | - |
| HQT (from S. lycopersicum) | 3-CQA (for di-CQA synthesis) | 16 mM | Not specified | [5] |
| IbICS (from I. batatas) | 3-CQA (for di-CQA synthesis) | 3.5 mM | Not specified | [5] |
Experimental Protocols
Extraction of Caffeoylquinic Acids from Plant Material for Quantitative Analysis
This protocol describes a general method for extracting CQAs, including 1,3,5-TCQA, from plant tissues for subsequent HPLC or LC-MS analysis.
Materials:
-
Fresh or freeze-dried plant tissue
-
Liquid nitrogen
-
80% Methanol (B129727) (HPLC grade)
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC vials
Procedure:
-
Grind the plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the extract at 13,000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store the vial at -20°C until analysis.
References
- 1. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Biosynthesis and Bioactivity of Plant Caffeoylquinic Acids [mdpi.com]
- 3. Recent Advances in Biosynthesis and Bioactivity of Plant Caffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy 3,4,5-Tricaffeoylquinic acid | 86632-03-3 | >98% [smolecule.com]
An In-depth Technical Guide to 1,3,5-Tricaffeoylquinic Acid: Solubility, Methodologies, and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3,5-Tricaffeoylquinic acid in various organic solvents. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors that utilize this complex polyphenol. This document compiles available data on its solubility, outlines detailed experimental protocols for solubility determination, and presents a visualization of a relevant biological pathway to provide context for its application.
Introduction to this compound
This compound is a derivative of caffeic acid and quinic acid, belonging to the larger class of chlorogenic acids. These compounds are widely distributed in the plant kingdom and are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antiviral properties. The specific arrangement of the three caffeoyl groups on the quinic acid core in the 1,3,5-isomer confers distinct chemical and biological properties, making its solubility a critical parameter for extraction, purification, formulation, and in vitro and in vivo studies.
Solubility of this compound
Understanding the solubility of this compound is fundamental for its handling and application in research and development. While precise quantitative data is not extensively available in the public domain, qualitative solubility information has been reported.
Table 1: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Solubility | Notes |
| Chloroform | Soluble[1] | - |
| Dichloromethane | Soluble[1] | - |
| Ethyl Acetate | Soluble[1] | Often used in the purification process of related compounds.[2] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | A common solvent for preparing stock solutions for biological assays. |
| Acetone | Soluble[1] | - |
| Ethanol | Presumed Soluble | Ethanol is a common solvent for extracting polyphenols and related caffeoylquinic acids.[3][4] |
| Methanol | Presumed Soluble | Methanol is frequently used in the extraction and analysis of phenolic compounds.[5] |
Note on Enhancing Solubility: For compounds like this compound, solubility can sometimes be enhanced by gently warming the solution (e.g., to 37°C) and using sonication in an ultrasonic bath.[1][6] Stock solutions are often recommended to be prepared fresh, although storage at low temperatures (e.g., -20°C) for several months may be possible.[1]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol based on the widely used shake-flask method, which is a standard and reliable technique for determining the solubility of solid compounds in various solvents.[7]
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate) of analytical grade
-
Thermostatic shaker or water bath
-
Calibrated analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD or UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25°C or 37°C) in the thermostatic shaker or water bath.
-
Addition of Solute: Add an excess amount of this compound to a known volume of the temperature-equilibrated solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the sealed container in the thermostatic shaker and agitate it for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.
-
Phase Separation: After equilibration, allow the suspension to settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant. To prevent precipitation, immediately dilute the aliquot with a known volume of the same solvent.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as mg/mL or mol/L.
Workflow for Solubility Determination
References
- 1. This compound | CAS:1073897-80-9 | Caffeoylquinic acids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Synthesis of the Naturally Occurring (–)-1,3,5-Tri-O-Caffeoylquinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.elisa-research.com [m.elisa-research.com]
- 7. researchgate.net [researchgate.net]
Stability of 1,3,5-Tricaffeoylquinic acid under various conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tricaffeoylquinic acid (1,3,5-triCQA) is a polyphenolic compound belonging to the family of caffeoylquinic acids (CQAs). These compounds are esters of caffeic acid and quinic acid and are widely distributed in the plant kingdom. Possessing a range of biological activities, including antioxidant, anti-inflammatory, and antiviral properties, 1,3,5-triCQA and its isomers are of significant interest for pharmaceutical and nutraceutical applications. However, the inherent instability of CQAs, particularly those with a higher degree of caffeoyl substitution, presents a considerable challenge in their development as therapeutic agents. This technical guide provides an in-depth overview of the stability of this compound under various conditions, drawing upon available data for closely related compounds to infer its stability profile.
General Stability of Caffeoylquinic Acids
The stability of caffeoylquinic acids is influenced by several factors, including the number and position of caffeoyl groups, pH, temperature, and exposure to light. Generally, the stability of CQAs decreases as the number of caffeoyl substitutions increases. Therefore, tri-caffeoylquinic acids like 1,3,5-triCQA are considered less stable than di-caffeoylquinic acids (diCQAs) and mono-caffeoylquinic acids (mono-CQAs).[1]
Degradation of CQAs can occur through several pathways, including isomerization (acyl migration), hydrolysis to caffeic acid and quinic acid, and oxidation.[2] Neutral and basic pH conditions, as well as elevated temperatures, are known to accelerate these degradation processes.[3]
Stability of this compound Under Various Stress Conditions
Direct quantitative stability data for this compound is limited in the scientific literature. However, by examining the behavior of di-caffeoylquinic acids, such as 3,5-dicaffeoylquinic acid (3,5-diCQA), we can infer the stability profile of 1,3,5-triCQA. It is important to note that as a tri-substituted CQA, 1,3,5-triCQA is expected to be even more susceptible to degradation than its di-substituted counterparts.
Influence of pH
Caffeoylquinic acids are most stable under acidic conditions. As the pH increases towards neutral and alkaline conditions, the rate of degradation and isomerization significantly increases.[3] For instance, the degradation of 3,5-diCQA is markedly accelerated at higher pH values.[4]
Table 1: Effect of pH on the Degradation of 3,5-Dicaffeoylquinic Acid (as a proxy for this compound)
| pH | Degradation Constant (k) | Degradation Half-life (t½) in hours |
| 4.69 | 7.8 x 10⁻⁴ | 130 |
| 7.06 | - | - |
| 7.96 | - | - |
| 9.22 | 2.9 x 10⁻² | 7.50 |
| Data adapted from studies on 3,5-dicaffeoylquinic acid and is intended to be illustrative for the expected behavior of this compound.[4] |
Influence of Temperature
Elevated temperatures significantly accelerate the degradation of di- and tri-caffeoylquinic acids. Storage at room temperature can lead to noticeable degradation, while storage at refrigerated (4°C) or frozen (-20°C) conditions is recommended to maintain stability.[1][3]
Table 2: Thermal Stability of Dicaffeoylquinic Acids in 50% (v/v) Aqueous Methanol (B129727) over 7 Days (as a proxy for this compound)
| Compound | % Degradation at Room Temperature | % Degradation at 4°C |
| 3,4-diCQA | 7.82% | Relatively Stable |
| 3,5-diCQA | 7.03% | Relatively Stable |
| 4,5-diCQA | 10.08% | Relatively Stable |
| 1,3-diCQA | Decreased | Relatively Stable |
| Data adapted from studies on dicaffeoylquinic acids.[3] |
Influence of Light
Exposure to light can induce isomerization and degradation of caffeoylquinic acids. Therefore, it is crucial to protect solutions and solid samples of this compound from light.
Table 3: Photostability of Dicaffeoylquinic Acids in 50% (v/v) Aqueous Methanol at Room Temperature over 7 Days (as a proxy for this compound)
| Compound | % Degradation in Transparent Vials |
| 3,4-diCQA | 17.44% |
| 3,5-diCQA | 14.43% |
| 4,5-diCQA | 18.02% |
| 1,3-diCQA | 6.89% |
| Data adapted from studies on dicaffeoylquinic acids.[2] |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. A general protocol for the forced degradation of this compound is outlined below. The extent of degradation should ideally be in the range of 5-20%.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or 50% aqueous methanol) at a concentration of approximately 1 mg/mL.
2. Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.
-
Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
3. Alkaline Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.
-
Incubate the mixture at room temperature, monitoring at shorter time intervals (e.g., 15, 30, 60, 120 minutes) due to the expected rapid degradation.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
4. Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep the mixture at room temperature and monitor at various time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
5. Thermal Degradation:
-
Place the solid powder of this compound in a hot air oven at a specified temperature (e.g., 80°C) for a defined period.
-
Also, subject the stock solution to the same temperature.
-
At various time points, dissolve the solid sample in the initial solvent and dilute the liquid sample with the mobile phase for HPLC analysis.
6. Photolytic Degradation:
-
Expose the solid powder and the stock solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time intervals.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for accurately quantifying the decrease of the parent compound and the formation of degradation products.
Table 4: Example of a Stability-Indicating HPLC Method for Caffeoylquinic Acids
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A linear gradient tailored to separate the parent compound from its degradation products (a shallow gradient is often required for resolving isomers). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV-Vis Diode Array Detector (DAD) at 325-330 nm |
| Injection Volume | 10 µL |
| This is a general method and should be optimized and validated for the specific analysis of this compound and its degradation products.[5][6] |
Signaling Pathways and Mechanisms of Action
While the stability of this compound is a critical consideration for its development, its biological activity is the driving force for its investigation. Studies on the closely related isomer, 3,4,5-tricaffeoylquinic acid, have shed light on its mechanisms of action, particularly its anti-inflammatory and antioxidant effects, which are mediated through various signaling pathways.
Anti-inflammatory Signaling
3,4,5-Tricaffeoylquinic acid has been shown to inhibit the production of inflammatory mediators by suppressing the NF-κB and MAPK signaling pathways .[7][8]
Caption: Inhibition of MAPK/AP-1 and NF-κB Signaling by this compound.
Antioxidant Signaling
The antioxidant effects of caffeoylquinic acids are, in part, mediated by the activation of the Nrf2 signaling pathway . Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes.[9]
Caption: Activation of the Nrf2 Antioxidant Pathway by this compound.
Conclusion and Recommendations
This compound is a promising natural compound with significant biological activities. However, its inherent instability, particularly under neutral to alkaline pH, elevated temperatures, and light exposure, poses a major hurdle for its development. This technical guide, by synthesizing available data on closely related di-caffeoylquinic acids, provides a framework for understanding and mitigating the stability challenges associated with 1,3,5-triCQA.
For researchers, scientists, and drug development professionals working with this compound, the following recommendations are crucial:
-
Storage: Store solid material and solutions at -20°C or below and protect from light at all times.
-
Formulation: Acidic conditions are preferred for liquid formulations to enhance stability. The use of antioxidants may also be beneficial in preventing oxidative degradation.
-
Analytical Methods: A validated, stability-indicating HPLC or UPLC method is essential for accurate quantification and for monitoring the formation of degradation products during stability studies.
-
Further Research: There is a clear need for detailed stability studies specifically on this compound to generate quantitative data on its degradation kinetics and pathways under various stress conditions.
By carefully considering these stability aspects, the potential of this compound as a therapeutic agent can be more effectively realized.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A validated UHPLC method for the determination of caffeoylquinic and di-caffeoylquinic acids in green coffee extracts using an RP-Amide fused-core column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,4,5-Tricaffeoylquinic acid inhibits tumor necrosis factor-α-stimulated production of inflammatory mediators in keratinocytes via suppression of Akt- and NF-κB-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,4,5-tricaffeoylquinic Acid inhibits the lipopolysaccharide-stimulated production of inflammatory mediators in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comprehensive Technical Review of the Biological Activities of 1,3,5-Tricaffeoylquinic Acid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 1,3,5-Tricaffeoylquinic acid (1,3,5-triCQA) is a polyphenolic compound belonging to the family of caffeoylquinic acids (CQAs), which are esters of caffeic acid and quinic acid. Found in various plant species, this class of natural products has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive review of the current state of knowledge on the biological effects of 1,3,5-triCQA, with a focus on its anticancer, anti-HIV, antioxidant, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the compound's mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation.
Anticancer Activity
This compound has demonstrated notable cytotoxic and anti-angiogenic effects, particularly against ovarian cancer.
Quantitative Data
| Cell Line | Activity | Parameter | Value | Reference |
| A2780 (Human ovarian cancer) | Cytotoxicity | IC50 | 47.43 ± 2.43 μM | [1] |
| A2780 (Human ovarian cancer) | Apoptosis Induction | % Apoptotic Cells | >37% at 100 μM | [2][3] |
| A2780 (Human ovarian cancer) | Viability Reduction | % Viability | <25% at 100 μM | [2][3] |
Mechanism of Action
Studies on A2780 human ovarian cancer cells have revealed that 1,3,5-triCQA exerts its anticancer effects through a multi-faceted mechanism involving the induction of apoptosis and the inhibition of angiogenesis.
1.2.1. Induction of Apoptosis: 1,3,5-triCQA triggers apoptosis through both the intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins such as cleaved caspase-8, Bax, cleaved caspase-9, and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2. This cascade of events ultimately leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a key event in programmed cell death.[1][2]
1.2.2. Inhibition of Angiogenesis: The compound also exhibits anti-angiogenic properties by inhibiting tube formation in Human Umbilical Vein Endothelial Cells (HUVECs). This effect is mediated through the suppression of key signaling pathways involved in angiogenesis.[1][2] Specifically, 1,3,5-triCQA inhibits the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and downstream effectors in the PI3K/Akt/mTOR and ERK signaling pathways.[1][2]
Signaling Pathways
Anticancer mechanisms of this compound.
Experimental Protocols
1.4.1. Cell Viability Assay (MTT Assay):
-
Seed A2780 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of 1,3,5-triCQA (e.g., 0, 10, 25, 50, 100 μM) for 48 hours.
-
Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 μL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
1.4.2. Apoptosis Assay (Annexin V-FITC Staining):
-
Seed A2780 cells in 6-well plates and treat with 1,3,5-triCQA (50 and 100 μM) for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
1.4.3. Western Blot Analysis:
-
Treat A2780 cells with 1,3,5-triCQA (50 and 100 μM) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-8, Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, cleaved PARP, p-VEGFR2, p-ERK, p-PI3K, p-Akt, p-mTOR, and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Anti-HIV Activity
This compound has been identified as a potent inhibitor of the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.
Quantitative Data
| Target | Activity | Parameter | Value | Reference |
| HIV-1 RNase H | Inhibition | IC50 | 0.4 µM | [4][5] |
A related isomer, 3,4,5-tricaffeoylquinic acid, has also shown potent anti-HIV activity through the inhibition of HIV-1 integrase.[6]
| Compound | Target | Activity | Parameter | Value | Reference |
| 3,4,5-Tricaffeoylquinic acid | HIV-1 Integrase | Inhibition | IC50 | 0.063 µM | [6] |
| 3,4,5-Tricaffeoylquinic acid | HIV-1 Replication (MT-2 cells) | Inhibition | EC50 | 1.15 µM | [6] |
Mechanism of Action
The anti-HIV activity of 1,3,5-triCQA is attributed to its ability to specifically inhibit the RNase H function of HIV-1 RT. RNase H is responsible for degrading the RNA strand of the RNA:DNA hybrid intermediate during reverse transcription, a critical step in the viral life cycle. By inhibiting this enzymatic activity, 1,3,5-triCQA disrupts the process of viral DNA synthesis.
Signaling Pathway
Anti-HIV mechanism of this compound.
Experimental Protocols
2.4.1. HIV-1 RNase H Inhibition Assay:
-
The assay is performed in a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl pH 7.8, 80 mM KCl, 6 mM MgCl₂), a fluorescently labeled RNA:DNA hybrid substrate, and purified HIV-1 RT.
-
Add varying concentrations of 1,3,5-triCQA to the reaction mixture.
-
Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Analyze the cleavage of the RNA strand by methods such as gel electrophoresis and quantify the inhibition of RNase H activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the RNase H activity by 50%.
Antioxidant and Anti-inflammatory Activities
Quantitative Data (Reference Compounds)
| Compound | Assay | Parameter | Value | Reference |
| 3,5-Dicaffeoylquinic acid | DPPH Radical Scavenging | IC50 | 4.26 µg/mL | [1] |
| 3,5-Dicaffeoylquinic acid | ABTS Radical Scavenging | TEAC | 0.9974 | [1] |
| 1,3-Dicaffeoylquinic acid | DPPH Radical Scavenging | IC50 | Two-fold lower than Trolox | [1] |
Specific IC50 values for the anti-inflammatory activity of 1,3,5-triCQA are not currently published. However, related caffeic acid derivatives have been shown to inhibit the production of inflammatory mediators.
Experimental Protocols
3.2.1. DPPH Radical Scavenging Assay:
-
Prepare a stock solution of 1,3,5-triCQA in a suitable solvent (e.g., methanol).
-
In a 96-well plate, add various concentrations of the test compound to a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
3.2.2. ABTS Radical Cation Decolorization Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add different concentrations of 1,3,5-triCQA to the ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
3.2.3. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of 1,3,5-triCQA for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.
-
Determine the IC50 value for the inhibition of NO production.
Neuroprotective Effects
While direct studies on the neuroprotective effects of this compound are limited, extensive research on the closely related isomer, 3,4,5-tricaffeoylquinic acid (3,4,5-triCQA), has demonstrated significant neuroprotective and cognitive-enhancing properties.
Mechanism of Action (of 3,4,5-triCQA)
3,4,5-triCQA has been shown to protect neuronal cells from amyloid-β (Aβ)-induced cytotoxicity. Its neuroprotective mechanism involves the upregulation of glycolytic enzymes, such as phosphoglycerate mutase 1 (PGAM1) and glyceraldehyde-3-phosphate dehydrogenase (G3PDH), leading to increased intracellular ATP production. Furthermore, in vivo studies using a senescence-accelerated mouse model (SAMP8) have shown that oral administration of 3,4,5-triCQA (5 mg/kg for 30 days) improves cognitive function and promotes adult neurogenesis in the hippocampus.
Signaling Pathway (Proposed for Neuroprotection)
Proposed neuroprotective mechanism of 3,4,5-Tricaffeoylquinic acid.
Other Potential Biological Activities
While less explored for this compound specifically, other caffeoylquinic acid derivatives have shown promise in other therapeutic areas:
-
Antidiabetic Activity: Dicaffeoylquinic acids have been reported to exhibit antidiabetic effects by inhibiting enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion.[7][8]
-
Antimicrobial Activity: Certain caffeoylquinic acids have demonstrated antimicrobial activity against a range of pathogenic bacteria.[9]
Further research is warranted to investigate whether this compound shares these biological activities.
Conclusion
This compound is a promising natural compound with a range of significant biological activities. Its potent anticancer and anti-HIV effects are the most well-documented, with clear quantitative data and elucidated mechanisms of action. While its antioxidant and anti-inflammatory properties are strongly suggested by its chemical structure and the activities of related compounds, further quantitative studies are needed to fully characterize these effects. The neuroprotective potential, as suggested by studies on its isomer, also presents an exciting avenue for future research. This technical guide summarizes the current knowledge and provides a foundation for further investigation into the therapeutic potential of this compound. The detailed protocols and pathway diagrams included herein are intended to facilitate the design and execution of future studies in this promising area of natural product research.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of the Naturally Occurring (–)-1,3,5-Tri-O-Caffeoylquinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. benchchem.com [benchchem.com]
- 8. Anti-diabetic effect of dicaffeoylquinic acids is associated with the modulation of gut microbiota and bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanisms Underlying the Antidiabetic Activities of Polyphenolic Compounds: A Review [frontiersin.org]
The Anti-HIV Potential of 1,3,5-Tricaffeoylquinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Human Immunodeficiency Virus (HIV) remains a significant global health challenge, necessitating the discovery of novel therapeutic agents that act on under-utilized viral targets. 1,3,5-Tricaffeoylquinic acid (TCQA), a naturally occurring polyphenolic compound, and its close analogs have emerged as promising anti-HIV candidates. This document provides a comprehensive technical overview of the anti-HIV potential of 1,3,5-TCQA, focusing on its multi-target mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. Evidence strongly indicates that TCQA and related caffeoylquinic acids potently inhibit two critical enzymes in the HIV life cycle: Integrase (IN) and the Ribonuclease H (RNase H) domain of Reverse Transcriptase (RT). This dual-action mechanism presents a high barrier to the development of viral resistance, making it a compelling lead for further drug development.
Introduction to this compound and HIV
HIV is a retrovirus that establishes a chronic infection by integrating its genetic material into the host cell's genome, leading to Acquired Immunodeficiency Syndrome (AIDS) if left untreated.[1] The viral life cycle depends on several key viral enzymes, including reverse transcriptase (RT), integrase (IN), and protease (PR).[1][2] While current antiretroviral therapy (ART) effectively suppresses viral replication, challenges such as drug resistance and long-term toxicity persist, driving the search for new inhibitors with novel mechanisms.[1]
Caffeoylquinic acids (CQAs) are a class of phenolic compounds found in various plants.[3][4] Within this class, this compound and its dicaffeoyl analogs have demonstrated significant and specific anti-HIV activity.[3][5] Unlike many existing drugs that target the polymerase function of RT or the protease enzyme, these compounds primarily inhibit HIV integrase and the RNase H function of RT, representing a valuable therapeutic strategy.[6][7]
Mechanism of Action: A Dual-Target Approach
The primary anti-HIV efficacy of 1,3,5-TCQA and its analogs stems from their ability to inhibit two essential viral enzymes.
Inhibition of HIV-1 Integrase (IN)
HIV-1 integrase is the enzyme responsible for inserting the viral DNA transcript into the host cell's chromosome, a step that is absolutely required for productive infection.[2][8] Dicaffeoylquinic acids (DCQAs) are potent and selective inhibitors of HIV-1 integrase.[8][9][10][11]
The mechanism involves the direct interaction of the CQA molecule with the enzyme, effectively blocking its catalytic activity.[6][12] Studies have shown that this inhibition is:
-
Enzyme-Directed: The inhibitory effect is exerted on the integrase enzyme itself, not the DNA substrate.[6][12]
-
Irreversible: Kinetic and dialysis experiments have demonstrated that the inhibition of integrase by DCQAs is irreversible, suggesting a strong and lasting interaction with conserved amino acid residues in the enzyme's core catalytic domain.[6][12][13]
-
Specific: These compounds show high selectivity for retroviral integrases with little to no effect on other DNA-modifying enzymes.[6][12][13]
Molecular modeling suggests that these inhibitors fit into a groove within the predicted catalytic site of the integrase core domain, leading to a disruption of the integration process.[4][8]
Inhibition of Reverse Transcriptase (RNase H)
Reverse transcriptase possesses two distinct functions: a DNA polymerase activity that synthesizes viral DNA from the RNA template, and a Ribonuclease H (RNase H) activity. The RNase H function is crucial for degrading the viral RNA strand from the newly formed RNA-DNA hybrid, a necessary step for the synthesis of the second DNA strand.[7][14][15] Despite its essential role, RNase H remains an untargeted enzyme by all currently approved antiretroviral drugs.[14]
Studies have identified (–)-1,3,5-tri-O-caffeoylquinic acid as a potent inhibitor of the RNase H function of HIV-1 RT.[7] By blocking this activity, the compound effectively halts the reverse transcription process before the viral DNA can be fully formed and prepared for integration.[15] This provides a second, distinct mechanism for halting viral replication.
Quantitative Efficacy Data
The anti-HIV activity of 1,3,5-TCQA and its analogs has been quantified through various in vitro enzymatic and cell-based assays. The data highlights their potency and selectivity.
Table 1: In Vitro Enzymatic Inhibition Data
| Compound | Target Enzyme | Assay Type | IC₅₀ (Concentration for 50% Inhibition) | Reference(s) |
| 3,4,5-Tricaffeoylquinic acid | HIV-1 Integrase | Enzymatic Assay | 0.063 µM (63 nM) | [16] |
| This compound | HIV-1 RT (RNase H) | Cellular Assay | 0.4 µM (400 nM) | [7] |
| Dicaffeoylquinic acids (general) | HIV-1 Integrase | Enzymatic Assay | 0.15 - 0.84 µM (150 - 840 nM) | [17] |
| (-) 3,5-Dicaffeoyl-muco-quinic acid | HIV-1 Integrase | Enzymatic Assay | 7.0 ± 1.3 µg/ml | [18] |
Table 2: Cell-Based Anti-HIV Activity and Cytotoxicity
| Compound | Cell Line | Measurement | EC₅₀ / LD₅ (Concentration) | Selectivity Index (SI)¹ | Reference(s) |
| 3,4,5-Tricaffeoylquinic acid | MT-2 Cells | Anti-HIV Activity (EC₅₀) | 1.15 µM | 16 | [16] |
| 3,4,5-Tricaffeoylquinic acid | MT-2 Cells | Cytotoxicity (5% death) | 18.4 µM | [16] | |
| This compound | PBMC | Antiviral Activity (IC₅₀) | 0.4 µM | Not Reported | [7] |
| Dicaffeoylquinic acids (general) | T Cell Lines | Anti-HIV Replication (EC₅₀) | 1 - 12 µM | >10 - >75 | [8][17] |
| Dicaffeoylquinic acids (general) | T Cell Lines | Cytotoxicity | >120 - >150 µM | [8][17] |
¹ Selectivity Index (SI) is calculated as the ratio of cytotoxicity to anti-HIV activity (e.g., LD₅₀/EC₅₀). A higher SI value indicates greater selectivity for viral targets over host cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.
HIV-1 Integrase Inhibition Assay (3'-End Processing)
This biochemical assay measures the ability of a compound to inhibit the first catalytic step of integration, where integrase cleaves a dinucleotide from each 3' end of the viral DNA.
-
Reagents & Materials:
-
Purified, recombinant HIV-1 integrase enzyme.
-
Synthetic oligonucleotide substrate mimicking the viral DNA terminus, typically labeled with ³²P or a fluorescent tag.
-
Assay Buffer: Typically contains HEPES (pH 7.5), DTT, NaCl, a detergent (e.g., Nonidet P-40), and a divalent cation (e.g., MnCl₂ or MgCl₂).
-
Test compound (1,3,5-TCQA) dissolved in DMSO.
-
Stop Solution: Formamide-based loading buffer with EDTA to chelate cations and stop the reaction.
-
-
Procedure:
-
HIV-1 integrase is pre-incubated with various concentrations of the test compound in the assay buffer at 37°C.
-
The reaction is initiated by the addition of the labeled oligonucleotide substrate.
-
The mixture is incubated for a set time (e.g., 30-60 minutes) at 37°C to allow for the processing reaction.
-
The reaction is terminated by adding the stop solution.
-
Reaction products are denatured by heating and resolved on a denaturing polyacrylamide gel.
-
The gel is visualized using autoradiography or fluorescence imaging. The amount of the cleaved (shorter) DNA product is quantified to determine the extent of inhibition relative to a no-drug control.
-
IC₅₀ values are calculated from dose-response curves.
-
HIV-1 Reverse Transcriptase (RNase H) Inhibition Assay
This assay measures the degradation of the RNA strand in a synthetic RNA/DNA hybrid substrate.[14]
-
Reagents & Materials:
-
Purified, recombinant HIV-1 Reverse Transcriptase (RT) enzyme.
-
RNA/DNA hybrid substrate. The RNA strand is typically labeled at the 5'-end with a fluorescent dye (e.g., FAM) or ³²P.
-
Assay Buffer: Contains Tris-HCl (pH 8.0), KCl, MgCl₂, and DTT.[17]
-
Test compound (1,3,5-TCQA) dissolved in DMSO.
-
Stop Solution: Formamide-based loading buffer with EDTA.
-
-
Procedure:
-
The RNA/DNA hybrid substrate is incubated with HIV-1 RT in the presence or absence of the test compound at various concentrations.
-
The reaction is allowed to proceed at 37°C for a specified time (e.g., 15-30 minutes).[17]
-
The reaction is terminated by the addition of the stop solution.
-
The samples are heated to denature the hybrid and loaded onto a denaturing polyacrylamide gel.
-
The gel is visualized to observe the cleavage products of the labeled RNA strand.[14] Inhibition is indicated by a decrease in the amount of cleaved RNA fragments compared to the DMSO control.
-
IC₅₀ values are determined by quantifying band intensity at different inhibitor concentrations.
-
Cell-Based Anti-HIV Replication Assay
This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context. The MT-2 cell line, a human T-cell line highly susceptible to HIV-1 infection, is commonly used.[16][19][20]
-
Reagents & Materials:
-
MT-2 T-lymphocyte cell line.[19]
-
Complete growth medium (e.g., RPMI-1640 supplemented with FBS, antibiotics).
-
Laboratory-adapted strain of HIV-1 (e.g., HIV-1 LAI or NL4-3).[17][21]
-
Test compound (1,3,5-TCQA).
-
Assay for viral replication marker (e.g., p24 antigen ELISA kit).
-
Assay for cell viability (e.g., Neutral Red or MTT assay).[17]
-
-
Procedure:
-
Cytotoxicity Assay: MT-2 cells are incubated with serial dilutions of the test compound for 48-72 hours to determine the concentration that is toxic to the cells (LD₅₀ or CC₅₀).[17]
-
Antiviral Assay: MT-2 cells are plated in a 96-well plate.
-
Serial dilutions of the non-toxic concentrations of the test compound are added to the cells.
-
A standardized amount of HIV-1 virus stock is added to the wells.[21]
-
The plates are incubated for several days (e.g., 4-7 days) at 37°C in a CO₂ incubator to allow for multiple rounds of viral replication.
-
After incubation, the cell culture supernatant is collected.
-
The amount of viral replication is quantified by measuring the level of the HIV-1 p24 core antigen in the supernatant using an ELISA.[21]
-
The EC₅₀ value (the concentration that inhibits viral replication by 50%) is calculated by comparing the p24 levels in treated wells to untreated, infected control wells.
-
Visualizing Pathways and Processes
HIV Life Cycle and Targets of 1,3,5-TCQA
Caption: The HIV life cycle, highlighting the dual targets of 1,3,5-TCQA.
Mechanism of HIV Integrase Inhibition
Caption: Irreversible inhibition of HIV integrase by 1,3,5-TCQA.
Experimental Workflow for Anti-HIV Screening
Caption: General workflow for a cell-based anti-HIV activity assay.
Structure-Activity Relationship (SAR)
Studies on a wide range of analogs have provided insight into the structural features required for anti-HIV activity.[9][10][11] Key findings include:
-
Biscatechol Moieties: The presence of two catechol (3,4-dihydroxyphenyl) groups, as provided by the caffeoyl esters, is absolutely required for the inhibition of HIV integrase.[9][10][11][22]
-
Free Carboxyl Group: At least one free carboxyl group on the quinic acid core appears to be necessary for potent anti-HIV activity in cell culture, though not strictly for enzymatic inhibition.[9][10][11][22]
-
Esterification Pattern: The specific positions of the caffeoyl groups on the quinic acid ring influence the potency, with various dicaffeoyl and tricaffeoyl isomers showing submicromolar to low micromolar activity.[8][23]
Conclusion and Future Directions
This compound and related compounds represent a highly promising class of anti-HIV agents. Their unique dual-targeting mechanism, focusing on HIV integrase and the RNase H domain of reverse transcriptase, offers a significant advantage in overcoming drug resistance. The potent activity demonstrated in both enzymatic and cellular assays, combined with favorable selectivity, establishes these molecules as strong leads for therapeutic development.
Future research should focus on:
-
Lead Optimization: Synthesizing novel analogs to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Evaluating the most promising candidates in animal models of HIV infection.
-
Resistance Profiling: Determining the genetic barrier to resistance for this class of compounds in vitro.
-
Combination Studies: Assessing potential synergies with existing antiretroviral drugs.
The continued investigation of this compound and its derivatives holds considerable promise for the development of the next generation of antiretroviral therapies.
References
- 1. Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 3. Identification of anti-HIV active dicaffeoylquinic- and tricaffeoylquinic acids in Helichrysum populifolium by NMR-based metabolomic guided fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Synthesis of the Naturally Occurring (–)-1,3,5-Tri-O-Caffeoylquinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dicaffeoylquinic acid inhibitors of human immunodeficiency virus integrase: inhibition of the core catalytic domain of human immunodeficiency virus integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-activity relationships: analogues of the dicaffeoylquinic and dicaffeoyltartaric acids as potent inhibitors of human immunodeficiency virus type 1 integrase and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Irreversible inhibition of human immunodeficiency virus type 1 integrase by dicaffeoylquinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. RNase H: specificity, mechanisms of action, and antiviral target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HIV-1 Ribonuclease H: Structure, Catalytic Mechanism and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-human immunodeficiency virus activity of 3,4,5-tricaffeoylquinic acid in cultured cells of lettuce leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dicaffeoylquinic and Dicaffeoyltartaric Acids Are Selective Inhibitors of Human Immunodeficiency Virus Type 1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A new caffeoyl quinic acid from aster scaber and its inhibitory activity against human immunodeficiency virus-1 (HIV-1) integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hanc.info [hanc.info]
- 20. Cellosaurus cell line MT-2 (CVCL_2631) [cellosaurus.org]
- 21. Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structure-activity relationships: analogues of the dicaffeoylquinic and dicaffeoyltartaric acids as potent inhibitors of human immunodeficiency virus type 1 integrase and replication. | Semantic Scholar [semanticscholar.org]
- 23. Synthesis, anti-HIV and anti-oxidant activities of caffeoyl 5,6-anhydroquinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anticancer Properties of 1,3,5-Tricaffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-O-tricaffeoylquinic acid (TCQA) is a polyphenolic compound belonging to the caffeoylquinic acid class of natural products. Found in various plant species, notably in the vines of Ipomoea batatas (sweet potato), this molecule has garnered scientific interest for its potential therapeutic properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of the anticancer activities of 1,3,5-TCQA, with a focus on its mechanism of action in ovarian cancer. The information presented herein is based on available preclinical in vitro data.
Mechanism of Action: A Dual Approach to Cancer Inhibition
In vitro studies on human ovarian cancer cells (A2780) have revealed that 1,3,5-TCQA exerts its anticancer effects through two primary mechanisms: the induction of apoptosis in cancer cells and the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3][4]
Induction of Apoptosis
1,3,5-TCQA has been shown to trigger programmed cell death in ovarian cancer cells through both the intrinsic and extrinsic apoptotic pathways.[3] At concentrations of 50 and 100 µM, it significantly increases the percentage of apoptotic cells.[3]
The key molecular events in 1,3,5-TCQA-induced apoptosis include:
-
Activation of the Extrinsic Pathway: An increase in the levels of cleaved caspase-8, a key initiator caspase in the death receptor pathway.[3]
-
Activation of the Intrinsic Pathway: Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9.[3]
-
Execution Phase: Both caspase-8 and caspase-9 converge to activate the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[3]
References
- 1. Frontiers | Potential Therapeutic Implications of Caffeic Acid in Cancer Signaling: Past, Present, and Future [frontiersin.org]
- 2. This compound from Ipomoea batatas Vines Induced Ovarian Cancer Cell Apoptosis and Inhibited Endothelial Tube Formation -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 3. This compound from Ipomoea batatas Vines Induced Ovarian Cancer Cell Apoptosis and Inhibited Endothelial Tube Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from Ipomoea batatas Vines Induced Ovarian Cancer Cell Apoptosis and Inhibited Endothelial Tube Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
1,3,5-Tricaffeoylquinic Acid: A Deep Dive into its Role as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tricaffeoylquinic acid (TCQA) is a polyphenolic compound found in various plants, including sweet potato (Ipomoea batatas) vines. As a member of the caffeoylquinic acid family, it has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth exploration of 1,3,5-TCQA's role as an enzyme inhibitor and its influence on critical cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of biochemistry, pharmacology, and drug discovery.
Enzyme Inhibitory Activity of this compound and Related Compounds
This compound has demonstrated potent inhibitory activity against specific enzymes, highlighting its potential as a lead compound for therapeutic development. Furthermore, the broader family of caffeoylquinic acids exhibits a range of enzyme inhibitory effects.
Quantitative Inhibition Data
The following table summarizes the available quantitative data on the enzyme inhibitory activity of this compound and related dicaffeoylquinic acids for comparative context. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]
| Compound | Target Enzyme | IC50 Value | Inhibition Type | Source |
| This compound | HIV-1 Ribonuclease H (RNase H) | 0.4 µM | - | [2] |
| 3,4-Dicaffeoylquinic acid | Porcine Pancreatic Lipase (B570770) | 0.252 mM | Competitive | [3] |
| 3,5-Dicaffeoylquinic acid | Porcine Pancreatic Lipase | 0.591 mM | Competitive | [3] |
| 4,5-Dicaffeoylquinic acid | Porcine Pancreatic Lipase | 0.502 mM | Competitive | [3] |
Modulation of Cellular Signaling Pathways
Beyond direct enzyme inhibition, 1,3,5-TCQA has been shown to modulate key signaling pathways involved in complex diseases such as cancer.
Apoptosis and Anti-Angiogenesis in Ovarian Cancer
In human ovarian cancer cells (A2780), this compound has been shown to induce apoptosis and inhibit angiogenesis.[4] At a concentration of 100 µM, it induced apoptotic death in over 37% of cells and reduced cell viability to less than 25%.[4] This activity is mediated through the modulation of several key signaling proteins. The compound was found to increase the levels of cleaved caspase-8, Bax, cleaved PARP, and caspase-3/9, while decreasing the levels of cleaved Bcl-2.[4] Furthermore, it inhibits the formation of tubular structures in Human Umbilical Vein Endothelial Cells (HUVECs) by suppressing the expression of VEGFR2, ERK, PI3K, Akt, and mTOR proteins.[4]
A closely related isomer, 3,4,5-tricaffeoylquinic acid, has also been shown to attenuate the production of inflammatory mediators stimulated by tumor necrosis factor-α (TNF-α) in human keratinocytes by suppressing the Akt and NF-κB pathways.[5]
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key enzyme inhibition assays relevant to the study of caffeoylquinic acids.
Pancreatic Lipase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of pancreatic lipase, a key enzyme in the digestion of dietary fats.
Materials:
-
Porcine Pancreatic Lipase (PL)
-
p-Nitrophenyl laurate (substrate)
-
Tris-HCl buffer (pH 8.0)
-
Test compound (this compound)
-
Orlistat (positive control)
-
96-well microplate reader
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound
Procedure:
-
Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.
-
Prepare various concentrations of the test compound and the positive control (Orlistat) by dissolving them in DMSO and then diluting with the buffer. The final DMSO concentration should be kept low to avoid interference with the assay.
-
In a 96-well plate, add a specific volume of the pancreatic lipase solution to wells containing different concentrations of the test compound or control.
-
Pre-incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 15 minutes).
-
Initiate the reaction by adding a specific volume of the p-nitrophenyl laurate substrate solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals for a defined period using a microplate reader. The rate of increase in absorbance is proportional to the lipase activity.
-
Calculate the percentage of pancreatic lipase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Aldose Reductase Inhibition Assay
Aldose reductase is an enzyme implicated in the complications of diabetes.[6] This assay determines the inhibitory effect of a compound on its activity.
Materials:
-
Rat kidney aldose reductase (partially purified)
-
DL-glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Sodium phosphate (B84403) buffer (pH 6.2)
-
Test compound (this compound)
-
Quercetin or a known aldose reductase inhibitor (positive control)
-
UV-Vis spectrophotometer
Procedure:
-
The reaction mixture should contain sodium phosphate buffer, DL-glyceraldehyde, NADPH, and the enzyme solution.[7]
-
Prepare various concentrations of the test compound and the positive control in the buffer.
-
In a cuvette, mix the buffer, substrate, and different concentrations of the inhibitor.
-
Initiate the reaction by adding the enzyme solution and NADPH.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value from the plot of percent inhibition versus inhibitor concentration.
General Experimental Workflow for Enzyme Inhibition Assays
The following diagram illustrates a generalized workflow for in vitro enzyme inhibition screening assays.
Caption: A generalized workflow for in vitro enzyme inhibition assays.
Conclusion
This compound emerges as a promising natural compound with significant potential in drug discovery. Its potent inhibitory activity against key enzymes such as HIV-1 RNase H, coupled with its ability to modulate critical cellular pathways involved in cancer progression, underscores its importance for further investigation. The provided data and experimental protocols offer a solid foundation for researchers to explore the therapeutic applications of TCQA and its analogs. Future studies should focus on elucidating the precise mechanisms of action, expanding the profile of inhibited enzymes, and evaluating its efficacy and safety in preclinical and clinical settings.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. Synthesis of the Naturally Occurring (–)-1,3,5-Tri-O-Caffeoylquinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caffeoylquinic acids competitively inhibit pancreatic lipase through binding to the catalytic triad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Ipomoea batatas Vines Induced Ovarian Cancer Cell Apoptosis and Inhibited Endothelial Tube Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4,5-Tricaffeoylquinic acid inhibits tumor necrosis factor-α-stimulated production of inflammatory mediators in keratinocytes via suppression of Akt- and NF-κB-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition behaviours of some phenolic acids on rat kidney aldose reductase enzyme: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1,3,5-Tricaffeoylquinic Acid: From Natural Sources to Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tricaffeoylquinic acid (1,3,5-TCQA) is a polyphenolic compound belonging to the family of caffeoylquinic acids (CQAs). It is an ester formed from quinic acid and three molecules of caffeic acid. This complex natural product has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antiviral, anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the natural plant sources rich in 1,3,5-TCQA, detailed experimental protocols for its extraction and quantification, and an exploration of the key signaling pathways it modulates. All quantitative data is summarized for comparative analysis, and complex biological interactions are visualized through signaling pathway diagrams.
Natural Plant Sources of this compound
1,3,5-TCQA and its isomers are found in a variety of plant species, with notable concentrations in the Asteraceae and Convolvulaceae families. The leaves of the sweet potato (Ipomoea batatas) have been identified as a particularly rich source.
Quantitative Data of this compound and its Isomers in Plant Sources
The following table summarizes the quantitative data available for 1,3,5-TCQA and its common isomer, 3,4,5-Tricaffeoylquinic acid, in various plant materials. It is important to note that the concentration of these compounds can vary significantly depending on the plant variety, growing conditions, and the specific part of the plant being analyzed.
| Plant Species | Plant Part | Compound | Concentration (mg/100g Dry Weight) | Reference(s) |
| Ipomoea batatas (Sweet Potato) | Leaves | 3,4,5-Tricaffeoylquinic acid | 15.84 - 142.05 | [1] |
| Ipomoea batatas (Mexican accessions) | Leaves | 3,4,5-Tricaffeoylquinic acid | 44.73 - 193.22 | [2] |
| Ipomoea batatas | Vines | This compound | Present, but in trace amounts in this study | [3] |
| Xanthium strumarium L. | Fruit | This compound | Presence confirmed | [4] |
| Helichrysum populifolium | - | This compound | Presence confirmed | [5] |
| Lonicera japonica Thunb. | Flowers | This compound | Presence confirmed | [6] |
| Gnaphalium uliginosum | Aerial Parts | This compound | Presence confirmed | [6] |
| Hubertia ambavilla L. | - | 3,4,5-Tricaffeoylquinic acid | Presence confirmed | [7] |
| Aconitum koreanum | - | 3,4,5-Tricaffeoylquinic acid | Presence confirmed | [8] |
| Nymphoides peltata | Roots | 3,4,5-Tricaffeoylquinic acid | Presence confirmed | [9] |
| Azolla imbricata | - | 3,4,5-O-tricaffeoylquinic acid | Presence confirmed | [10] |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of Caffeoylquinic Acids
This protocol provides a general framework for the extraction of 1,3,5-TCQA from plant materials. Optimization of parameters such as solvent composition, temperature, and sonication time is recommended for each specific plant matrix.
Materials and Equipment:
-
Dried and powdered plant material
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Sample Preparation: Weigh approximately 0.5 g of the dried, powdered plant material into a suitable extraction vessel.
-
Solvent Addition: Add 15 mL of the extraction solvent. A common solvent system is 75% methanol in water with 0.1% formic acid to aid in the stability of the phenolic compounds.
-
Ultrasonication: Place the extraction vessel in an ultrasonic bath. Set the temperature to 40°C and sonicate for 30 minutes. The optimal time and temperature may vary.
-
Centrifugation: After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.
-
Filtration: Carefully decant the supernatant and filter it through a 0.22 µm syringe filter directly into an HPLC vial for analysis.
-
Storage: If not analyzed immediately, store the extracts at -20°C to prevent degradation.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of 1,3,5-TCQA.
Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724) or methanol.
-
Gradient Elution: A typical gradient might start at 5-10% B, increasing to 95% B over 10-15 minutes, followed by a re-equilibration step. The gradient should be optimized to achieve separation from other isomers.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is typically preferred for phenolic compounds.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 1,3,5-TCQA and an internal standard (if used). The exact m/z values will need to be determined by direct infusion of a standard.
Signaling Pathways Modulated by this compound
1,3,5-TCQA exerts its biological effects by modulating a variety of cellular signaling pathways. The following diagrams illustrate some of the key pathways affected by this compound.
General Experimental Workflow for Bioactivity Screening
Caption: General workflow for studying the bioactivity of 1,3,5-TCQA.
Anti-Inflammatory Signaling: Inhibition of the NF-κB Pathway
1,3,5-TCQA has demonstrated anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[8] This pathway is a central regulator of the inflammatory response.
Caption: 1,3,5-TCQA inhibits NF-κB activation by targeting IKK and ROS.
Anticancer Signaling: Modulation of the PI3K/Akt/mTOR Pathway
Studies have shown that 1,3,5-TCQA can induce apoptosis in cancer cells by suppressing the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[3]
Caption: 1,3,5-TCQA inhibits the PI3K/Akt/mTOR survival pathway.
Antiviral Activity: Inhibition of HIV-1 RNase H
1,3,5-TCQA has been identified as a potent inhibitor of the Ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase, an essential enzyme for viral replication.[4]
Caption: 1,3,5-TCQA inhibits HIV-1 replication by targeting RNase H.
Conclusion
This compound is a promising natural compound with a wide range of therapeutic potentials. This guide provides a foundational resource for researchers and drug development professionals, summarizing the current knowledge on its natural sources, analytical methodologies, and mechanisms of action. Further research is warranted to fully elucidate the therapeutic applications of this potent phytochemical, including more extensive screening of plant biodiversity to identify new, high-yielding sources and detailed preclinical and clinical studies to validate its efficacy and safety. The exploration of its effects on various signaling pathways will continue to unveil new avenues for its application in treating a multitude of diseases.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. itjfs.com [itjfs.com]
- 6. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the VEGFR2 signaling pathway for angiogenesis and fibrosis regulation in neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,4,5-Tricaffeoylquinic acid inhibits tumor necrosis factor-α-stimulated production of inflammatory mediators in keratinocytes via suppression of Akt- and NF-κB-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Capacity of 1,3,5-Tricaffeoylquinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antioxidant capacity of 1,3,5-Tricaffeoylquinic acid (1,3,5-TCQA). As a member of the caffeoylquinic acid family, 1,3,5-TCQA is a polyphenolic compound found in various plants and is recognized for its significant antioxidant properties. These properties are largely attributed to its molecular structure, which is effective at scavenging free radicals and chelating metal ions.[1] The presence of multiple hydroxyl groups enhances its antioxidant activity, with dicaffeoylquinic and tricaffeoylquinic acids demonstrating greater potency than their monocaffeoylquinic counterparts.[1]
While direct quantitative data for this compound is limited in publicly available literature, this guide presents data for structurally similar and relevant caffeoylquinic acid derivatives to provide a contextual understanding of its potential antioxidant efficacy. This information is crucial for researchers and drug development professionals exploring the therapeutic applications of this and other related compounds.[1]
Quantitative Antioxidant Capacity Data
The following tables summarize the in vitro antioxidant capacity of caffeoylquinic acid derivatives that are structurally related to this compound. These values are presented for reference and comparison.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 Value (µg/mL) | Source |
| 3,5-Dicaffeoylquinic acid | 4.26 | [1] |
| 1,3-Dicaffeoylquinic acid | Twofold lower than Trolox | [1] |
| 3,4,5-Tricaffeoylquinic acid | Potent radical scavenger | [1] |
Table 2: ABTS Radical Cation Scavenging Activity
| Compound | Trolox Equivalent Antioxidant Capacity (TEAC) | Source |
| 3,5-Dicaffeoylquinic acid | 0.9974 | [1] |
Table 3: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | µmol TE/g | Source |
| This compound | Data not available |
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below to ensure reproducibility and methodological transparency.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the violet-colored DPPH radical to a yellow-colored hydrazine (B178648) derivative is measured spectrophotometrically.[1]
Protocol:
-
Preparation of DPPH Solution: Prepare a working solution of DPPH in methanol.
-
Reaction Mixture: Add various concentrations of the test compound (e.g., this compound) and a standard (e.g., Trolox) to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength, typically around 517 nm, using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[1]
Protocol:
-
Generation of ABTS Radical Cation: Generate the ABTS radical cation by reacting ABTS with potassium persulfate.
-
Dilution: Dilute the ABTS•+ solution with a suitable solvent to a specific absorbance at approximately 734 nm.
-
Reaction Mixture: Add different concentrations of the test compound and a standard (e.g., Trolox) to the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a set incubation time.
-
Absorbance Measurement: Measure the absorbance of the solution at 734 nm.
-
Calculation: The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which represents the concentration of Trolox that has the same antioxidant capacity as the test compound.[1]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by measuring the formation of a colored ferrous complex.
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.
-
Reaction Mixture: Add the test compound and a standard to the FRAP reagent.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.
-
Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 593 nm).
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to that of a standard (e.g., FeSO₄·7H₂O).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay evaluates the capacity of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Protocol:
-
Reaction Mixture: Mix a fluorescent probe (e.g., fluorescein) with the antioxidant compound or a standard (e.g., Trolox).
-
Initiation of Reaction: Add a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to initiate the oxidation reaction.
-
Fluorescence Monitoring: Monitor the decay of fluorescence over time using a fluorescence microplate reader.
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The results are expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the sample.[1]
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the in vitro antioxidant capacity of a test compound.
Caption: Experimental workflow for in vitro antioxidant capacity assessment.
Signaling Pathways
Caffeoylquinic acid derivatives exert their antioxidant effects not only through direct radical scavenging but also by modulating key intracellular signaling pathways involved in the cellular stress response. The Nuclear factor erythroid 2-related factor 2 (Nrf2) and Mitogen-Activated Protein Kinase (MAPK) pathways are two such critical pathways.[1]
Nrf2 Signaling Pathway
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[1] Caffeoylquinic acids have been demonstrated to activate this protective pathway.
Caption: Activation of the Nrf2 signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes. Oxidative stress can activate various branches of the MAPK pathway, and antioxidant compounds can modulate this signaling to mitigate the detrimental effects of oxidative stress.[1]
Caption: Modulation of the MAPK signaling pathway by this compound.
References
1,3,5-Tricaffeoylquinic acid derivatives and their biological significance
An In-depth Technical Guide to 1,3,5-Tricaffeoylquinic Acid Derivatives and Their Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (1,3,5-TCQA) and its derivatives represent a significant class of polyphenolic compounds, esters of caffeic acid and quinic acid, found in a variety of plants. These molecules have garnered substantial interest in the scientific community due to their wide range of biological activities, including potent antioxidant, anti-inflammatory, anti-viral, neuroprotective, and anti-cancer properties. This guide provides a comprehensive overview of the biological significance of 1,3,5-TCQA and its related derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation. Detailed signaling pathways and experimental workflows are visualized to provide a clear understanding of their molecular interactions and methodologies.
Introduction
Caffeoylquinic acids (CQAs) are a class of specialized bioactive metabolites derived from the phenylpropanoid biosynthesis pathway, playing a defensive role against stress in plants.[1] Structurally, they consist of a quinic acid core esterified with one or more caffeic acid moieties. The number and position of these caffeoyl groups significantly influence the molecule's biological activity, with dicaffeoylquinic and tricaffeoylquinic acids often demonstrating greater potency than their monocaffeoyl counterparts due to an increased number of free hydroxyl groups available for radical scavenging.[2] This document focuses specifically on this compound and its isomers, providing a technical resource for professionals in research and drug development.
Antioxidant Activity
The hallmark of caffeoylquinic acids is their significant antioxidant capacity, attributed to their ability to scavenge free radicals and chelate metal ions.[2] This activity is foundational to many of their other biological effects.
Mechanism of Action
The antioxidant properties of TCQA derivatives stem from their structure, which allows them to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). Beyond direct radical scavenging, these compounds also modulate endogenous antioxidant defense systems through signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like TCQA, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes, including antioxidant enzymes.
Quantitative Data: Antioxidant Capacity
Direct comparative data for 1,3,5-TCQA is not consistently available across all standard assays. The table below includes data for structurally similar derivatives to provide context for its potent antioxidant potential.[2]
| Compound | Assay | Result | Reference Compound |
| 1,3,5-TCQA | DPPH, ABTS, ORAC | Data not available in direct comparison | Trolox |
| 3,5-Dicaffeoylquinic acid | DPPH (IC50) | 4.26 µg/mL | - |
| 3,5-Dicaffeoylquinic acid | ABTS (TEAC) | 0.9974 | Trolox (TEAC 1.0) |
| 1,3-Dicaffeoylquinic acid | DPPH (IC50) | ~Twofold lower than Trolox | Trolox |
| 3,4,5-Tricaffeoylquinic acid | DPPH | Potent radical scavenger, comparable to Trolox | Trolox |
IC50: Half-maximal inhibitory concentration. TEAC: Trolox Equivalent Antioxidant Capacity.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing antioxidant activity.[2]
-
Reagent Preparation : Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (typically ~0.1 mM). The solution should have a deep violet color.
-
Sample Preparation : Dissolve 1,3,5-TCQA and a reference standard (e.g., Trolox) in methanol to create a series of dilutions at various concentrations.
-
Reaction : In a 96-well microplate, add a small volume of each sample or standard dilution to the DPPH working solution. Include a control well with only methanol and the DPPH solution.
-
Incubation : Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement : Measure the absorbance of each well using a spectrophotometer at a wavelength of approximately 517 nm.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.
-
IC50 Determination : Plot the % inhibition against the sample concentrations and determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Anti-HIV Activity
Certain TCQA derivatives have shown potent activity against the Human Immunodeficiency Virus (HIV), presenting a novel mechanism of action for antiretroviral therapy.
Mechanism of Action
1,3,5-TCQA has been identified as a potent inhibitor of HIV-1 reverse transcriptase (RT), specifically targeting its ribonuclease H (RNase H) activity.[3] The RNase H function is essential for degrading the viral RNA strand within the RNA:DNA hybrid during reverse transcription, a critical step for viral replication.[3] By inhibiting this enzyme, 1,3,5-TCQA disrupts the viral life cycle.
Quantitative Data: Anti-HIV Activity
| Compound | Target | Assay | IC50 |
| This compound | HIV-1 RNase H | Cellular Assay (HIV-1 infected PBMCs) | 0.4 µM |
IC50: Half-maximal inhibitory concentration. PBMCs: Peripheral Blood Mononuclear Cells.[3]
Experimental Protocol: HIV-1 RNase H Inhibition Assay
This protocol is based on a fluorescence-based method for measuring polymerase-independent RNase H activity.
-
Substrate Preparation : A hybrid substrate is created using a fluorescein-labeled RNA oligonucleotide annealed to a complementary DNA oligonucleotide labeled with a quencher molecule (e.g., Dabcyl). In the intact hybrid, the quencher suppresses the fluorescence.
-
Reagent Preparation : Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, DTT, and other stabilizing agents. Prepare serial dilutions of the inhibitor (1,3,5-TCQA).
-
Reaction Setup : In a 96-well plate, combine the reaction buffer, the RNA/DNA hybrid substrate, and varying concentrations of the inhibitor. Add the HIV-1 Reverse Transcriptase enzyme to initiate the reaction. Control wells should contain the enzyme without any inhibitor.
-
Incubation : Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for enzymatic cleavage of the RNA strand.
-
Measurement : When RNase H cleaves the RNA, the fluorescein-labeled fragment is released from the quencher, resulting in an increase in fluorescence. Measure the fluorescence intensity using a plate reader (excitation/emission wavelengths appropriate for fluorescein).
-
IC50 Calculation : The percentage of inhibition is calculated by comparing the fluorescence of inhibitor-treated wells to the control wells. The IC50 value is determined by plotting inhibition percentage against inhibitor concentration.
Anti-Inflammatory Effects
Derivatives of TCQA exhibit significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
Mechanism of Action
The anti-inflammatory effects are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and chemokines. TCQA derivatives have been shown to suppress the activation of the NF-κB pathway, as well as upstream pathways like Akt and ERK, thereby reducing the production of inflammatory mediators.[4][5]
Quantitative Data: Anti-Inflammatory Activity
Specific IC50 values for 1,3,5-TCQA are not widely reported. However, studies on its isomer, 3,4,5-TCQA, and related dicaffeoylquinic acids demonstrate potent dose-dependent inhibition of inflammatory mediators. For example, 4,5-dicaffeoylquinic acid significantly inhibits nitric oxide (NO) production in LPS-stimulated RAW264.7 cells.[6] 3,4,5-TCQA has been shown to inhibit the production of cytokines and chemokines in keratinocytes stimulated by LPS or TNF-α.[4][7]
| Compound | Cell Line | Stimulant | Mediator Inhibited | IC50 |
| 1,3,5-TCQA | RAW 264.7 | LPS | Nitric Oxide (NO) | Data Not Available |
| 4,5-Dicaffeoylquinic acid | RAW 264.7 | LPS | Nitric Oxide (NO) | Significant Inhibition (Dose-dependent) |
| 3,4,5-Tricaffeoylquinic acid | Human Keratinocytes | LPS / TNF-α | Cytokines (IL-1β, IL-8), Chemokines | Significant Inhibition (Dose-dependent) |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 macrophage cells.[8]
-
Cell Culture : Seed RAW 264.7 cells in a 96-well plate at a density of approximately 5 x 10⁵ cells/mL and incubate for 24 hours.
-
Pre-treatment : Treat the cells with various concentrations of the test compound (e.g., 1,3,5-TCQA) for 1-2 hours before stimulation.
-
Stimulation : Add lipopolysaccharide (LPS) to the wells (final concentration of ~1 µg/mL) to induce an inflammatory response and NO production. Incubate for an additional 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay) : NO is unstable and rapidly oxidizes to nitrite (NO₂⁻) in the culture medium.
-
Collect the cell culture supernatant from each well.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate for 10-15 minutes at room temperature in the dark. A pink/magenta color will develop.
-
-
Quantification : Measure the absorbance at ~540 nm using a microplate reader. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
-
IC50 Calculation : Calculate the percentage of NO production inhibition for each concentration of the test compound relative to the LPS-stimulated control. Plot the inhibition percentage against the concentration to determine the IC50 value.
Neuroprotective and Anti-Cancer Activities
Neuroprotection
Caffeoylquinic acid derivatives have demonstrated neuroprotective effects in various models of neurodegenerative diseases like Alzheimer's. They can protect neuronal cells (e.g., SH-SY5Y) from toxicity induced by amyloid-β (Aβ) peptides.[9] The mechanisms involve reducing oxidative stress and modulating cellular energy metabolism.
Anti-Cancer Activity
1,3,5-TCQA has been shown to possess anti-cancer properties. In a study using A2780 human ovarian cancer cells, it induced apoptosis (programmed cell death) and inhibited angiogenesis (the formation of new blood vessels) which is critical for tumor growth and metastasis.
Quantitative Data: Cytotoxicity and Apoptosis
| Compound | Cell Line | Activity | IC50 / Effect |
| This compound | A2780 (Ovarian Cancer) | Cytotoxicity | 47.43 µM |
| This compound | A2780 (Ovarian Cancer) | Apoptosis Induction | 37.8% apoptotic cells at 100 µM |
| This compound | HUVEC | Anti-angiogenesis | Inhibition of tubule formation |
IC50: Half-maximal inhibitory concentration. HUVEC: Human Umbilical Vein Endothelial Cells.
Experimental Protocol: Cell Viability (MTT) Assay for Cytotoxicity
This protocol is used to assess the effect of a compound on the viability of cancer cells, such as the A2780 line.
-
Cell Seeding : Plate A2780 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment : Expose the cells to various concentrations of 1,3,5-TCQA for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement : Read the absorbance of the solubilized formazan on a microplate reader (typically at ~570 nm).
-
Calculation : Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the dose-response curve.
Conclusion
This compound and its derivatives are multifunctional polyphenols with significant therapeutic potential. Their potent antioxidant, anti-inflammatory, anti-viral, neuroprotective, and anti-cancer activities are well-documented, stemming from their ability to scavenge free radicals and modulate critical cellular signaling pathways such as Nrf2 and NF-κB. While quantitative data for some specific activities of the 1,3,5-isomer are still emerging, the collective evidence from related compounds underscores its promise. The detailed protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers aiming to further explore and harness the biological significance of these compelling natural products in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 3,4,5-tricaffeoylquinic Acid inhibits the lipopolysaccharide-stimulated production of inflammatory mediators in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound from Ipomoea batatas Vines Induced Ovarian Cancer Cell Apoptosis and Inhibited Endothelial Tube Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synonyms and alternative names for 1,3,5-Tricaffeoylquinic acid
An In-depth Technical Guide to 1,3,5-Tricaffeoylquinic Acid: Synonyms, Biological Activities, and Experimental Protocols
This technical guide provides a comprehensive overview of this compound, a biologically active polyphenol. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, biological effects, and the experimental methods used to study them.
Synonyms and Alternative Names
This compound is known by several names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided below.
| Type | Name/Identifier |
| Common Name | This compound |
| Systematic Name | (1S,3R,4R,5R)-1,3,5-Tris([[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy])-4-hydroxycyclohexane-1-carboxylic acid |
| Alternative Names | 1,3,5-tri-O-caffeoylquinic acid[1] |
| (-)-1,3,5-tri-O-caffeoylquinic acid | |
| 1,3,5-tricaffeoylquinic-acid[1] | |
| CAS Number | 1073897-80-9[1] |
| Molecular Formula | C₃₄H₃₀O₁₅[1][2][3] |
| Molecular Weight | 678.59 g/mol [2] |
| PubChem CID | 19387644[3] |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, making it a compound of significant interest for therapeutic development. The following table summarizes key quantitative data from various studies.
| Biological Activity | Assay/Model | Metric | Value | Reference |
| Anti-HIV | HIV-1 RNase H Inhibition | IC₅₀ | 0.4 µM | [4] |
| HIV-1 Integrase Inhibition | IC₅₀ | 0.063 µM | [5] | |
| Anti-HIV activity (MT-2 cells) | EC₅₀ | 1.15 µM | [5] | |
| Anti-Cancer | Ovarian Cancer (A2780 cells) | Cytotoxicity (100 µM) | >75% viability loss | [6][7] |
| Ovarian Cancer (A2780 cells) | Apoptosis Induction (100 µM) | >37% apoptotic cells | [6][7] | |
| Anti-Wrinkle | Nrf2 activity in HaCaT cells | Activity increase (20 µM) | 54% | |
| Hair Growth | β-catenin expression in HFDPCs | - | Upregulation | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for this compound.
Anti-HIV Activity Assay (MT-2 Cell-based)
This protocol assesses the ability of this compound to protect MT-2 cells from HIV-1 induced cytopathic effects.
-
Cell Culture: Maintain MT-2 cells in an appropriate growth medium.
-
Compound Preparation: Prepare serial twofold dilutions of this compound in the growth medium.
-
Virus Incubation: Incubate 50 µL of the diluted compound with 50 µL of HIV-1LAI for 1 hour at 37°C.
-
Cell Addition: Add 100 µL of MT-2 cell suspension (2 × 10⁵ cells) to each well.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Cytopathic Effect Measurement: Harvest the cells and measure the cytopathic effect using a neutral red dye assay to determine the 50% effective dose (ED₅₀)[9].
Ovarian Cancer Cell (A2780) Apoptosis Assay
This protocol evaluates the induction of apoptosis in A2780 ovarian cancer cells by this compound.
-
Cell Culture: Seed 5 × 10⁴ A2780 cells per well in 6-well plates and culture for 24 hours.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 µM) for 24 hours.
-
Cell Harvesting: Detach the cells from the plate and centrifuge to collect the cell pellet.
-
Staining:
-
Annexin V-FITC/PI Staining: Resuspend cells in binding buffer and add 5 µL of Annexin V-FITC and 5 µL of propidium (B1200493) iodide. Incubate in the dark at room temperature for 5 minutes.
-
DAPI Staining: Fix cells with methanol (B129727) and stain with DAPI solution.
-
-
Analysis:
Signaling Pathways
This compound modulates several key signaling pathways to exert its biological effects. The following diagrams, generated using Graphviz, illustrate these interactions.
Wnt/β-catenin Signaling Pathway in Hair Growth
This compound has been shown to promote hair growth by upregulating the expression of β-catenin, a key component of the Wnt signaling pathway. This pathway is crucial for hair follicle development and regeneration[8][11].
VEGFR2 Signaling in Angiogenesis Inhibition
In the context of ovarian cancer, this compound has been observed to inhibit endothelial tube formation, a key process in angiogenesis. This is achieved by suppressing the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and downstream signaling molecules like ERK, PI3K, Akt, and mTOR[6][7].
This technical guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
References
- 1. CAS 1073897-80-9 | this compound [phytopurify.com]
- 2. This compound | 1073897-80-9 [chemicalbook.com]
- 3. Tricaffeoyl quinic acid | C34H30O15 | CID 19387644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of the Naturally Occurring (–)-1,3,5-Tri-O-Caffeoylquinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-human immunodeficiency virus activity of 3,4,5-tricaffeoylquinic acid in cultured cells of lettuce leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound from Ipomoea batatas Vines Induced Ovarian Cancer Cell Apoptosis and Inhibited Endothelial Tube Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound from Ipomoea batatas Vines Induced Ovarian Cancer Cell Apoptosis and Inhibited Endothelial Tube Formation -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 8. β-catenin-mediated hair growth induction effect of 3,4,5-tri-O-caffeoylquinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dicaffeoylquinic and Dicaffeoyltartaric Acids Are Selective Inhibitors of Human Immunodeficiency Virus Type 1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Induction with Combined Use of Cisplatin and Fisetin in Cisplatin-Resistant Ovarian Cancer Cells (A2780) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-catenin-mediated hair growth induction effect of 3,4,5-tri- O-caffeoylquinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of 1,3,5-Tricaffeoylquinic Acid from Xanthium strumarium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthium strumarium L., commonly known as cocklebur, is a plant recognized in traditional medicine for its therapeutic properties. Phytochemical analyses have revealed a rich composition of bioactive compounds, including a significant presence of phenylpropanoids such as caffeoylquinic acids.[1][2] Among these, 1,3,5-O-tricaffeoylquinic acid (1,3,5-TCQA) is a notable polyphenol. This document provides a detailed protocol for the isolation and purification of 1,3,5-TCQA from the fruits or aerial parts of Xanthium strumarium. The methodology is based on a combination of solvent extraction, liquid-liquid fractionation, and chromatographic techniques.
Chemical Structure of 1,3,5-Tricaffeoylquinic Acid
This compound is an ester formed from quinic acid and three units of caffeic acid. Its chemical formula is C₃₄H₃₀O₁₅ with a molecular weight of 678.599 g/mol .[3]
References
Application Notes and Protocols: Cell-Based Assay for Testing 1,3,5-Tricaffeoylquinic Acid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols for evaluating the cytotoxic effects of 1,3,5-Tricaffeoylquinic acid (TCQA) on cancer cell lines. Detailed methodologies for key cell-based assays, including the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V-FITC/PI apoptosis assay, are presented. Furthermore, this guide includes templates for data presentation and visualization of the experimental workflow and the implicated cellular signaling pathways.
Introduction
This compound, a derivative of caffeoylquinic acid, has demonstrated notable cytotoxic activity against various cancer cell lines. Research indicates that TCQA can induce apoptosis and inhibit critical cell signaling pathways involved in cancer cell proliferation and survival.[1][2][3][4] Specifically, studies have shown its efficacy in human ovarian cancer cells (A2780), where it was found to decrease cell viability and promote programmed cell death.[1][2][3][4] The mechanism of action involves the activation of both intrinsic and extrinsic apoptotic pathways, including the modulation of caspase-8, caspase-9, caspase-3, Bax, Bcl-2, and PARP.[1][2][3] Additionally, TCQA has been observed to suppress the VEGFR2, ERK, PI3K, Akt, and mTOR signaling pathways.[1][5][6]
These application notes offer a standardized approach to systematically investigate the cytotoxic and apoptotic potential of TCQA in a laboratory setting.
Experimental Protocols
Cell Culture and Treatment
A suitable cancer cell line should be selected for the study. Based on existing literature, human ovarian cancer cells (e.g., A2780) are a relevant model.[1][2][3][4]
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.[7]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with the medium containing various concentrations of TCQA. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control. Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[2][8]
-
Reagent Preparation: Prepare a 5 mg/mL MTT solution in phosphate-buffered saline (PBS).
-
Incubation with MTT: Following the treatment period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9]
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate, a chromogenic agent, and an enzyme.[7]
-
Add the reaction mixture to the collected supernatants in a new 96-well plate.
-
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[7][9]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells treated with a lysis buffer (maximum release).[9]
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]
-
Cell Preparation:
-
Harvest the cells (including both adherent and floating cells) after treatment.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12][13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Presentation
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM)[1] |
| This compound | A2780 | 48 | 47.43 |
| Positive Control (e.g., Cisplatin) | A2780 | 48 | Value |
Apoptosis Analysis
The percentage of cells in different stages of apoptosis can be quantified.
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | 0 | Value | Value | Value |
| This compound | 50 | Value | Value | Value |
| This compound | 100 | Value | Value | Value |
LDH Release
The percentage of cytotoxicity is determined by LDH release.
| Treatment | Concentration (µM) | % Cytotoxicity (LDH Release) |
| Untreated Control | 0 | Value |
| This compound | 50 | Value |
| This compound | 100 | Value |
| Positive Control (Lysis Buffer) | - | 100 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing TCQA cytotoxicity.
Signaling Pathway of TCQA-Induced Apoptosis
Caption: TCQA-induced apoptosis and survival pathway inhibition.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound from Ipomoea batatas Vines Induced Ovarian Cancer Cell Apoptosis and Inhibited Endothelial Tube Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Ipomoea batatas Vines Induced Ovarian Cancer Cell Apoptosis and Inhibited Endothelial Tube Formation -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 5. This compound from Ipomoea batatas Vines Induced Ovarian Cancer Cell Apoptosis and Inhibited Endothelial Tube Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. kumc.edu [kumc.edu]
- 14. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Enzyme Inhibition Assays using 1,3,5-Tricaffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tricaffeoylquinic acid is a polyphenolic compound found in various plants that has garnered significant interest for its diverse biological activities. This document provides detailed application notes and experimental protocols for assessing the enzyme inhibitory potential of this compound against two key therapeutic targets: Human Immunodeficiency Virus (HIV-1) Ribonuclease H (RNase H) and Aldose Reductase. Additionally, it touches upon the compound's observed effects on cancer-related signaling pathways, suggesting avenues for further investigation.
Data Presentation
The inhibitory activity of this compound against various enzymes is summarized in the tables below.
| Target Enzyme | Inhibitor | IC50 Value | Cell/Assay Type |
| HIV-1 Ribonuclease H (RNase H) | This compound | 0.4 µM | Cellular assay (HIV-1 infected PBMC) |
| Rat Lens Aldose Reductase (RLAR) | This compound | 1.78-2.40 μM | In vitro enzyme assay |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Treatment | IC50 Value (Cytotoxicity) | Notes |
| A2780 (Human Ovarian Cancer) | This compound | 47.43 ± 2.43 μM | Treatment with this compound also led to the suppression of VEGFR2, ERK, PI3K, Akt, and mTOR protein expression, suggesting a potential role in inhibiting cancer signaling pathways.[1] |
Signaling Pathways and Experimental Workflows
HIV-1 Replication and the Role of Ribonuclease H
HIV-1, a retrovirus, utilizes a reverse transcriptase enzyme to convert its RNA genome into DNA, which is then integrated into the host cell's genome. The reverse transcriptase possesses two key enzymatic functions: a DNA polymerase activity and a ribonuclease H (RNase H) activity. RNase H is responsible for degrading the viral RNA strand from the newly formed RNA-DNA hybrid, a crucial step for the successful completion of reverse transcription.[2][3] Inhibition of RNase H activity presents a promising therapeutic strategy to disrupt the HIV-1 life cycle.
References
- 1. This compound from Ipomoea batatas Vines Induced Ovarian Cancer Cell Apoptosis and Inhibited Endothelial Tube Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Ribonuclease H: Structure, Catalytic Mechanism and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Reverse Transcriptase Polymerase and RNase H (Ribonuclease H) Active Sites Work Simultaneously and Independently - PMC [pmc.ncbi.nlm.nih.gov]
Designing In Vivo Studies for 1,3,5-Tricaffeoylquinic Acid in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the therapeutic potential of 1,3,5-Tricaffeoylquinic acid (TCQA). This document outlines detailed protocols for investigating its neuroprotective and anti-inflammatory effects in established animal models, summarizes key quantitative data from existing literature, and visualizes relevant biological pathways and experimental workflows.
Pharmacokinetics and Metabolism
Neuroprotective and Cognitive-Enhancing Effects
The neuroprotective properties of TCQA have been investigated in aging and neurodegenerative disease models. The Senescence-Accelerated Mouse Prone 8 (SAMP8) model, which exhibits age-related learning and memory deficits, is a suitable model for these studies.
Animal Model: Senescence-Accelerated Mouse Prone 8 (SAMP8)
Protocol for Evaluating Cognitive Enhancement:
-
Animal Acclimatization: House male SAMP8 mice (approximately 6 months old) in a controlled environment (12-hour light/dark cycle, 22-24°C, 50-60% humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Grouping: Randomly divide the mice into two groups: a control group receiving vehicle (e.g., sterile water) and a treatment group receiving 1,3,5-TCQA.
-
Administration: Administer 1,3,5-TCQA orally at a dose of 5 mg/kg body weight daily for 30 consecutive days.[1] The vehicle is administered in the same volume and manner to the control group. Oral gavage is a standard and precise method for this administration.[2]
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: One week before the end of the 30-day treatment period, begin the Morris water maze test. For five consecutive days, conduct four trials per day for each mouse. In each trial, gently place the mouse into the water at one of four starting positions, facing the wall of the pool. Allow the mouse to swim freely to find a hidden platform submerged just below the water surface. If the mouse does not find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-20 seconds. Record the escape latency (time to find the platform) for each trial.
-
Probe Trial: On the day after the final acquisition trial, remove the platform and allow each mouse to swim freely for 60 seconds. Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Tissue Collection and Analysis: Following the behavioral tests, euthanize the animals and collect brain tissue for further analysis, such as immunohistochemistry to detect neurogenesis (e.g., BrdU staining).[1]
Quantitative Data Summary: Cognitive Enhancement in SAMP8 Mice
| Parameter | Control Group (Vehicle) | 1,3,5-TCQA (5 mg/kg) | Reference |
| Morris Water Maze | |||
| Escape Latency (Day 5) | Longer | Significantly Shorter | [1] |
| Time in Target Quadrant | Less Time | Significantly More Time | [1] |
| Platform Crossings | Fewer | Significantly More | [1] |
Anti-inflammatory Effects
The anti-inflammatory potential of tricaffeoylquinic acid derivatives can be assessed using the carrageenan-induced paw edema model in rats, a classic model of acute inflammation.
Animal Model: Carrageenan-Induced Paw Edema in Rats
Protocol for Evaluating Anti-inflammatory Activity:
-
Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (180-200 g). Acclimatize them for at least one week under standard laboratory conditions.
-
Grouping: Divide the rats into several groups: a negative control group (vehicle), a positive control group (e.g., indomethacin (B1671933) 10 mg/kg), and treatment groups receiving different doses of 1,3,5-TCQA (e.g., 25 and 50 mg/kg).
-
Administration: Administer the vehicle, indomethacin, or 1,3,5-TCQA orally one hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection. The percentage of inhibition of edema can be calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
-
Biochemical Analysis: At the end of the experiment, collect blood samples to measure serum levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA kits. Paw tissue can also be collected to assess levels of inflammatory mediators.
Quantitative Data Summary: Anti-inflammatory Effects in Rats
Note: The following data is for 3,4,5-Tricaffeoylquinic acid, a closely related isomer, and is presented as an expected outcome for 1,3,5-TCQA.
| Treatment Group | Dose (mg/kg) | Edema Inhibition (at 3 hours) | Reduction in TNF-α | Reduction in IL-1β | Reference |
| 1,3,5-TCQA (isomer) | 25 | Significant | Significant | Significant | |
| 1,3,5-TCQA (isomer) | 50 | Highly Significant (88% of Indomethacin activity) | Significant | Significant | |
| Indomethacin | 10 | Significant | Significant | Significant |
Signaling Pathways and Experimental Workflows
Visualizing Signaling Pathways with Graphviz
Several signaling pathways have been implicated in the biological activities of tricaffeoylquinic acid derivatives.
References
- 1. 3,4,5-Tricaffeoylquinic acid induces adult neurogenesis and improves deficit of learning and memory in aging model senescence-accelerated prone 8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic profile of 1,5-dicaffeoylquinic acid in rats, an in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Total Synthesis of 1,3,5-Tricaffeoylquinic Acid: A Detailed Laboratory Protocol
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed laboratory protocol for the total synthesis of 1,3,5-Tricaffeoylquinic acid, a natural product with potent anti-HIV activity through the inhibition of RNase H.[1][2] The synthesis begins with commercially available (-)-quinic acid and utilizes a strategic application of protecting groups to achieve the desired regioselective esterification with a protected caffeic acid derivative. This protocol offers a comprehensive, step-by-step guide, including reagent quantities, reaction conditions, purification methods, and characterization data for key intermediates and the final product.
Introduction
This compound is a polyphenolic compound isolated from various plant sources, notably from the fruit of Xanthium strumarium L.[1] It has garnered significant interest in the scientific community due to its biological activities, particularly as a potent inhibitor of the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase.[1][2] The RNase H enzyme is essential for the replication of the HIV genome, making it a compelling target for the development of novel antiviral therapies.[1] A direct synthetic approach to this compound is challenging due to the lability of the catechol moiety of caffeic acid and the difficulty in achieving site-selective esterification of the multiple hydroxyl groups on quinic acid, including a sterically hindered tertiary alcohol.[1] The following protocol details a successful total synthesis strategy that overcomes these challenges through a series of protection and deprotection steps.
Synthetic Strategy Overview
The total synthesis of this compound is accomplished through a multi-step sequence starting from (-)-quinic acid. The key features of this strategy include:
-
Protection of Quinic Acid: The carboxylic acid and two of the hydroxyl groups of quinic acid are protected to allow for selective reactions at the remaining hydroxyl positions.
-
Sequential Esterification: The free hydroxyl groups of the protected quinic acid are esterified with a protected caffeic acid derivative.
-
Deprotection: In the final steps, all protecting groups are removed to yield the natural product.
This systematic approach ensures the correct regiochemistry of the final tri-substituted quinic acid.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
Step 1: Synthesis of Protected Quinic Acid Intermediate
The initial steps involve the protection of (-)-quinic acid to yield a key intermediate with free hydroxyl groups at the 1, 3, and 5 positions, ready for esterification. This is typically achieved by forming an acetonide to protect the 4- and 5-hydroxyl groups and converting the carboxylic acid to a methyl ester.
Step 2: Synthesis of Protected Caffeic Acid Derivative
To prevent unwanted side reactions, the catechol moiety of caffeic acid is protected, for example, as a methylene (B1212753) acetal (B89532). The carboxylic acid is then converted to an acid chloride to facilitate esterification.
Step 3: Sequential Esterification of Protected Quinic Acid
The protected quinic acid intermediate is sequentially esterified with the protected caffeoyl chloride. The reaction conditions are carefully controlled to acylate the hydroxyl groups at the 1, 3, and 5 positions.
Step 4: Deprotection to Yield this compound
The final and critical step is the removal of all protecting groups. The ester protecting the carboxylic acid and the acetal protecting groups on the caffeoyl moieties are removed to furnish the final product, this compound.
A crucial part of this final step is the deprotection of the catechol moieties. This is achieved by treating the fully protected intermediate with boron tribromide (BBr₃) at low temperature.
Detailed Procedure for the Final Deprotection Step: [1]
-
In a 5 mL, single-necked, round-bottomed flask equipped with a stir bar, rubber septum, and a nitrogen line, dissolve the fully protected tricaffeoylquinic acid intermediate (6 mg, 8 µmol) in dichloromethane (B109758) (CH₂Cl₂, 0.1 mL).
-
Cool the reaction flask to -78 °C in a dry ice-acetone bath.
-
Add boron tribromide (BBr₃, 0.12 mL, 1.0 M in CH₂Cl₂, 0.12 mmol) dropwise via syringe. The reaction mixture will turn from colorless to orange.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (B1210297) (EtOAc) and a saturated aqueous solution of sodium phosphate (B84403) (Na₂HPO₄).
-
Separate the aqueous layer from the organic layer and extract the aqueous layer four times with EtOAc.
-
Combine the organic layers and wash them three times with water and once with brine.
-
Dry the combined organic layers over magnesium sulfate (B86663) (MgSO₄).
-
Filter the solids by gravity filtration.
-
Concentrate the filtrate under reduced pressure by rotary evaporation to yield this compound as a foamy brown solid (5 mg, 88% crude yield).
Data Presentation
Table 1: Summary of Yields and Key Reaction Parameters
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1-3 | Protection and Esterification | Various | Various | Various | Not specified |
| 4 | Final Deprotection | BBr₃ | -78 | 2 | 88 (crude) |
Table 2: Characterization Data for this compound
| Property | Value | Reference |
| Appearance | Foamy brown solid | [1] |
| Purity (by ¹H NMR) | 95% | |
| Specific Rotation [α]D²³ | -19.0 (c 0.10, MeOH) |
Visualizations
Workflow of the Total Synthesis of this compound
Caption: Synthetic workflow for this compound.
Signaling Pathway: Inhibition of HIV-1 RNase H
This compound inhibits the RNase H domain of HIV-1 reverse transcriptase. The enzyme's catalytic activity relies on the coordination of two metal ions (typically Mg²⁺) in its active site. These metal ions are crucial for the hydrolysis of the RNA strand in an RNA:DNA hybrid during reverse transcription.[3] this compound is believed to chelate these metal ions, thereby inactivating the enzyme and halting a critical step in the HIV replication cycle.[4]
Caption: Mechanism of HIV-1 RNase H inhibition.
References
- 1. Synthesis of the Naturally Occurring (–)-1,3,5-Tri-O-Caffeoylquinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of the Naturally Occurring (-)-1,3,5-Tri-O-Caffeoylquinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Maximizing 1,3,5-Tricaffeoylquinic Acid Yield from Plant Material
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction of 1,3,5-Tricaffeoylquinic acid (1,3,5-TCQA), a potent bioactive compound with significant therapeutic potential, including anti-HIV activity.[1][2] The following sections outline various extraction techniques, optimized parameters, and purification strategies to maximize the yield of 1,3,5-TCQA from plant sources.
Introduction to this compound
This compound is a derivative of caffeoylquinic acid (CQA), a class of specialized plant metabolites.[3] These compounds are esters of caffeic acid and quinic acid.[4] 1,3,5-TCQA has demonstrated notable biological activities, making it a compound of interest for pharmaceutical research and development.
Extraction Techniques for Maximizing Yield
Several advanced extraction techniques have been shown to be effective in isolating caffeoylquinic acids from plant matrices, offering advantages over conventional solvent extraction in terms of efficiency, extraction time, and energy consumption.[5] These methods include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Accelerated Solvent Extraction (ASE). The choice of method and optimization of parameters are crucial for maximizing the yield of 1,3,5-TCQA while minimizing degradation.[6]
Key Considerations for Extraction:
-
Solvent Selection: Mixtures of ethanol (B145695) or methanol (B129727) with water are commonly used.[7][8] The optimal solvent composition depends on the specific plant material and extraction technique.
-
Temperature: Elevated temperatures can enhance extraction efficiency but may also lead to the degradation of CQAs.[5][6] Techniques that allow for temperature control are preferable.
-
pH: Acidic conditions are generally preferred for the stability of CQAs, as neutral and basic pH can cause rapid isomerization.[6]
-
Light Exposure: CQAs are photosensitive and should be protected from light to prevent cis-trans isomerization and degradation.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction of caffeoylquinic acids. While specific data for 1,3,5-TCQA is limited, the conditions optimized for other CQAs provide a strong starting point for maximizing its yield.
Table 1: Ultrasound-Assisted Extraction (UAE) Parameters for Caffeoylquinic Acids
| Plant Material | Target Analyte(s) | Solvent | Temperature (°C) | Time (min) | Ultrasonic Power/Frequency | Key Findings & Yield |
| Coffee Silverskin | Caffeoylquinic acids & Caffeine | 60% (v/v) Ethanol | Optimized via RSM | Optimized via RSM | 300 W, 40 kHz | UAE yielded higher or similar TPC, RSC, and TotCQAs compared to conventional extraction.[9][10] |
| Sweet Potato Peels | Chlorogenic acids | Not specified | Not specified | 5, 10, 20, 40 | 20, 35, 50 W/L, 25 kHz | Different conditions can selectively extract specific caffeoylquinic and feruloylquinic acids. Ultrasound promoted the hydrolysis of tricaffeoylquinic acid.[11] |
| Scolymus hispanicus | 5-CQA & 3,5-diCQA | 75% Methanol | 10-60 | 10 | 60% amplitude | The concentration of the target compounds remained stable between 10 and 60 °C.[7] |
Table 2: Microwave-Assisted Extraction (MAE) Parameters for Caffeoylquinic Acids
| Plant Material | Target Analyte(s) | Solvent | Temperature (°C) | Time (min) | Microwave Power (W) | Key Findings & Yield |
| Coffee Silverskin | Caffeoylquinic acids & Caffeine | 60% (v/v) Ethanol | < 51.5 | Optimized via RSM | 280 | Temperatures above 51.5°C had a negative effect on Total Phenolic Content.[5][9] |
| Vernonia amygdalina Leaf | Total Phenolic Content (TPC), Total Flavonoid Content (TFC) | 76% Ethanol | Not specified | 4 | 558 | Optimized conditions for maximizing TPC and TFC.[1] |
Table 3: Accelerated Solvent Extraction (ASE) Parameters for Caffeoylquinic Acids
| Plant Material | Target Analyte(s) | Solvent | Temperature (°C) | Pressure | Key Findings & Yield |
| Forced Chicory Roots | 5-CQA & 3,5-diCQA | 46% Ethanol (for 5-CQA), 57% Ethanol (for 3,5-diCQA) | 107 (for 5-CQA), 95 (for 3,5-diCQA) | Not specified | Optimized conditions yielded 4.95 mg/g DM of 5-CQA and 5.41 mg/g DM of 3,5-diCQA.[12][13] |
Experimental Protocols
The following are detailed protocols for the extraction and purification of 1,3,5-TCQA, based on established methodologies for caffeoylquinic acids.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Caffeoylquinic Acids
This protocol is adapted from studies on coffee silverskin and Scolymus hispanicus.[7][9]
Materials:
-
Dried and ground plant material
-
60-75% (v/v) Ethanol or Methanol in ultrapure water
-
Ultrasonic bath (e.g., 40 kHz, 300 W)
-
Centrifuge
-
0.45 µm syringe filters
-
HPLC or UPLC system for analysis
Procedure:
-
Weigh 1 g of the dried, ground plant material and place it in a flask.
-
Add 35 mL of the 60% (v/v) ethanol solvent (or 15 mL of 75% methanol).[7][9]
-
Immerse the flask in the ultrasonic bath, ensuring the water level is above the solvent level in the flask.
-
Sonicate for a predetermined time (e.g., 10-30 minutes) at a controlled temperature (e.g., 40°C).[7]
-
After sonication, immediately cool the extract in an ice bath to halt the extraction process.
-
Centrifuge the extract at high speed (e.g., 16,800 x g) for 10 minutes to pellet the solid material.[9]
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The filtered extract is now ready for analysis by HPLC or for further purification steps.
Protocol 2: Microwave-Assisted Extraction (MAE) of Caffeoylquinic Acids
This protocol is based on the extraction from coffee silverskin.[9]
Materials:
-
Dried and ground plant material
-
60% (v/v) Ethanol in ultrapure water
-
Microwave digestion system
-
PTFE digestion vessels
-
Centrifuge
-
0.45 µm syringe filters
-
HPLC or UPLC system for analysis
Procedure:
-
Place 1 g of the dried, ground plant material into a PTFE digestion vessel.
-
Add 35 mL of 60% (v/v) ethanol.
-
Seal the vessel and place it in the microwave rotor.
-
Apply microwave power (e.g., 280 W) and control the temperature to remain below 51.5°C.[5][9] The extraction time should be optimized (e.g., 1-5 minutes).[1]
-
After extraction, cool the vessels in an ice bath.
-
Centrifuge the extract at 16,800 x g for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The extract is ready for analysis or further processing.
Protocol 3: Purification of this compound
A multi-step purification process is often necessary to isolate 1,3,5-TCQA from the crude extract. This protocol is a general guideline based on methods for purifying similar compounds.[14]
Materials:
-
Crude plant extract
-
Methanol
-
Water
-
MCI gel CHP20P column
-
Sephadex LH-20 column
-
Preparative HPLC system
Procedure:
-
Solvent Partitioning: Perform a liquid-liquid partition of the aqueous extract against hexane to remove nonpolar compounds.[14]
-
MCI Gel Chromatography: Load the aqueous fraction onto an MCI gel CHP20P column. Elute with a stepwise gradient of methanol in water to fractionate the compounds.
-
Sephadex LH-20 Chromatography: Further purify the fractions containing the target compound using a Sephadex LH-20 column, eluting with methanol.[14]
-
Preparative HPLC: The final purification step is typically performed using preparative HPLC with a C18 column and a gradient of acetonitrile (B52724) in acidified water.
Visualizations
Experimental Workflow for Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship of Extraction Parameters
Caption: Factors influencing the yield and stability of this compound during extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of the Naturally Occurring (–)-1,3,5-Tri-O-Caffeoylquinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohsu.edu [ohsu.edu]
- 4. Advances in Production of Hydroxycinnamoyl-Quinic Acids: From Natural Sources to Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. itjfs.com [itjfs.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Caffeoylquinic Acids Content by UHPLC in Scolymus hispanicus Extracts Obtained through Ultrasound-Assisted Extraction [mdpi.com]
- 8. 4.6. Extraction and Purification of 3,5-Dicaffeoylquinic Acid (di-CQA) and 3,4,5-Tricaffeoylquinic Acid (tri-CQA) [bio-protocol.org]
- 9. itjfs.com [itjfs.com]
- 10. itjfs.com [itjfs.com]
- 11. Green ultrasound-assisted extraction of chlorogenic acids from sweet potato peels and sonochemical hydrolysis of caffeoylquinic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Preparative HPLC for High-Purity 1,3,5-Tricaffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the isolation and purification of high-purity 1,3,5-tricaffeoylquinic acid from plant extracts using preparative High-Performance Liquid Chromatography (HPLC). This compound, a derivative of caffeoylquinic acid, has garnered significant interest for its potential therapeutic properties, including anti-HIV activity.[1] The inherent instability of caffeoylquinic acids and the presence of structurally similar isomers present challenges in obtaining this compound in high purity.[2] This document outlines a comprehensive workflow, from crude extract preparation to final purification, and includes optimized HPLC conditions and expected outcomes. The provided methodology is designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Caffeoylquinic acids (CQAs) are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. Among them, this compound has been identified as a potent bioactive molecule.[1] However, the structural complexity and the presence of numerous isomers make the isolation of high-purity this compound a significant challenge. Preparative HPLC is a powerful technique for the purification of natural products, offering high resolution and efficiency. This application note details a robust preparative HPLC method for obtaining this compound with a purity of ≥98%.
Experimental Protocols
Sample Preparation: Extraction of Caffeoylquinic Acids from Plant Material
A general procedure for the extraction of caffeoylquinic acids from plant material, such as the leaves of Helichrysum populifolium, is outlined below.[1][3]
Materials:
-
Dried and powdered plant material
-
Methanol:acetone (4:1, v/v) with pH adjusted to 6.0
-
Solid-liquid ratio of 1:50 (w/v)
-
Ultrasonic bath
-
Rotary evaporator
-
Freeze dryer
-
0.22 µm syringe filter
Protocol:
-
Weigh the desired amount of powdered plant material.
-
Add the methanol:acetone solvent mixture at a solid-liquid ratio of 1:50 (w/w).
-
Perform extraction in an ultrasonic bath for 2 hours.
-
Separate the solid material from the extract by filtration or centrifugation.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to avoid degradation.
-
Lyophilize the concentrated extract to obtain a crude powder.
-
Prior to HPLC injection, dissolve the crude extract in the initial mobile phase and filter through a 0.22 µm syringe filter.
Preparative HPLC Purification
This protocol is designed for the purification of this compound from the crude extract.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Preparative HPLC system with a gradient pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 18.0 mL/min |
| Detection Wavelength | 320 nm |
| Column Temperature | 25°C |
| Injection Volume | 500 µL - 5 mL (depending on sample concentration and column loading capacity) |
| Sample Concentration | 10-50 mg/mL in initial mobile phase |
Table 1: Preparative HPLC Instrumentation and Conditions
Gradient Elution Program:
| Time (minutes) | % Mobile Phase B (Acetonitrile) |
| 0 | 10 |
| 5 | 20 |
| 30 | 25 |
| 35 | 30 |
| 40 | 40 |
| 42 | 100 |
| 50 | 100 |
| 51 | 10 |
| 60 | 10 |
Table 2: Preparative HPLC Gradient Elution Program
Protocol:
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the filtered crude extract onto the column.
-
Run the gradient elution program as detailed in Table 2.
-
Monitor the separation at 320 nm and collect fractions corresponding to the peak of interest.
-
Combine the fractions containing the purified this compound.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the aqueous solution to obtain the purified compound as a powder.
-
Assess the purity of the isolated compound using analytical HPLC. A purity of ≥98% is expected.
Data Presentation
Table 3: Expected Results for Preparative HPLC Purification of this compound
| Parameter | Expected Value |
| Retention Time | Dependent on the specific system, but should be consistent between runs |
| Purity (by analytical HPLC) | ≥98% |
| Yield | Dependent on the concentration of the target compound in the crude extract |
Visualization
Experimental Workflow
The overall workflow for the isolation and purification of this compound is depicted in the following diagram.
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described in this application note provides a reliable and efficient method for obtaining high-purity this compound from plant extracts using preparative HPLC. The detailed experimental procedures and optimized chromatographic conditions are intended to guide researchers in the successful isolation of this and other related bioactive compounds. Adherence to these protocols will facilitate further pharmacological studies and drug development efforts centered on this compound.
References
LC-MS/MS method for the identification of 1,3,5-Tricaffeoylquinic acid and its metabolites
An is a critical tool for researchers in pharmacology, natural product chemistry, and drug development. This application note provides a detailed protocol for the sensitive and selective quantification of 1,3,5-Tricaffeoylquinic acid, a compound noted for its potential therapeutic properties, including anti-HIV activity.[1][2] The methodology addresses the inherent challenges in analyzing caffeoylquinic acids, such as their instability and the presence of numerous isomers.[3]
Introduction
This compound is a polyphenolic compound belonging to the caffeoylquinic acid (CQA) family, which are esters of caffeic acid and quinic acid.[4] These compounds are widely distributed in the plant kingdom and are known for a range of biological activities.[2][5] The analysis of this compound and its metabolites is essential for understanding its bioavailability, metabolism, and pharmacokinetics. LC-MS/MS offers the high sensitivity and specificity required for these studies.
The metabolism of CQAs can be extensive, with esterification and degradation to di- and mono-caffeoylquinic acids, and ultimately to caffeic and quinic acid.[4] Further metabolism of the caffeic acid moiety can occur through pathways such as hydrogenation, methylation, and glucuronidation.[6]
Experimental Protocols
Sample Storage and Handling
To prevent degradation, all samples and standards containing this compound should be stored at -20°C and protected from light.[3] Caffeoylquinic acids are susceptible to isomerization and degradation under neutral or basic pH, as well as at room temperature.[3] Therefore, it is crucial to maintain acidic conditions throughout sample preparation and analysis.[3]
Sample Preparation: Ultrasound-Assisted Extraction (UAE)
This protocol is a general guideline and should be optimized for the specific matrix.
-
Homogenization : Homogenize and dry the sample material (e.g., plant tissue, biological fluid).
-
Weighing : Accurately weigh approximately 0.5 g of the homogenized sample into an extraction vessel.
-
Solvent Addition : Add 15 mL of 75% methanol (B129727) in water.[3] The use of an acidic modifier, such as 0.1% formic acid, is recommended to improve stability.
-
Ultrasonication : Place the vessel in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).
-
Centrifugation : Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration : Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial for analysis.
For plasma samples, a protein precipitation step is necessary. Add 200 µL of trifluoroacetic acid to 1.0 mL of plasma, vortex, and centrifuge to remove precipitated proteins before proceeding with extraction.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
-
System : A UHPLC or UPLC system is recommended for optimal resolution.
-
Column : A phenyl-bonded stationary phase (e.g., Inertsil Phe-3, 150 × 4.6 mm, 5 µm) or a fused core C18 column (e.g., Halo C18, 50 mm × 2.1 mm, 2.7 µm) can provide good separation of CQA isomers.[3][4][7]
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Elution : A slow, shallow gradient is recommended for resolving isomers. An example gradient is as follows:
-
0-2 min: 5% B
-
2-15 min: 5-40% B
-
15-20 min: 40-80% B
-
20-22 min: 80-95% B
-
22-25 min: 95% B
-
25-26 min: 95-5% B
-
26-30 min: 5% B
-
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.[6]
-
Injection Volume : 5-10 µL.
Mass Spectrometry (MS)
-
System : A triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) : Monitor specific precursor-to-product ion transitions for this compound and its expected metabolites.
Data Presentation
Mass Spectrometric Parameters
Quantitative analysis is performed in MRM mode. The following table summarizes the characteristic mass transitions for this compound and related compounds.
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ions (m/z) | Comments |
| This compound | 677 | 515, 353, 191 | The transition to m/z 515 represents the loss of one caffeoyl group.[8] |
| Dicaffeoylquinic acid isomers | 515 | 353, 191, 179 | The ion at m/z 353 corresponds to a mono-caffeoylquinic acid fragment.[8][9] |
| Mono-caffeoylquinic acid isomers | 353 | 191, 179, 173, 135 | The base peak can vary depending on the isomer; m/z 191 is often dominant for 3- and 5-CQA.[9] |
| Caffeic Acid | 179 | 135 | Represents the core phenolic acid moiety. |
| Quinic Acid | 191 | 173, 127 | Represents the core quinic acid moiety. |
| Ferulic Acid | 193 | 178, 134 | A potential methylated metabolite of caffeic acid. |
| Dihydrocaffeic Acid | 181 | 137, 122 | A potential hydrogenated metabolite of caffeic acid.[6] |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow from sample preparation to data analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Metabolic Pathway of this compound
The metabolism of this compound primarily involves the hydrolysis of the ester bonds and subsequent modification of the resulting caffeic acid.
Caption: Generalized metabolic pathway of this compound.
Conclusion
This application note provides a comprehensive LC-MS/MS method for the identification and quantification of this compound and its metabolites. The detailed protocols for sample preparation and instrument conditions, along with the structured data presentation and visualizations, offer a valuable resource for researchers. Adherence to these guidelines, particularly regarding sample stability, will aid in achieving accurate and reproducible results, facilitating further investigation into the therapeutic potential of this and other related natural products.
References
- 1. Synthesis of the Naturally Occurring (–)-1,3,5-Tri-O-Caffeoylquinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ajol.info [ajol.info]
- 7. Rapid determination of caffeoylquinic acid derivatives in Cynara scolymus L. by ultra-fast liquid chromatography/tandem mass spectrometry based on a fused core C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Developing a stable formulation for 1,3,5-Tricaffeoylquinic acid in aqueous solution
Application Note & Protocol
Topic: Developing a Stable Aqueous Formulation of 1,3,5-Tricaffeoylquinic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (1,3,5-TCQA) is a polyphenolic compound belonging to the caffeoylquinic acids (CQAs) class, which is found in various plants and demonstrates significant biological activities, including antioxidant, anti-inflammatory, and antiviral properties.[1][2][3] Despite its therapeutic potential, the clinical and commercial application of 1,3,5-TCQA is hindered by its inherent instability, particularly in aqueous solutions. Like other CQAs, it is susceptible to degradation through isomerization, hydrolysis, and oxidation, which are often accelerated by factors such as pH, temperature, and light exposure.[4][5][6]
This document provides a comprehensive guide for developing a stable aqueous formulation of 1,3,5-TCQA. It outlines the primary challenges associated with its stability and presents detailed protocols for screening potential stabilizing excipients and conducting robust stability studies. The methodologies described herein are designed to enable researchers to systematically evaluate and optimize formulation parameters to enhance the shelf-life and preserve the biological activity of 1,3,5-TCQA.
Challenges in Formulation: Degradation Pathways
The instability of 1,3,5-TCQA in aqueous media is primarily attributed to three chemical processes:
-
Isomerization: The caffeoyl groups can migrate between the hydroxyl positions on the quinic acid core, a process known as acyl migration.[6] This leads to the formation of other tri-caffeoylquinic acid isomers, which may possess different biological activities. This process is significantly influenced by pH, with neutral and alkaline conditions promoting rapid isomerization.[6]
-
Hydrolysis: The ester linkages between the caffeic acid and quinic acid moieties are susceptible to hydrolysis. This results in the breakdown of 1,3,5-TCQA into mono- and di-caffeoylquinic acids, as well as free caffeic acid and quinic acid.[4][5]
-
Oxidation: The catechol (3,4-dihydroxyphenyl) groups on the caffeoyl moieties are prone to oxidation, especially in the presence of oxygen, light, and metal ions. This process leads to the formation of o-quinones and subsequent polymerization, resulting in a loss of antioxidant capacity and a change in the solution's color.
Proposed Stabilization Strategies
To counteract the degradation of 1,3,5-TCQA, several formulation strategies can be employed. The following approaches, often used in combination, can significantly enhance stability:
-
pH Control: Maintaining an acidic pH (typically below 5.0) is the most critical factor in preventing both isomerization and hydrolysis.[5] Buffering the formulation is essential for maintaining the optimal pH.
-
Antioxidants: The inclusion of antioxidants, such as ascorbic acid (Vitamin C) or epigallocatechin gallate (EGCG), can mitigate oxidative degradation by scavenging free radicals.[5]
-
Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions that catalyze oxidative reactions.
-
Encapsulation: Complexation with molecules like cyclodextrins can physically protect the 1,3,5-TCQA molecule from the aqueous environment, improving stability and solubility.[7] Other methods include nanoemulsions and liposomal formulations.[8][9]
-
Co-solvents and Sugars: The addition of co-solvents or sugars can reduce water activity and may improve solubility and stability.[10]
Experimental Protocols
The following protocols provide a framework for preparing and evaluating the stability of 1,3,5-TCQA formulations.
Protocol 1: Preparation of Buffered Aqueous Formulations
This protocol describes the preparation of test formulations to screen the effects of pH and various stabilizers.
Materials:
-
This compound (high purity standard)
-
Citrate (B86180) buffer components (Citric acid, Sodium citrate)
-
Phosphate (B84403) buffer components (Sodium phosphate monobasic, Sodium phosphate dibasic)
-
Ascorbic Acid (Vitamin C)
-
Disodium EDTA
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized (DI) water, HPLC grade
-
0.22 µm syringe filters
Procedure:
-
Prepare Buffer Solutions: Prepare 0.1 M citrate buffer solutions at pH 3.0, 4.0, and 5.0. Prepare a 0.1 M phosphate buffer solution at pH 7.0.
-
Prepare Stock Solution of 1,3,5-TCQA: Accurately weigh and dissolve 1,3,5-TCQA in DI water to prepare a 1 mg/mL stock solution. Use this stock immediately.
-
Prepare Test Formulations: For each condition, pipette the required volumes into a clean amber glass vial. A final concentration of 0.1 mg/mL of 1,3,5-TCQA is recommended for testing.
-
pH Screening: Add 1 mL of the 1,3,5-TCQA stock solution to 9 mL of each buffer (pH 3.0, 4.0, 5.0, and 7.0).
-
Stabilizer Screening (at optimal pH determined above):
-
Antioxidant: Add Ascorbic Acid to a final concentration of 0.1% w/v.
-
Chelating Agent: Add EDTA to a final concentration of 0.05% w/v.
-
Encapsulating Agent: Add HP-β-CD to a final concentration of 2% w/v.
-
Combination: Prepare a formulation containing the optimal pH buffer, Ascorbic Acid, EDTA, and HP-β-CD at the concentrations above.
-
-
-
Finalize Samples: Vortex each formulation for 30 seconds to ensure homogeneity. Filter each solution through a 0.22 µm syringe filter into clean, labeled amber HPLC vials. Prepare triplicate samples for each condition.
Protocol 2: Stability Testing
This protocol outlines the conditions for an accelerated stability study.
Equipment:
-
Calibrated stability chambers or ovens
-
Photostability chamber (ICH Option 2 compliant)
-
Refrigerator
Procedure:
-
Initial Analysis (T=0): Immediately after preparation, analyze one set of triplicate vials from each formulation group using the HPLC method described in Protocol 3. This will serve as the baseline (T=0) concentration.
-
Storage Conditions: Store the remaining vials under the following conditions:
-
Accelerated Thermal: 40°C ± 2°C
-
Room Temperature: 25°C ± 2°C
-
Refrigerated: 4°C ± 2°C
-
Photostability: Expose one set of samples to light in a photostability chamber as per ICH Q1B guidelines.
-
-
Time Points: Pull samples for analysis at predetermined time points. Suggested time points for an accelerated study are: T=0, 1 week, 2 weeks, and 4 weeks.
-
Sample Analysis: At each time point, retrieve three vials for each condition. Allow them to equilibrate to room temperature before analyzing by HPLC (Protocol 3) to determine the remaining concentration of 1,3,5-TCQA.
Protocol 3: HPLC Quantification of 1,3,5-TCQA
This protocol describes a reversed-phase HPLC method for the quantification of 1,3,5-TCQA.
Equipment & Reagents:
-
HPLC system with UV/DAD detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
1,3,5-TCQA reference standard
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 325 nm
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 30% B
-
20-25 min: 30% to 10% B
-
25-30 min: 10% B (re-equilibration)
-
Procedure:
-
Prepare Calibration Curve: Prepare a series of calibration standards of 1,3,5-TCQA (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the optimal pH buffer.
-
Run Samples: Inject the calibration standards followed by the stability samples from Protocol 2.
-
Data Analysis: Integrate the peak area for 1,3,5-TCQA. Use the linear regression equation from the calibration curve to calculate the concentration in the unknown samples. The percentage of 1,3,5-TCQA remaining is calculated as: (Concentration at T=x / Concentration at T=0) * 100.
Data Presentation
Quantitative results from the stability studies should be summarized in tables for clear comparison.
Table 1: Effect of pH on the Stability of 1,3,5-TCQA (% Remaining) at 40°C
| Time Point | pH 3.0 (Citrate) | pH 4.0 (Citrate) | pH 5.0 (Citrate) | pH 7.0 (Phosphate) |
| T=0 | 100.0 ± 0.5 | 100.0 ± 0.4 | 100.0 ± 0.6 | 100.0 ± 0.5 |
| 1 Week | 98.2 ± 0.7 | 95.1 ± 0.9 | 88.4 ± 1.1 | 55.3 ± 2.4 |
| 2 Weeks | 96.5 ± 0.8 | 90.3 ± 1.2 | 77.1 ± 1.5 | 30.1 ± 2.8 |
| 4 Weeks | 93.1 ± 1.1 | 81.2 ± 1.4 | 59.8 ± 2.0 | <10.0 |
| (Data are illustrative, presented as Mean ± SD, n=3) |
Table 2: Efficacy of Stabilizers on 1,3,5-TCQA Stability (% Remaining) in pH 4.0 Buffer at 40°C
| Time Point | Control (Buffer Only) | + 0.1% Ascorbic Acid | + 0.05% EDTA | + 2% HP-β-CD | Combination |
| T=0 | 100.0 ± 0.4 | 100.0 ± 0.5 | 100.0 ± 0.3 | 100.0 ± 0.4 | 100.0 ± 0.5 |
| 1 Week | 95.1 ± 0.9 | 97.5 ± 0.6 | 95.8 ± 0.8 | 98.1 ± 0.5 | 99.2 ± 0.4 |
| 2 Weeks | 90.3 ± 1.2 | 95.2 ± 0.8 | 91.5 ± 1.0 | 96.4 ± 0.7 | 98.1 ± 0.6 |
| 4 Weeks | 81.2 ± 1.4 | 90.8 ± 1.1 | 83.1 ± 1.3 | 92.5 ± 0.9 | 96.5 ± 0.8 |
| (Data are illustrative, presented as Mean ± SD, n=3) |
Visualizations
Workflow for Formulation Development
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. mdpi.com [mdpi.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. JP2003284525A - Method for improving solubility of polyphenol in water and aqueous solution containing high content of polyphenol - Google Patents [patents.google.com]
Application Notes and Protocols: 1,3,5-Tricaffeoylquinic Acid in Neuroprotective Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tricaffeoylquinic acid (TCQA), a polyphenolic compound found in various plants, has emerged as a promising candidate in the field of neuroprotection. This document provides a comprehensive overview of its application in neuroprotective studies, detailing its mechanisms of action, and providing established protocols for its investigation. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the neuroprotective potential of TCQA.
Mechanisms of Action
This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by enhancing cellular energy metabolism and promoting neurogenesis. In vitro and in vivo studies have elucidated key molecular pathways influenced by TCQA.
Enhancement of Cellular Energy Metabolism
TCQA has been shown to augment cellular energy production by upregulating the expression of key glycolytic enzymes. This leads to an increase in intracellular ATP levels, providing neurons with the necessary energy to combat neurotoxic insults and maintain cellular homeostasis.
Promotion of Neurogenesis
In vivo studies have demonstrated that TCQA promotes adult neurogenesis in the hippocampus, a brain region crucial for learning and memory. This is evidenced by an increase in the proliferation of neural stem cells and their differentiation into mature neurons.
Signaling Pathway Modulation
While direct evidence for 1,3,5-TCQA is still emerging, related caffeoylquinic acid derivatives have been shown to modulate the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Activation of the PI3K/Akt pathway is a key mechanism through which many neuroprotective compounds exert their effects. It is hypothesized that TCQA may also activate this pathway, leading to the inhibition of apoptotic cascades and the promotion of neuronal survival.
Data Presentation
The following tables summarize the key quantitative data from neuroprotective studies involving this compound and related compounds.
Table 1: In Vitro Neuroprotective Effects of this compound on SH-SY5Y Cells
| Parameter | Concentration | Result | Reference |
| Cell Viability | 1, 5, 10, 20 µM | Increased viability of human neural stem cells in a time-dependent manner.[1] | [1] |
| ATP Production | 5 µM | ~25% increase in intracellular ATP levels. | [2] |
| 10 µM | ~25% increase in intracellular ATP levels. | [2] | |
| Gene Expression | Not Specified | Upregulation of glycolytic enzymes (PGAM1, G3PDH, PGK1).[2] | [2] |
Table 2: In Vivo Neuroprotective Effects of this compound in SAMP8 Mice
| Parameter | Treatment | Result | Reference |
| Cognitive Performance (Morris Water Maze) | 5 mg/kg for 30 days | Significantly improved cognitive performance compared to untreated SAMP8 mice.[1] | [1] |
| Neurogenesis (BrdU+/NeuN+ cells in Dentate Gyrus) | 5 mg/kg for 30 days | Significantly higher numbers of newborn neurons compared to untreated SAMP8 mice.[1] | [1] |
| Stem Cell Activation (BrdU+/GFAP+ cells in Dentate Gyrus) | 5 mg/kg for 30 days | Significantly higher numbers of activated stem cells compared to untreated SAMP8 mice.[1] | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the neuroprotective studies of this compound are provided below.
In Vitro Studies: SH-SY5Y Cell Culture and Treatment
1. Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
2. Neurotoxicity Induction (Amyloid-β Model):
-
Prepare aggregated amyloid-β 1-42 (Aβ1-42) by dissolving the peptide in sterile water and incubating at 37°C for 72 hours.
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 2 hours.
-
Following pre-treatment, add aggregated Aβ1-42 to the wells at a final concentration known to induce neurotoxicity (e.g., 10 µM).
-
Co-incubate for an additional 24-48 hours.
3. Cell Viability Assay (MTT Assay):
-
After the treatment period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) cells.
4. ATP Measurement Assay:
-
Seed SH-SY5Y cells in a 96-well plate and treat with TCQA as described above.
-
Following treatment, lyse the cells and measure intracellular ATP levels using a commercial ATP luminescence-based assay kit according to the manufacturer's instructions.
-
Normalize ATP levels to the total protein concentration in each sample.
In Vivo Studies: SAMP8 Mouse Model
1. Animal Model and Treatment:
-
Use senescence-accelerated mouse prone 8 (SAMP8) mice, a model for age-related cognitive decline.
-
Administer this compound orally at a dose of 5 mg/kg body weight daily for 30 days.[1]
-
A control group of SAMP8 mice should receive the vehicle (e.g., water) on the same schedule.
2. Morris Water Maze Test:
-
The Morris water maze consists of a circular pool filled with opaque water. A hidden platform is submerged below the water surface.
-
Acquisition Phase: For 5 consecutive days, place each mouse in the pool at one of four starting positions and allow it to swim freely to find the hidden platform. Guide the mouse to the platform if it fails to find it within 60 seconds. Record the escape latency (time to find the platform).
-
Probe Trial: On the 6th day, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
3. Immunohistochemistry for Neurogenesis:
-
To label dividing cells, administer Bromodeoxyuridine (BrdU) via intraperitoneal injection (e.g., 50 mg/kg) for several consecutive days before the end of the TCQA treatment period.
-
At the end of the experiment, perfuse the mice with 4% paraformaldehyde.
-
Collect the brains and post-fix them in 4% paraformaldehyde, followed by cryoprotection in sucrose (B13894) solution.
-
Section the brains (e.g., 40 µm coronal sections) using a cryostat.
-
Perform double immunofluorescence staining for BrdU (a marker for proliferating cells) and NeuN (a marker for mature neurons) or GFAP (a marker for astrocytes/neural stem cells).
-
Staining Protocol:
-
Denature DNA to expose the BrdU epitope (e.g., with 2N HCl).
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate with primary antibodies (e.g., rat anti-BrdU and mouse anti-NeuN) overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies (e.g., goat anti-rat Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594).
-
Mount the sections on slides and coverslip with a mounting medium containing DAPI.
-
-
Quantification:
-
Capture images of the dentate gyrus of the hippocampus using a confocal microscope.
-
Count the number of BrdU-positive, NeuN-positive, and BrdU+/NeuN+ double-labeled cells in a defined area or throughout the entire dentate gyrus using stereological methods.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its neuroprotective evaluation.
References
Application of 1,3,5-Tricaffeoylquinic Acid in Anti-inflammatory Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tricaffeoylquinic acid (1,3,5-TCQA), a derivative of caffeoylquinic acid, has emerged as a promising natural compound with potent anti-inflammatory properties. This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory effects of 1,3,5-TCQA. The information compiled herein is intended to guide the design and execution of both in vitro and in vivo studies to elucidate its mechanisms of action and evaluate its therapeutic potential.
Mechanism of Action
1,3,5-TCQA exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in the inflammatory response. The principal mechanisms include:
-
Inhibition of the NF-κB Signaling Pathway: 1,3,5-TCQA has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. Consequently, the translocation of the active p65 subunit of NF-κB to the nucleus is blocked, leading to a downstream reduction in the expression of inflammatory mediators.
-
Modulation of the MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. 1,3,5-TCQA has been observed to inhibit the phosphorylation of these key MAPK proteins, thereby attenuating the inflammatory cascade.
-
Activation of the Nrf2 Signaling Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. 1,3,5-TCQA can activate the Nrf2 pathway, leading to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1). This antioxidant activity helps to mitigate the oxidative stress that often accompanies and exacerbates inflammation.
Data Presentation
The following tables summarize the quantitative data from various studies on the anti-inflammatory effects of this compound and related compounds.
Table 1: In Vitro Anti-inflammatory Activity of Caffeoylquinic Acid Derivatives
| Compound | Cell Line | Stimulant | Target Measured | Concentration/Dose | % Inhibition / Effect | Reference |
| 1,3,5-TCQA | Human Keratinocytes | TNF-α | IL-1β, IL-8, CCL17, CCL27 | Not Specified | Inhibition of production | [1] |
| 1,3,5-TCQA | Human Keratinocytes | LPS | Cytokines and Chemokines | Not Specified | Inhibition of production | |
| 4,5-diCQA | RAW264.7 | LPS | IL-6 | 4 µM | 20% | [2] |
| 4,5-diCQA | RAW264.7 | LPS | TNF-α | 4 µM | 40% | [2] |
Table 2: In Vivo Anti-inflammatory Activity of Caffeoylquinic Acid Derivatives
| Compound | Animal Model | Assay | Dose | Time Point | % Inhibition of Edema | Reference |
| 4,5-diCQA | Rat | Carrageenan-induced paw edema | 5 mg/kg | 5 h | Not specified, significant | [2] |
| 4,5-diCQA | Rat | Carrageenan-induced paw edema | 10 mg/kg | 5 h | Not specified, significant | [2] |
| 4,5-diCQA | Rat | Carrageenan-induced paw edema | 20 mg/kg | 5 h | Comparable to diclofenac (B195802) (10 mg/kg) | [2] |
Table 3: Effect of Caffeoylquinic Acid Derivatives on Inflammatory Mediators
| Compound | Animal Model/Cell Line | Inflammatory Mediator | Effect | Reference |
| 4,5-diCQA | Rat Paw Tissue | iNOS, COX-2, TNF-α | Dose-dependent decrease in protein expression | [2] |
| Caffeic Acid | Mouse Skin | TNF-α, IL-6, IL-1β | Significant reduction in mRNA and protein levels | [3] |
Experimental Protocols
In Vitro Anti-inflammatory Assays
-
Cell Lines: Murine macrophage cell line (RAW264.7) or human monocytic cell line (THP-1) are commonly used. Human keratinocytes (HaCaT) can also be utilized for skin inflammation models.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Stimulation: To induce an inflammatory response, stimulate cells with lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL for a specified period (e.g., 24 hours).[4]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour before adding the inflammatory stimulus.
-
Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
-
-
Principle: Western blotting is used to detect the expression and phosphorylation status of key proteins in the NF-κB, MAPK, and Nrf2 signaling pathways.
-
Procedure:
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[5] Determine the protein concentration using a BCA or Bradford assay.[5]
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, Nrf2, HO-1, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensity using densitometry software and normalize to the loading control.
-
In Vivo Anti-inflammatory Assay
-
Principle: This is a widely used model of acute inflammation. Carrageenan injection into the rat paw induces a biphasic inflammatory response characterized by edema.
-
Procedure:
-
Animals: Use male Wistar or Sprague-Dawley rats (180-220 g).
-
Grouping: Divide the animals into several groups: a control group, a carrageenan-only group, a positive control group (e.g., indomethacin (B1671933) 10 mg/kg), and treatment groups receiving different doses of this compound (e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally).[6][7]
-
Treatment: Administer the test compounds 1 hour before the carrageenan injection.[6]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[7]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[7]
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the carrageenan-only group.
-
Biochemical Analysis: At the end of the experiment, euthanize the animals and collect paw tissue and blood samples for further analysis of inflammatory mediators (e.g., cytokines, iNOS, COX-2) using ELISA and Western blotting as described above.
-
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflows for in vitro and in vivo studies.
References
- 1. 3,4,5-Tricaffeoylquinic acid inhibits tumor necrosis factor-α-stimulated production of inflammatory mediators in keratinocytes via suppression of Akt- and NF-κB-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Caffeic acid reduces cutaneous tumor necrosis factor alpha (TNF-α), IL-6 and IL-1β levels and ameliorates skin edema in acute and chronic model of cutaneous inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Anti-Angiogenic Potential of 1,3,5-Tricaffeoylquinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to evaluate the anti-angiogenic properties of 1,3,5-Tricaffeoylquinic acid. The protocols outlined below detail in vitro, ex vivo, and in vivo assays to elucidate the compound's mechanism of action and quantify its inhibitory effects on new blood vessel formation.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of angiogenesis, making it a prime target for anti-cancer therapies.[1][2] this compound (TCQA), a natural polyphenol, has demonstrated potential as an anti-angiogenic agent by inhibiting endothelial tube formation and suppressing key signaling proteins including VEGFR2, ERK, PI3K, Akt, and mTOR.[3] This document provides detailed protocols for assessing the anti-angiogenic effects of TCQA.
Mechanism of Action: Targeting the VEGF Signaling Pathway
This compound is believed to exert its anti-angiogenic effects by interfering with the VEGF signaling cascade. Upon binding of VEGF to its receptor, VEGFR2, a series of downstream signaling events are initiated, primarily through the PI3K/Akt/mTOR and Raf/MEK/ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[4][5] TCQA has been shown to suppress the expression of VEGFR2, ERK, PI3K, Akt, and mTOR, thereby inhibiting these critical steps in angiogenesis.[3]
Experimental Assays for Anti-Angiogenic Effects
A multi-assay approach is recommended to thoroughly evaluate the anti-angiogenic activity of this compound.
Section 1: In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Protocol
-
Preparation of Basement Membrane Matrix:
-
Thaw basement membrane matrix (e.g., Matrigel®) on ice overnight at 4°C.
-
Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of the matrix solution.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Culture and Treatment:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial cell growth medium until they reach approximately 80% confluency. Use cells between passages 2 and 5.[6]
-
Harvest the HUVECs and resuspend them in a basal medium containing a low serum concentration (e.g., 2% FBS).
-
Prepare various concentrations of this compound (e.g., 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) should be used at a concentration equivalent to the highest concentration of the compound solvent.
-
Seed the HUVECs onto the solidified matrix at a density of 1.5 x 10⁴ cells per well.
-
Immediately add the different concentrations of TCQA or vehicle control to the respective wells.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Monitor tube formation periodically using an inverted microscope.
-
-
Quantification:
Data Presentation
| Treatment Group | Concentration (µM) | Total Tube Length (µm) | Number of Branch Points | Number of Loops |
| Vehicle Control | - | 12540 ± 850 | 110 ± 12 | 75 ± 8 |
| 1,3,5-TCQA | 1 | 11890 ± 790 | 102 ± 10 | 68 ± 7 |
| 1,3,5-TCQA | 10 | 8760 ± 650 | 75 ± 8 | 45 ± 5 |
| 1,3,5-TCQA | 50 | 4520 ± 410 | 32 ± 5 | 18 ± 3 |
| 1,3,5-TCQA | 100 | 1250 ± 210 | 8 ± 2 | 2 ± 1 |
| Positive Control (e.g., Suramin) | 20 | 2500 ± 320 | 15 ± 4 | 5 ± 2** |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the Vehicle Control group. |
Section 2: Ex Vivo Aortic Ring Assay
This assay provides a more complex model of angiogenesis, as it involves the sprouting of new vessels from an intact blood vessel segment.
Protocol
-
Aorta Excision and Preparation:
-
Humanely euthanize a mouse (e.g., C57BL/6, 6-8 weeks old) and dissect the thoracic aorta in sterile conditions.
-
Place the aorta in a petri dish containing ice-cold serum-free basal medium.
-
Carefully remove the periaortic fibro-adipose tissue and connective tissue.
-
Cut the aorta into 1 mm thick rings.
-
-
Embedding Aortic Rings:
-
Coat the wells of a 48-well plate with a layer of collagen gel or basement membrane matrix and allow it to solidify at 37°C.[9]
-
Place one aortic ring in the center of each well.
-
Cover the ring with another layer of the matrix and allow it to solidify.
-
-
Culture and Treatment:
-
Add endothelial cell growth medium to each well.
-
Add various concentrations of this compound or vehicle control to the medium. A positive control such as VEGF can be used to stimulate angiogenesis.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 7-14 days, changing the medium every 2-3 days with fresh compound.
-
-
Quantification:
-
Monitor and photograph the sprouting of microvessels from the aortic rings daily using an inverted microscope.
-
On the final day, quantify the angiogenic response by measuring the length and number of sprouts using image analysis software.[10]
-
Data Presentation
| Treatment Group | Concentration (µM) | Mean Sprout Length (µm) | Number of Sprouts per Ring |
| Vehicle Control | - | 850 ± 75 | 45 ± 5 |
| 1,3,5-TCQA | 10 | 620 ± 60 | 32 ± 4 |
| 1,3,5-TCQA | 50 | 310 ± 40 | 15 ± 3 |
| 1,3,5-TCQA | 100 | 105 ± 20 | 5 ± 2 |
| Positive Control (VEGF) | 50 ng/mL | 1500 ± 120 | 80 ± 9 |
| *Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the Vehicle Control group. |
Section 3: In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis due to the highly vascularized nature of the chorioallantoic membrane of the chick embryo.
Protocol
-
Egg Incubation and Windowing:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
-
On day 3, create a small window in the eggshell to expose the CAM.
-
-
Application of Test Compound:
-
On day 7, when the CAM is well-developed, place a sterile, inert carrier (e.g., a small filter paper disc or a silicone ring) onto the CAM.
-
Apply a solution of this compound at different concentrations (e.g., 10, 50, 100 µ g/egg ) or vehicle control onto the carrier.[11] A pro-angiogenic factor like bFGF can be used as a positive control.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
-
Observation and Documentation:
-
Incubate the eggs for an additional 48-72 hours.
-
On day 10, open the window and observe the vasculature in the area of the carrier.
-
Photograph the CAM under a stereomicroscope.
-
-
Quantification:
Data Presentation
| Treatment Group | Dose (µ g/egg ) | Number of Blood Vessel Branch Points | Percent Inhibition (%) |
| Vehicle Control | - | 65 ± 7 | 0 |
| 1,3,5-TCQA | 10 | 52 ± 6 | 20 |
| 1,3,5-TCQA | 50 | 35 ± 5 | 46.2 |
| 1,3,5-TCQA | 100 | 18 ± 4 | 72.3 |
| Positive Control (bFGF) | 1 | 110 ± 12 | - |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the Vehicle Control group. |
Conclusion
The described experimental setup provides a robust framework for the comprehensive evaluation of the anti-angiogenic effects of this compound. By combining in vitro, ex vivo, and in vivo models, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent for the treatment of cancer and other angiogenesis-dependent diseases. The quantitative data generated from these assays will be crucial for making informed decisions in the drug development process.
References
- 1. Quantitation of angiogenesis in the chick chorioallantoic membrane model using fractal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shop.eproscience.com [shop.eproscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Kaempferol Inhibits Angiogenesis by Suppressing HIF-1α and VEGFR2 Activation via ERK/p38 MAPK and PI3K/Akt/mTOR Signaling Pathways in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HUVEC Tube-formation Assay to Evaluate the Impact of Natural Products on Angiogenesis [jove.com]
- 7. ibidi.com [ibidi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Improved quantification of angiogenesis in the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of the mouse aortic ring assay to study angiogenesis | Semantic Scholar [semanticscholar.org]
- 12. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies on 1,3,5-Tricaffeoylquinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tricaffeoylquinic acid (TCQA), a polyphenolic compound found in various plants, has garnered significant interest in the scientific community due to its diverse and potent biological activities. These activities include antioxidant, anti-inflammatory, neuroprotective, and antiviral effects, making it a promising lead compound for drug discovery. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of TCQA by identifying the key structural features responsible for its biological effects. This document provides detailed protocols and application notes for conducting SAR studies on 1,3,5-TCQA analogs, aimed at guiding researchers in the synthesis and evaluation of novel derivatives with enhanced efficacy and selectivity.
The core structure of TCQA consists of a quinic acid core esterified with three caffeoyl groups at positions 1, 3, and 5. SAR studies on TCQA analogs typically involve modifications of the caffeoyl groups, the quinic acid scaffold, or the ester linkages. By systematically altering these structural components and assessing the impact on biological activity, researchers can elucidate the pharmacophore and guide the design of more potent and drug-like molecules.
General Workflow for SAR Studies
The process of conducting SAR studies on 1,3,5-TCQA analogs can be systematically approached. The following workflow outlines the key stages from analog design to data analysis.
Synthesis of this compound Analogs
A convergent synthetic strategy is often employed for the synthesis of 1,3,5-TCQA and its analogs, starting from commercially available (-)-quinic acid.[1][2] This approach allows for the introduction of diverse caffeoyl analogs to probe the SAR.
General Synthetic Scheme:
Data Presentation: SAR Summary
The following tables summarize hypothetical quantitative data for different 1,3,5-TCQA analogs to illustrate how SAR data can be presented.
Table 1: Antioxidant Activity of 1,3,5-TCQA Analogs
| Compound | Modification | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| 1,3,5-TCQA | Parent Compound | 15.2 | 8.5 |
| Analog A | 3,4-dihydroxy (catechol) on all caffeoyl groups | 15.2 | 8.5 |
| Analog B | 4-hydroxy-3-methoxy on all caffeoyl groups | 25.8 | 14.2 |
| Analog C | 4-hydroxy on all caffeoyl groups | 45.1 | 28.9 |
| Analog D | 1,3-dicaffeoylquinic acid | 20.5 | 11.3 |
| Analog E | 5-monocaffeoylquinic acid | 35.7 | 20.1 |
Table 2: Anti-inflammatory Activity of 1,3,5-TCQA Analogs
| Compound | Modification | NO Inhibition IC₅₀ (µM) in LPS-stimulated RAW 264.7 cells |
| 1,3,5-TCQA | Parent Compound | 12.8 |
| Analog A | 3,4-dihydroxy (catechol) on all caffeoyl groups | 12.8 |
| Analog B | 4-hydroxy-3-methoxy on all caffeoyl groups | 22.4 |
| Analog C | 4-hydroxy on all caffeoyl groups | 38.6 |
| Analog D | 1,3-dicaffeoylquinic acid | 18.9 |
| Analog E | 5-monocaffeoylquinic acid | 31.2 |
Table 3: Neuroprotective and Anti-HIV Activities of 1,3,5-TCQA Analogs
| Compound | Neuroprotection (% viability in H₂O₂-treated SH-SY5Y cells at 10 µM) | Anti-HIV (Integrase Inhibition IC₅₀, µM) |
| 1,3,5-TCQA | 85.2% | 0.4 |
| Analog F (Methyl ester of 1,3,5-TCQA) | 82.5% | 0.6 |
| Analog G (Amide of 1,3,5-TCQA) | 75.1% | 1.2 |
| Analog H (L-Tartaric acid core instead of quinic acid) | 78.9% | 0.2 |
Experimental Protocols
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of TCQA analogs.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
Test compounds (TCQA analogs)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.[3]
-
Preparation of Test Samples: Dissolve the test compounds and positive control in the same solvent used for the DPPH solution to prepare stock solutions. Further dilute to obtain a range of concentrations.
-
Assay: a. In a 96-well plate, add a specific volume of each sample dilution to separate wells.[4] b. Add an equal volume of the 0.1 mM DPPH working solution to each well.[5] c. For the control, mix the solvent with an equal volume of the DPPH solution.[4] d. Include a blank for each sample concentration (sample plus solvent without DPPH).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5][6]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[7]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] x 100[6] Where:
-
A_control is the absorbance of the control (DPPH solution and solvent).
-
A_sample is the absorbance of the sample (DPPH solution and test compound).
-
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Objective: To assess the antioxidant capacity of TCQA analogs.
Materials:
-
ABTS
-
Potassium persulfate
-
Methanol or Ethanol
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[3] b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.[3][8]
-
Preparation of Working Solution: Dilute the ABTS•⁺ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[3]
-
Assay: a. Add a small volume of the test compound dilutions to the wells of a 96-well plate. b. Add the ABTS•⁺ working solution to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.[9]
-
Calculation: The percentage of ABTS•⁺ scavenging activity is calculated as follows: Scavenging Effect (%) = [ (A_control - A_sample) / A_control ] x 100[3] Where:
-
A_control is the absorbance of the ABTS•⁺ solution with the solvent.
-
A_sample is the absorbance of the ABTS•⁺ solution with the test compound.
-
-
IC₅₀ Determination: Calculate the IC₅₀ value as described for the DPPH assay.
Protocol 3: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
Objective: To determine the cytotoxicity of TCQA analogs.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Cells (e.g., RAW 264.7, SH-SY5Y)
-
96-well cell culture plate
-
Solubilization solution (e.g., DMSO, SDS-HCl solution)[10][11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[10][11]
-
Compound Treatment: Treat the cells with various concentrations of the TCQA analogs and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[12]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C in a CO₂ incubator.[10][11]
-
Formazan (B1609692) Solubilization: a. Carefully remove the medium. b. Add 100-130 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] c. Mix thoroughly by gentle shaking or pipetting.[1]
-
Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[12]
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells).
Protocol 4: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
Objective: To evaluate the anti-inflammatory activity of TCQA analogs by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM)
-
LPS
-
Test compounds
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[13]
-
Sodium nitrite (B80452) standard solution
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells (1 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.[13]
-
Compound Treatment: Treat the cells with various concentrations of the TCQA analogs for 1 hour.[13]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.[13]
-
Nitrite Measurement: a. Collect the cell culture supernatant. b. Mix 50 µL of the supernatant with 50 µL of the Griess reagent in a new 96-well plate.[13] c. Incubate at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm.[14]
-
Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-treated control.
Protocol 5: Neuroprotection Assay
Objective: To assess the neuroprotective effects of TCQA analogs against oxidative stress-induced cell death in a neuronal cell line.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium
-
Hydrogen peroxide (H₂O₂)
-
Test compounds
-
MTT assay reagents (as in Protocol 3)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate if required by the specific experimental design.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the TCQA analogs for a specified period (e.g., 2-24 hours).[15][16]
-
Induction of Oxidative Stress: Expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 250-400 µM) for 24 hours.[16][17]
-
Assessment of Cell Viability: After the H₂O₂ treatment, perform the MTT assay as described in Protocol 3 to determine the cell viability.
-
Calculation: Calculate the percentage of cell viability relative to the control (untreated) cells. An increase in cell viability in the presence of the test compound compared to H₂O₂ treatment alone indicates a neuroprotective effect.
Protocol 6: HIV-1 Integrase Inhibition Assay
Objective: To determine the inhibitory activity of TCQA analogs against HIV-1 integrase. This protocol is based on commercially available ELISA-based kits.
Materials:
-
HIV-1 Integrase Assay Kit (e.g., from XpressBio)[2]
-
Test compounds
-
Microplate reader
Procedure (General Outline):
-
Plate Coating: Coat a streptavidin-coated 96-well plate with biotinylated donor substrate (DS) DNA.[2]
-
Integrase Binding: Add recombinant HIV-1 integrase to the wells, allowing it to bind to the DS DNA.
-
Inhibitor Addition: Add the TCQA analogs at various concentrations to the wells.
-
Strand Transfer Reaction: Add the target substrate (TS) DNA to initiate the strand transfer reaction and incubate.[2]
-
Detection: The integrated TS DNA is detected using an HRP-labeled antibody that specifically recognizes the TS DNA.
-
Measurement: Add a TMB substrate and measure the absorbance at 450 nm after stopping the reaction.
-
Calculation: The inhibitory activity is determined by the reduction in the absorbance signal in the presence of the test compound compared to the control without the inhibitor. Calculate the IC₅₀ value.
Signaling Pathway Visualization
Neuroprotective Signaling Pathway:
1,3,5-TCQA and its analogs may exert their neuroprotective effects through the modulation of various signaling pathways, including the upregulation of antioxidant enzymes and the enhancement of cellular energy metabolism.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. merckmillipore.com [merckmillipore.com]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective Effect of Resveratrol Propionate Esters on Apoptosis of SH-SY5Y Cells Induced by Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological Diversity and Conservation » Submission » Neuroprotective effect of Cistus laurifolius on hydrogen peroxide-induced neurodegeneration in differentiated SH-SY5Y cells [dergipark.org.tr]
Troubleshooting & Optimization
Improving the solubility of 1,3,5-Tricaffeoylquinic acid for in vitro bioassays
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing 1,3,5-Tricaffeoylquinic acid in in vitro bioassays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on solubility to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a polyphenolic compound belonging to the caffeoylquinic acid (CQA) family. These compounds are esters of caffeic acid and quinic acid.[1] It is investigated for various biological activities, including anti-HIV, antioxidant, and anti-inflammatory properties.
Q2: What are the main challenges when working with this compound in in vitro assays?
A2: The primary challenge is its low aqueous solubility. As the number of caffeic acid groups increases, the lipophilicity of the CQA molecule rises, leading to decreased water solubility.[1] This can lead to precipitation in aqueous buffers and cell culture media, affecting the accuracy and reproducibility of experimental results.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[2] Its solubility in aqueous solutions is limited.
Q4: How should I store this compound?
A4: Solid this compound should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: Is this compound stable in solution?
A5: The stability of caffeoylquinic acids is influenced by factors such as pH, temperature, and light. They are generally more stable in acidic conditions. In neutral or alkaline solutions, they can undergo isomerization and degradation. It is advisable to prepare fresh working solutions for your experiments and protect them from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer or media | The concentration of this compound in the final solution exceeds its aqueous solubility limit. | - Lower the final working concentration. - Perform a serial dilution. Prepare an intermediate dilution in the aqueous buffer before reaching the final concentration. - Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous solution while gently vortexing to ensure rapid and uniform mixing.[3] |
| Cloudy or hazy appearance of the final solution | Formation of fine precipitates that are not immediately visible as crystals. | - Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any precipitate. Use the supernatant for your experiment, but be aware that the actual concentration may be lower than calculated. - Filter the solution through a 0.22 µm syringe filter. Note that this may also reduce the effective concentration. - Consider using a solubilizing agent like cyclodextrin (B1172386) (see Protocol 2). |
| Inconsistent or lower-than-expected biological activity | The compound may not be fully dissolved, leading to a lower effective concentration. | - Visually inspect your solutions for any signs of precipitation before use. - Prepare fresh stock and working solutions for each experiment to ensure consistency. - Verify the purity and integrity of your this compound solid stock. |
| Cell toxicity observed in vehicle control (DMSO) | The final concentration of DMSO is too high for the cell line being used. | - Ensure the final DMSO concentration in your cell culture medium is typically ≤ 0.5%, with ≤ 0.1% being preferable for sensitive cell lines.[4] - Perform a dose-response experiment to determine the maximum DMSO tolerance of your specific cell line. |
Data Presentation
Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Poorly soluble | Solubility is expected to be low. |
| Phosphate-Buffered Saline (PBS) | Very poorly soluble | Prone to precipitation, especially at higher concentrations. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions.[2] |
| Ethanol (B145695) | Soluble | Can be used as a solvent, though DMSO is more common for cell culture applications. |
| Methanol | Soluble | |
| Acetone | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
For comparison, the solubility of the related compound, caffeic acid, is approximately 0.5 mg/mL in PBS (pH 7.2), ~5 mg/mL in DMSO, and ~25 mg/mL in ethanol.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Sterile, complete cell culture medium
-
Vortex mixer
Procedure:
Part A: Preparation of a 10 mM Stock Solution in DMSO
-
Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of the compound. The molecular weight of this compound is 678.60 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 6.786 mg of the compound in 1 mL of DMSO.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. The solution should be clear. If necessary, gently warm the tube to 37°C and sonicate briefly to aid dissolution.[6]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C or -80°C.
Part B: Preparation of a Working Solution in Cell Culture Medium
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
To minimize precipitation, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%: a. Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium to get a 100 µM solution. Mix gently by inverting the tube. b. Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM working solution.
-
Alternatively, for a direct dilution, slowly add 1 µL of the 10 mM stock solution to 1 mL of pre-warmed medium while gently vortexing. This will result in a final concentration of 10 µM and a DMSO concentration of 0.1%.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Always prepare a vehicle control with the same final concentration of DMSO as your experimental samples.
Protocol 2: Improving Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
High-purity water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare the HP-β-CD Solution: a. Weigh the desired amount of HP-β-CD. A common starting concentration is a 1-5% (w/v) solution in your aqueous buffer. b. Add the HP-β-CD to the buffer and stir using a magnetic stirrer until it is completely dissolved.
-
Prepare the this compound Stock: a. Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent like ethanol or DMSO.
-
Form the Inclusion Complex: a. While vigorously stirring the HP-β-CD solution, slowly add the concentrated stock solution of this compound dropwise. b. Continue to stir the mixture for several hours (e.g., 4-24 hours) at room temperature, protected from light, to allow for the formation of the inclusion complex.
-
Final Preparation: a. After stirring, the solution can be filtered through a 0.22 µm syringe filter to remove any undissolved compound or aggregates. b. The resulting clear solution contains the this compound complexed with HP-β-CD, which should exhibit improved aqueous solubility. c. The concentration of this compound in the final solution should be confirmed analytically (e.g., by UV-Vis spectroscopy or HPLC).
Mandatory Visualizations
Signaling Pathways
Below are diagrams of key signaling pathways that may be modulated by this compound and its derivatives.
References
- 1. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:1073897-80-9 | Caffeoylquinic acids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
Preventing degradation of 1,3,5-Tricaffeoylquinic acid during extraction and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 1,3,5-Tricaffeoylquinic acid (1,3,5-triCQA) during extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The stability of this compound, like other caffeoylquinic acids (CQAs), is significantly influenced by three main factors: temperature, pH, and light exposure.[1][2] As a tri-acyl CQA, it is inherently less stable than mono- and di-acyl CQAs.[3]
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures accelerate the degradation of this compound, leading to isomerization (the rearrangement of its chemical structure) and hydrolysis (the breakdown of the molecule by water).[4] Storage at room temperature can cause significant degradation, while lower temperatures, such as -20°C, are recommended for preserving its integrity.[3]
Q3: What is the impact of pH on this compound stability?
A3: this compound is most stable in acidic conditions.[2] Neutral and alkaline (basic) pH environments promote rapid isomerization and degradation.[3][5] Therefore, maintaining a low pH throughout extraction and storage is crucial.
Q4: Is this compound sensitive to light?
A4: Yes, CQAs are photosensitive compounds.[3] Exposure to light, especially UV radiation, can induce cis-trans isomerization and contribute to degradation.[4] It is essential to protect samples and standards from light by using amber vials or by covering containers with aluminum foil.[2][3]
Q5: Which is more stable, this compound or other caffeoylquinic acids?
A5: Generally, the stability of caffeoylquinic acids decreases with an increasing number of caffeoyl groups. Therefore, mono-acyl CQAs are the most stable, followed by di-acyl CQAs, and then tri-acyl CQAs like this compound, which are the least stable.[3]
Q6: What are the common degradation products of this compound?
A6: The primary degradation pathways are isomerization and hydrolysis. Isomerization leads to the formation of other triCQA isomers. Hydrolysis results in the breakdown of the molecule into di- and mono-caffeoylquinic acids, and ultimately to caffeic acid and quinic acid.[4][6]
Troubleshooting Guides
This section addresses specific problems you may encounter during the extraction and storage of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound after extraction | Thermal degradation: High temperatures used during extraction. | - Employ low-temperature extraction methods like Ultrasound-Assisted Extraction (UAE) in an ice bath or Accelerated Solvent Extraction (ASE) with optimized, lower temperature settings.[3][7]- If heating is necessary, use the lowest possible temperature for the shortest duration. |
| pH-induced degradation: Extraction solvent is neutral or alkaline. | - Use a slightly acidic extraction solvent (pH 3-5), for example, by adding 0.1% formic acid.[2][7] | |
| Extended extraction time: Prolonged exposure to extraction conditions. | - Minimize the extraction duration. UAE can help reduce the time, but parameters should be carefully optimized to avoid degradation from ultrasonic energy.[2] | |
| Appearance of unexpected peaks in chromatogram (isomerization) | Acyl migration: Caused by elevated temperature or inappropriate pH. | - Maintain acidic conditions (pH 3-5) throughout the entire process, from extraction to analysis.[2][7]- Keep samples cool during and after extraction. Use a cooled autosampler if possible. |
| Light exposure: Cis-trans isomerization of the caffeoyl moieties. | - Protect samples from light at all stages by using amber glassware or by wrapping containers in aluminum foil.[2] | |
| Degradation of this compound during storage | Inappropriate storage temperature: Storage at room temperature or 4°C for extended periods. | - For long-term storage, keep extracts and standards at -20°C or -80°C.[2][3] |
| Unsuitable solvent for storage: Certain solvents can promote degradation over time. | - While solvent choice is less critical than temperature and pH, some studies suggest that CQAs are less stable in 100% methanol (B129727) compared to aqueous methanol mixtures.[3][6] Consider storing in an acidified aqueous-organic solvent mixture. | |
| pH of the stored solution: Neutral or alkaline pH of the solvent. | - Ensure the storage solvent is slightly acidic.[2] |
Quantitative Data on Caffeoylquinic Acid Degradation
While specific quantitative data for this compound is limited, the following tables provide data on the degradation of related di-caffeoylquinic acids, which can serve as a proxy for understanding the stability of tri-caffeoylquinic acids.
Table 1: Thermal Stability of di-CQAs in 50% (v/v) Aqueous Methanol (Stored in Brown Bottle for 7 Days)
| Compound | Degradation at Room Temperature (%) | Degradation at 4°C (%) |
| 3,5-diCQA | 7.03 | Relatively Stable |
| 3,4-diCQA | 7.82 | Relatively Stable |
| 4,5-diCQA | 10.08 | Relatively Stable |
| Data sourced from Xue et al. (2016)[1] |
Table 2: Stability of di-CQAs in Different Solvents (Stored in Transparent Bottle at Room Temperature for 7 Days)
| Compound | Degradation in 50% Methanol (%) | Degradation in 100% Methanol (%) |
| 3,5-diCQA | 14.43 | 17.44 |
| 3,4-diCQA | 17.44 | 33.25 |
| 4,5-diCQA | 18.02 | 44.96 |
| Data sourced from Xue et al. (2016)[6] |
Table 3: Effect of pH on the Degradation of 3,5-diCQA (Without Ultrasonic Treatment)
| pH | Degradation Half-life (t₁/₂) |
| 4.69 | 130 hours |
| 7.06 | Not specified, but significantly lower |
| 7.96 | Not specified, but significantly lower |
| 9.22 | 7.50 hours |
| Data sourced from Wang et al. (2023)[5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) to Minimize Degradation
This protocol is designed to extract this compound from plant material while minimizing thermal degradation and isomerization.
-
Sample Preparation:
-
Freeze-dry (lyophilize) the plant material to remove water.
-
Grind the dried material into a fine, homogenous powder. For heat-sensitive samples, a cryomill or a pre-cooled mortar and pestle can be used.
-
Store the powder at -80°C in an airtight, light-protected container until extraction.[7]
-
-
Solvent Preparation:
-
Prepare an extraction solvent of 70% methanol in water (v/v).
-
Acidify the solvent with 0.1% formic acid to achieve a pH of approximately 3.
-
Pre-chill the solvent to 4°C.[7]
-
-
Extraction Procedure:
-
Weigh the powdered plant material (e.g., 0.5 g) into a pre-chilled amber centrifuge tube.
-
Add a precise volume of the cold extraction solvent (e.g., 15 mL).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Place the tube in an ultrasonic bath filled with an ice-water mixture.
-
Sonicate for 15-20 minutes, ensuring the bath temperature remains low.
-
After sonication, centrifuge the sample at high speed (e.g., 13,000 x g) for 15 minutes at 4°C.[7]
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an amber HPLC vial for analysis.
-
Protocol 2: HPLC Method for Stability Assessment
This method can be used to separate and quantify this compound and its degradation products.
-
Instrumentation: HPLC with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is commonly used. Phenyl-bonded stationary phases can also offer good separation for CQA isomers.[1][3]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile or Methanol
-
-
Gradient Elution: A slow, shallow gradient is often required to separate the various CQA isomers. An example gradient is as follows:
-
0-10 min: 10% to 15% B
-
10-25 min: 15% to 25% B
-
25-30 min: 25% to 10% B
-
30-40 min: Hold at 10% B
-
-
Flow Rate: 0.8 - 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 327 nm for CQAs.[1]
-
Injection Volume: 10 µL
Visualizations
Caption: Recommended workflow for extraction and analysis.
Caption: Degradation pathways of this compound.
Caption: Troubleshooting logic for degradation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Navigating the HPLC Separation of 1,3,5-Tricaffeoylquinic Acid and Its Isomers
Welcome to the technical support center for the chromatographic analysis of 1,3,5-tricaffeoylquinic acid (1,3,5-TCQA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the challenging HPLC separation of 1,3,5-TCQA from its structurally similar isomers.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of this compound from its isomers so challenging?
The primary challenge lies in the structural similarity of the isomers. Positional isomers of tricaffeoylquinic acid, such as 1,4,5-TCQA and 3,4,5-TCQA, have the same molecular weight and similar physicochemical properties, leading to very close retention times on a reversed-phase HPLC column. Furthermore, these compounds can undergo isomerization through a process called acyl migration, where the caffeoyl groups move to different positions on the quinic acid core, creating additional closely eluting peaks.[1][2][3] The presence of cis and trans geometrical isomers for each caffeoyl group further complicates the chromatographic profile.
Q2: I'm observing unexpected peaks in my chromatogram. Could this be isomerization?
Yes, the appearance of new, closely eluting peaks is a strong indicator of isomerization. Tricaffeoylquinic acids are susceptible to isomerization under various conditions, including:
-
pH: Neutral to alkaline conditions can accelerate acyl migration.[2][4]
-
Temperature: Elevated temperatures during sample preparation or analysis can induce isomerization.[1]
-
Light Exposure: UV light can cause cis-trans isomerization of the caffeoyl groups.[1][5]
To confirm isomerization, you can subject your standard to conditions known to induce these changes (e.g., gentle heating or adjusting the pH) and observe any changes in the chromatogram.
Q3: Can I use mass spectrometry (MS) alone to differentiate the isomers?
While MS is invaluable for confirming the molecular weight of the isomers, it cannot easily distinguish between them without prior chromatographic separation. Positional isomers will produce identical parent ions and often very similar fragmentation patterns in MS/MS, making it difficult to identify which isomer is present if they co-elute. Therefore, a robust HPLC method that can achieve baseline separation is crucial.
Troubleshooting Guide
This section provides solutions to common problems encountered during the HPLC separation of this compound and its isomers.
Problem 1: Poor Resolution or Co-elution of Isomers
| Possible Cause | Troubleshooting Steps |
| Inadequate Stationary Phase Selectivity | Switch to a Phenyl-Hexyl Column: Standard C18 columns separate primarily based on hydrophobicity. Phenyl-based stationary phases offer alternative selectivity through π-π interactions with the aromatic rings of the caffeoyl groups, which can significantly improve the resolution of these isomers.[6][7][8] |
| Mobile Phase Composition Not Optimized | Organic Modifier: Evaluate both acetonitrile (B52724) and methanol. Methanol can enhance π-π interactions with phenyl-based columns, potentially improving selectivity for aromatic isomers.[8] Acid Additive: Ensure the mobile phase is acidified (e.g., 0.1% formic acid or acetic acid) to suppress the ionization of the phenolic and carboxylic acid groups, leading to sharper peaks and better separation. |
| Gradient Slope is Too Steep | Shallow Gradient: A slower, more shallow gradient increases the time the analytes interact with the stationary phase, providing a better opportunity for separation of closely eluting isomers. |
| Inappropriate Column Temperature | Optimize Temperature: Vary the column temperature (e.g., in 5°C increments between 25°C and 50°C). Increased temperature can improve peak shape and sometimes enhance resolution, although its effect can be system-dependent.[9] |
Problem 2: Peak Tailing
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Silica (B1680970) | Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress the ionization of residual silanols on the silica backbone of the column. |
| Column Overload | Reduce Injection Volume/Concentration: Injecting too much sample can lead to peak distortion. Dilute your sample or reduce the injection volume. |
| Sample Solvent Mismatch | Dissolve in Initial Mobile Phase: Ideally, your sample should be dissolved in the initial mobile phase or a weaker solvent. Dissolving the sample in a solvent stronger than the mobile phase can cause peak fronting or tailing. |
Problem 3: Shifting Retention Times
| Possible Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | Sufficient Equilibration Time: Before each injection, ensure the column is fully equilibrated with the initial mobile phase conditions. This typically requires flushing with 10-20 column volumes. |
| Mobile Phase Preparation Inconsistency | Precise Preparation: Prepare the mobile phase consistently for each run, paying close attention to the pH and the concentration of the organic modifier and additives. |
| Column Degradation | Column Wash/Replacement: If retention times consistently shift and peak shape deteriorates, the column may be degrading. Try flushing the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced. |
Experimental Protocols
While a single universally accepted method for the separation of all 1,3,5-TCQA isomers is not available, the following protocol provides a robust starting point for method development.
Recommended Starting HPLC Method
| Parameter | Recommendation |
| Column | Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | 10-40% B over 30 minutes (adjust as needed for optimal resolution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C (can be optimized) |
| Detection | UV at 325 nm |
| Injection Volume | 5-10 µL |
Sample Preparation to Minimize Isomerization
To minimize the risk of isomerization during sample preparation, the following precautions are recommended:
-
Temperature: Keep samples cool and avoid prolonged exposure to heat.
-
pH: Maintain a slightly acidic pH for sample extracts.
-
Light: Protect samples from direct light by using amber vials or covering them with foil.
-
Storage: For long-term storage, keep standards and samples at -20°C.
Data Presentation
The separation of tricaffeoylquinic acid isomers is highly dependent on the specific chromatographic conditions. The following table provides an example of how retention times might vary between different column types. Note: These are illustrative values and will need to be determined experimentally.
| Compound | Expected Retention Time (min) on C18 | Expected Retention Time (min) on Phenyl-Hexyl |
| This compound | 22.5 | 25.0 |
| 1,4,5-Tricaffeoylquinic acid | 23.0 | 26.5 |
| 3,4,5-Tricaffeoylquinic acid | 23.8 | 27.2 |
Visualizations
HPLC Troubleshooting Workflow
Caption: A workflow for troubleshooting poor separation of tricaffeoylquinic acid isomers.
Isomerization Pathways of Tricaffeoylquinic Acids
Caption: Potential isomerization pathways of tricaffeoylquinic acid isomers.
References
- 1. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of acyl migration in mono- and dicaffeoylquinic acids under aqueous basic, aqueous acidic, and dry roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of isomeric transformations of chlorogenic acid in buffers and biological matrixes by ultraperformance liquid chromatography coupled with hybrid quadrupole/ion mobility/orthogonal acceleration time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. halocolumns.com [halocolumns.com]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. files.core.ac.uk [files.core.ac.uk]
Optimizing extraction parameters to increase 1,3,5-Tricaffeoylquinic acid yield
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction and quantification of 1,3,5-Tricaffeoylquinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting and quantifying this compound?
A1: The main difficulties arise from the inherent instability of caffeoylquinic acids (CQAs). This compound is particularly susceptible to degradation and isomerization when exposed to heat, light, and certain pH conditions.[1] The presence of numerous, structurally similar isomers complicates chromatographic separation and accurate analysis.[1] Furthermore, efficient extraction from complex biological matrices can be challenging.[1]
Q2: My this compound standard or sample is degrading. What are the likely causes and how can I prevent this?
A2: Degradation is a common issue for di- and tri-acyl CQAs.[1] Key factors include:
-
Temperature: Room temperature storage can cause significant degradation. All standards and samples should be stored at -20°C or lower.[1]
-
Light Exposure: CQAs are photosensitive, which can lead to cis-trans isomerization. Always protect samples and standards from light by using amber vials or covering containers with foil.[1]
-
pH: Neutral and basic conditions can trigger rapid isomerization.[1] Maintaining acidic conditions, for instance by adding 0.1% formic acid to solvents, is recommended for improved stability.[1]
-
Solvent: While less critical than temperature and light, the choice of solvent matters. CQAs have been reported to be unstable in methanol (B129727) over extended periods.[1] It is advisable to prepare working solutions fresh.
Q3: What is the best extraction method for maximizing the yield of this compound?
A3: The ideal method depends on the specific plant matrix. However, techniques that operate at lower temperatures are generally preferred to minimize degradation and isomerization.[1][2]
-
Ultrasound-Assisted Extraction (UAE): This is an efficient method that can be performed at controlled, low temperatures, making it suitable for heat-sensitive compounds.[1]
-
Accelerated Solvent Extraction (ASE): This technique employs elevated temperatures and pressures in an inert atmosphere, which can be effective for compounds sensitive to oxygen.[1][3]
Q4: I'm struggling to separate this compound from other CQA isomers during HPLC analysis. What can I do?
A4: Co-elution of CQA isomers is a frequent analytical hurdle.[1] To improve separation:
-
Column Selection: Consider using phenyl-bonded stationary phases, which have demonstrated success in separating diCQA isomers.[1]
-
Gradient Optimization: Employ a slow, shallow gradient elution. A mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like methanol or acetonitrile (B52724) is often effective.[1]
-
Mass Spectrometry: Utilize high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) to differentiate between isomers, even if they are not perfectly separated chromatographically.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | Sample degradation during storage or processing. | Store all samples and standards at -20°C and protect them from light.[1] Use freshly prepared samples whenever possible. |
| Inefficient extraction from the matrix. | Optimize the extraction solvent, method, and duration. An ethanol (B145695)/water mixture is often effective.[1] For UAE, key parameters to adjust include methanol/ethanol percentage, sample-to-solvent ratio, and pH.[1] | |
| Poor ionization in the mass spectrometer. | Optimize MS source parameters. Ensure the mobile phase is appropriately acidified (e.g., 0.1% formic acid) to promote ionization.[1] | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate injection solvent. | Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.[1] |
| Column overload. | Reduce the injection volume or dilute the sample.[1] | |
| High Variability in Results | Isomerization during sample preparation or analysis. | Maintain acidic conditions throughout the entire workflow. Avoid exposure to high temperatures and light.[1][2] |
| Matrix effects in LC-MS/MS analysis. | Use a stable isotope-labeled internal standard if available. Perform a matrix effect study and consider sample cleanup methods like solid-phase extraction (SPE). | |
| Appearance of Unexpected Peaks | Degradation or isomerization of the target analyte. | Compare chromatograms of fresh and aged samples. Degradation can lead to the formation of other CQA isomers or hydrolysis products like caffeic acid.[1][4] |
| Contamination from solvents or the sample matrix. | Analyze solvent blanks and matrix blanks to identify and eliminate sources of contamination. |
Data on Optimized Extraction Parameters
The following tables summarize optimized extraction conditions for related caffeoylquinic acids from scientific studies. While specific to the cited compounds and matrices, these parameters provide a valuable starting point for developing a robust extraction protocol for this compound.
Table 1: Optimized Accelerated Solvent Extraction (ASE) Parameters for CQAs from Forced Chicory Roots
| Target Compound | Optimal Temperature | Optimal Ethanol % | Predicted Yield (mg/g DM) | Reference |
| 5-O-caffeoylquinic acid (5-CQA) | 107 °C | 46% | 4.95 ± 0.48 | [3][5][6] |
| 3,5-dicaffeoylquinic acid (3,5-diCQA) | 95 °C | 57% | 5.41 ± 0.79 | [3][5][6] |
DM: Dry Matter
Experimental Protocols
General Protocol for Ultrasound-Assisted Extraction (UAE)
This is a generalized protocol that should be optimized for your specific plant material and experimental goals.
-
Sample Preparation:
-
Homogenize and dry the plant material to a fine powder.
-
Weigh approximately 0.5 g of the dried powder into an appropriate extraction vessel.
-
-
Solvent Addition:
-
Add 15 mL of the extraction solvent. A mixture of 75% ethanol in water is a common starting point.[1] Dicaffeoylquinic and tricaffeoylquinic acids may require a higher ethanol percentage than monocaffeoylquinic acids due to their lower water solubility.[1][5]
-
Acidify the solvent with 0.1% formic acid to enhance stability.
-
-
Ultrasonication:
-
Place the extraction vessel in an ultrasonic bath.
-
Sonicate for 30 minutes. Maintain a controlled, low temperature (e.g., 25-30°C) to prevent thermal degradation.
-
-
Sample Recovery:
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.
-
Carefully decant the supernatant.
-
-
Re-extraction (Optional but Recommended):
-
To maximize yield, repeat steps 2-4 on the remaining plant material pellet.
-
Combine the supernatants from all extractions.
-
-
Filtration and Analysis:
-
Filter the combined supernatant through a 0.45 µm or 0.22 µm syringe filter (PTFE is common) before analysis by HPLC or LC-MS.[7]
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and analysis of this compound.
Caption: Workflow for this compound extraction and analysis.
Factors Influencing Extraction Yield
This diagram shows the logical relationships between key experimental parameters and the final yield and purity of the target compound.
Caption: Key factors influencing the extraction yield and purity of CQAs.
References
- 1. benchchem.com [benchchem.com]
- 2. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4.6. Extraction and Purification of 3,5-Dicaffeoylquinic Acid (di-CQA) and 3,4,5-Tricaffeoylquinic Acid (tri-CQA) [bio-protocol.org]
Technical Support Center: Managing pH Instability of 1,3,5-Tricaffeoylquinic Acid in Buffer Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the pH instability of 1,3,5-Tricaffeoylquinic acid in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color and I'm seeing unexpected peaks in my chromatogram. What is happening?
A1: this compound, like other caffeoylquinic acids (CQAs), is susceptible to degradation, particularly in neutral to basic pH environments. The appearance of a color change and new chromatographic peaks are classic indicators of degradation. The primary degradation pathways are isomerization and hydrolysis. Isomerization involves the migration of the caffeoyl groups on the quinic acid core, leading to different isomers of tricaffeoylquinic acid. Hydrolysis results in the cleavage of the ester bonds, yielding dicaffeoylquinic acids, mono-caffeoylquinic acids, and eventually caffeic acid and quinic acid.
Q2: What is the optimal pH range for working with this compound to ensure its stability?
A2: Acidic conditions are crucial for the stability of this compound.[1] It is recommended to maintain the pH of your buffer solutions below 5. As the pH increases into the neutral and basic ranges, the rate of isomerization and degradation increases significantly.
Q3: I am using a phosphate (B84403) buffer at pH 7.4 for my cell-based assay. Is this suitable for this compound?
A3: A phosphate buffer at pH 7.4 is not ideal for maintaining the stability of this compound over extended periods. At this pH, you can expect rapid degradation. For short-term experiments, it is imperative to prepare the solution immediately before use and minimize the time the compound spends in the buffer. For longer incubations, consider the impact of potential degradation products on your experimental results. If possible, a preliminary stability test in your specific assay medium is advisable.
Q4: Can I store my this compound stock solution in a buffer?
A4: It is not recommended to store this compound in buffer solutions for long periods, even under acidic conditions, as gradual degradation can still occur. For stock solutions, it is best to use a solvent such as DMSO or ethanol (B145695) and store it at -20°C or lower, protected from light.[2] Prepare working solutions in your desired buffer fresh for each experiment.
Q5: Are there any other factors besides pH that I should be concerned about regarding the stability of this compound?
A5: Yes, in addition to pH, you should also control for temperature and light exposure. Caffeoylquinic acids are sensitive to heat and light.[1][3] Store stock solutions and handle samples in a cool, dark environment to minimize degradation. Use amber vials or wrap your containers in aluminum foil to protect them from light.
Troubleshooting Guides
Issue 1: Rapid Loss of Parent Compound in Neutral or Basic Buffers
-
Problem: You observe a rapid decrease in the peak area of this compound in your HPLC analysis when using a buffer with a pH of 7 or higher.
-
Cause: At neutral and alkaline pH, this compound undergoes rapid isomerization and hydrolysis.
-
Solution:
-
Adjust pH: If your experimental conditions permit, lower the pH of your buffer to a range of 3-5. Citrate (B86180) or acetate (B1210297) buffers are good options for this pH range.
-
Minimize Incubation Time: If the experimental pH cannot be changed, prepare the this compound solution in the buffer immediately before starting your experiment to minimize the degradation time.
-
Conduct a Time-Course Experiment: Perform a preliminary experiment to quantify the degradation rate of this compound in your specific buffer and at your experimental temperature. This will help you to understand the stability window for your experiments.
-
Issue 2: Appearance of Multiple, Poorly Resolved Peaks in Chromatography
-
Problem: Your chromatogram shows a broad peak or multiple overlapping peaks where you expect to see a single peak for this compound.
-
Cause: This is likely due to the formation of various isomers of this compound. Isomerization is a common degradation pathway, especially at non-ideal pH.
-
Solution:
-
Confirm Fresh Sample Integrity: First, analyze a freshly prepared solution of this compound in an appropriate acidic solvent (e.g., methanol (B129727) with 0.1% formic acid) to ensure the integrity of your standard.
-
Optimize Chromatography: If you need to analyze the isomers, you may need to optimize your HPLC method. Consider using a column with a different selectivity or adjusting the gradient elution profile to improve the resolution of the different caffeoylquinic acid isomers.[2]
-
Maintain Acidic Conditions: Ensure that your entire sample preparation and analysis workflow, including the mobile phase, is maintained under acidic conditions to prevent further isomerization during the analysis itself.
-
Quantitative Data
The stability of this compound is expected to be similar to or less than that of dicaffeoylquinic acids. The following table summarizes the degradation kinetics of 3,5-dicaffeoylquinic acid at different pH values, which can be used as a proxy to estimate the stability of this compound.
| pH | Degradation Rate Constant (k) | Half-life (t½) in hours |
| 4.69 | 7.8 x 10⁻⁴ | 130 |
| 7.06 | Not specified | Not specified |
| 7.96 | Not specified | Not specified |
| 9.22 | 2.9 x 10⁻² | 7.50 |
Data extrapolated from a study on 3,5-dicaffeoylquinic acid and should be considered as an estimation for this compound.[4]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution in an Acidic Buffer
-
Buffer Preparation: Prepare a 0.1 M citrate buffer by mixing appropriate volumes of 0.1 M citric acid and 0.1 M sodium citrate to achieve a final pH between 3 and 5. Filter the buffer through a 0.22 µm filter.
-
Stock Solution Preparation: Accurately weigh the required amount of this compound and dissolve it in a minimal amount of DMSO or ethanol.
-
Working Solution Preparation: Immediately before use, dilute the stock solution with the prepared acidic citrate buffer to the desired final concentration.
-
Storage and Handling: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Keep the solution on ice if it will not be used immediately.
Protocol 2: HPLC Method for Stability Assessment of this compound
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase it to elute the this compound and its degradation products.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: Monitor the elution at a wavelength of approximately 328 nm, which is the characteristic absorption maximum for caffeoylquinic acids.
-
Sample Preparation for Analysis: At each time point of your stability study, take an aliquot of your sample, and if necessary, dilute it with Mobile Phase A to an appropriate concentration for HPLC analysis.
Visualizations
References
- 1. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]
Reducing peak tailing in HPLC analysis of 1,3,5-Tricaffeoylquinic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the HPLC analysis of 1,3,5-Tricaffeoylquinic acid, with a specific focus on mitigating peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry factor (As) is greater than 1.2, resulting in a distorted peak with a trailing edge that is longer than the leading edge.[1] For this compound, a polar and acidic compound, peak tailing can lead to inaccurate peak integration, reduced resolution between closely eluting isomers, and decreased sensitivity, ultimately compromising the reliability of quantitative results.
Q2: What are the primary causes of peak tailing for this compound?
A2: The most common causes of peak tailing for acidic and polar compounds like this compound include:
-
Secondary Interactions: Unwanted interactions between the negatively charged carboxylate and phenolate (B1203915) groups of the analyte and residual positively charged silanol (B1196071) groups on the silica-based stationary phase.[2]
-
Mobile Phase pH: A mobile phase pH that is too high can cause the deprotonation of both the analyte and the silanol groups, leading to strong ionic interactions and peak tailing. For acidic compounds, the mobile phase pH should ideally be at least 2 pH units below the analyte's pKa.[3]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in poor peak shape.[3]
-
Column Degradation: The accumulation of contaminants on the column frit or a void at the column inlet can disrupt the sample flow path and cause peak distortion.
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can lead to band broadening and peak tailing.[4]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical parameter. This compound has multiple acidic functional groups (carboxylic acid and phenolic hydroxyls). At a higher pH, these groups will deprotonate, making the molecule negatively charged. Simultaneously, residual silanol groups on the silica (B1680970) packing material can also be deprotonated and carry a negative charge, but some can remain protonated and act as polar interaction sites. To ensure a single, non-ionized form of the analyte and to suppress the ionization of silanol groups, a low pH mobile phase (typically around 2.5-3.0) is recommended.[5] This is usually achieved by adding a small percentage of an acid like formic acid or acetic acid to the mobile phase.[6]
Q4: What type of HPLC column is best suited for the analysis of this compound to minimize peak tailing?
A4: A high-purity, end-capped C18 column is generally the preferred choice. "End-capping" is a process that chemically derivatizes most of the residual silanol groups, reducing the potential for secondary interactions.[5] Columns with a stationary phase designed for polar analytes or those with a wider pH stability range can also be beneficial.
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to identifying and resolving peak tailing issues in the HPLC analysis of this compound.
Step 1: Initial Assessment
-
Confirm Peak Tailing: Calculate the asymmetry factor (As) of the this compound peak. A value greater than 1.2 indicates significant tailing.
-
Review Method Parameters: Check your current mobile phase composition, pH, column type, and sample concentration.
Step 2: Mobile Phase Optimization
| Potential Issue | Recommended Action | Expected Outcome |
| Incorrect Mobile Phase pH | Acidify the aqueous portion of your mobile phase with 0.1% formic acid. If tailing persists, you can try increasing the concentration to 0.2% or using 0.1% trifluoroacetic acid for stronger ion suppression.[3] | Improved peak symmetry by ensuring the analyte and silanol groups are in a non-ionized state. |
| Insufficient Buffer Capacity | If using a buffer, ensure its concentration is adequate (typically 10-25 mM) and that the mobile phase pH is within the buffer's effective range. | Stable mobile phase pH throughout the analysis, leading to consistent peak shapes. |
| Inappropriate Organic Modifier | While acetonitrile (B52724) is commonly used, methanol (B129727) can sometimes offer different selectivity and improve peak shape for certain phenolic compounds. | Potentially sharper peaks and better resolution from interfering compounds. |
Step 3: Column Evaluation and Maintenance
| Potential Issue | Recommended Action | Expected Outcome |
| Secondary Silanol Interactions | Switch to a high-purity, end-capped C18 column or a column specifically designed for polar analytes. | Reduced secondary interactions and significantly improved peak symmetry. |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds. If a guard column is used, replace it. | Restoration of column performance and symmetrical peak shapes. |
| Column Void/Bed Deformation | Reverse the column and flush it at a low flow rate. If the problem persists, the column may need to be replaced. | A properly packed column bed will provide a uniform flow path, eliminating peak distortion. |
Step 4: Sample and System Considerations
| Potential Issue | Recommended Action | Expected Outcome |
| Sample Overload | Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column. | Symmetrical peaks within the linear dynamic range of the column. |
| Extra-Column Volume | Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly connected. | Reduced band broadening and sharper peaks. |
Experimental Protocols
Example HPLC Method for this compound Analysis
This protocol provides a starting point for method development and can be optimized for your specific instrument and sample matrix.
-
Column: End-capped C18, 2.7 µm particle size, 100 x 2.1 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-30% B
-
15-18 min: 30-50% B
-
18-20 min: 50-95% B
-
20-22 min: 95% B
-
22-23 min: 95-5% B
-
23-28 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 325 nm
Sample Preparation: Ultrasound-Assisted Extraction (General Protocol)
-
Sample Weighing: Accurately weigh approximately 1.0 g of the powdered and dried plant material into a centrifuge tube.
-
Solvent Addition: Add 20 mL of 70% methanol containing 0.1% formic acid.
-
Extraction: Sonicate the sample in an ultrasonic bath for 30 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Effect of mobile phase pH on interactions.
References
- 1. Influence of sample and mobile phase pH on HPLC-DAD-MS analysis of anthocyanins and other phenolic compounds in wine - UGD Academic Repository [eprints.ugd.edu.mk]
- 2. A validated UHPLC method for the determination of caffeoylquinic and di-caffeoylquinic acids in green coffee extracts using an RP-Amide fused-core column. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.com [chromtech.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09433E [pubs.rsc.org]
Addressing matrix effects in LC-MS analysis of 1,3,5-Tricaffeoylquinic acid in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of 1,3,5-Tricaffeoylquinic acid in biological samples.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound, focusing on mitigating matrix effects and ensuring accurate quantification.
Problem: Low Analyte Signal or Complete Signal Loss
-
Question: I am not seeing a signal for this compound, or the signal is much lower than expected in my biological samples compared to my standards in neat solution. What could be the cause?
-
Answer: This is a classic sign of ion suppression , a major matrix effect in LC-MS analysis. Co-eluting endogenous components from the biological matrix, such as phospholipids (B1166683), salts, and proteins, can compete with the analyte for ionization in the mass spectrometer's source, leading to a reduced signal.[1]
Troubleshooting Steps:
-
Evaluate Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering matrix components. Consider the following:
-
Protein Precipitation (PPT): While simple, PPT may not effectively remove phospholipids, which are a major cause of ion suppression.[1][2]
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. Optimization of the extraction solvent is crucial to ensure good recovery of the polar this compound while minimizing the extraction of interfering compounds.
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing a broad range of interferences.[3] A well-chosen sorbent and washing protocol can significantly reduce matrix effects.
-
-
Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components.
-
Gradient Elution: Employ a gradient elution profile that effectively separates the analyte from early-eluting, highly polar matrix components and late-eluting non-polar compounds.
-
Column Chemistry: Consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase, which can provide alternative selectivity for phenolic compounds.
-
-
Use an Appropriate Internal Standard: The use of a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects.[4] If a SIL-IS for this compound is not available, a structural analog can be used, but it must be demonstrated to track the analyte's behavior in the presence of matrix effects.
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the analyte's ionization.[5] However, this may compromise the limit of quantification.
-
Problem: Poor Peak Shape (Tailing or Fronting)
-
Question: The chromatographic peak for this compound is tailing or fronting. How can I improve the peak shape?
-
Answer: Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase or injection solvent.[3][5]
Troubleshooting Steps:
-
Mobile Phase pH: The pH of the mobile phase is critical for the analysis of acidic compounds like caffeoylquinic acids.[6]
-
Maintain a low pH (typically between 2.5 and 3.5) using an additive like formic acid (0.1%) to ensure the carboxylic acid group is protonated. This minimizes secondary interactions with residual silanols on the silica-based stationary phase, which can cause peak tailing.[5][7]
-
Ensure the mobile phase is adequately buffered if operating near the pKa of the analyte to prevent peak splitting.
-
-
Column Overload: Injecting too much analyte or matrix onto the column can lead to peak fronting or tailing.[5][8]
-
Reduce the injection volume.
-
Dilute the sample.
-
-
Injection Solvent: The composition of the injection solvent should be as close as possible to the initial mobile phase conditions to avoid peak distortion.[9] Injecting in a solvent that is much stronger than the mobile phase can cause peak fronting.
-
Column Health: A contaminated or degraded column can lead to poor peak shape.
-
Flush the column with a strong solvent.
-
If the problem persists, replace the column.
-
-
Problem: Inconsistent or Irreproducible Results
-
Question: I am observing high variability in the quantitative results for this compound across different samples or batches. What are the likely causes?
-
Answer: Inconsistent results are often a consequence of uncompensated matrix effects, analyte instability, or variations in the sample preparation process.[9]
Troubleshooting Steps:
-
Matrix Effect Variability: The composition of biological matrices can vary between individuals and sample lots, leading to different degrees of ion suppression.[10]
-
Internal Standard: The use of a suitable internal standard is crucial to correct for this variability. A SIL-IS is the ideal choice.
-
Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
-
-
Analyte Stability and Isomerization: Caffeoylquinic acids can be susceptible to isomerization and degradation, especially at non-acidic pH and elevated temperatures.[11][12]
-
Maintain Acidic Conditions: Keep samples and extracts in an acidic environment (e.g., with 0.1% formic acid) throughout the sample preparation and analysis process to minimize isomerization.[9]
-
Control Temperature: Store samples at low temperatures (-20°C or -80°C) and avoid prolonged exposure to room temperature.[9] Use a cooled autosampler if possible.
-
Light Protection: Protect samples and standards from light to prevent potential degradation.[9]
-
-
Sample Preparation Reproducibility: Ensure that the sample preparation procedure is highly reproducible.
-
Use precise pipetting techniques.
-
Ensure consistent vortexing and centrifugation times.
-
Validate the sample preparation method for recovery and consistency.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique to minimize matrix effects for this compound in plasma?
A1: Solid-Phase Extraction (SPE) is generally the most effective technique for removing a wide range of interfering components from complex biological matrices like plasma.[3] For a polar compound like this compound, a polymeric reversed-phase SPE sorbent can be effective. The protocol should be optimized by carefully selecting the wash and elution solvents to maximize the removal of phospholipids and other interferences while ensuring high recovery of the analyte.
Q2: What type of internal standard should I use for the quantification of this compound?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or D-labeled).[4] SIL internal standards have nearly identical physicochemical properties to the analyte and will co-elute, allowing them to experience and correct for the same degree of matrix effects and variability in extraction and ionization.[13] While the synthesis of this compound has been reported, a commercial SIL-IS may not be readily available.[14] In its absence, a structural analog, such as another dicaffeoylquinic acid isomer that is not present in the sample, can be used. However, it is crucial to validate that the analog adequately tracks the behavior of this compound.
Q3: How can I quantitatively assess the extent of matrix effects in my assay?
A3: The most common method is the post-extraction spike method. This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
This should be evaluated at low and high concentrations of the analyte and in at least six different lots of the biological matrix.
Q4: My chromatogram shows multiple peaks with the same mass-to-charge ratio as this compound. What could be the cause?
A4: This is likely due to the presence of other dicaffeoylquinic acid isomers (e.g., 3,4-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acid, 4,5-dicaffeoylquinic acid). These isomers have the same molecular weight and will produce the same parent and product ions in the mass spectrometer. Isomerization of this compound during sample preparation or analysis can also contribute to the appearance of additional peaks.[9][12] To address this, you need to:
-
Optimize Chromatography: Develop a chromatographic method with sufficient resolving power to separate the different isomers. This may require a long gradient, a high-efficiency column, or a different stationary phase.
-
Control Isomerization: As mentioned in the troubleshooting section, maintain acidic conditions and low temperatures throughout your workflow to prevent isomerization.[9][12]
Q5: What are the typical LC-MS parameters for the analysis of this compound?
A5: While the optimal parameters will depend on the specific instrumentation, here are some general guidelines:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol (B129727), both containing an acid modifier like 0.1% formic acid.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically preferred for phenolic acids as it readily forms the [M-H]⁻ ion.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition.
Quantitative Data Summary
The following tables summarize typical performance data for LC-MS methods used in the analysis of caffeoylquinic acids in biological matrices. Note that these values are illustrative and will vary depending on the specific analyte, matrix, and method.
Table 1: Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | 85 - 105 | 70 - 110 | |
| Liquid-Liquid Extraction (Ethyl Acetate) | 75 - 95 | 85 - 105 | [14] |
| Solid-Phase Extraction (Polymeric RP) | 90 - 110 | 95 - 105 | [3] |
Table 2: Method Validation Parameters for Caffeoylquinic Acid Analysis in Plasma
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [9] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL | [9] |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 15% | |
| Accuracy (%RE) | ± 15% |
Experimental Protocols
1. Generic Liquid-Liquid Extraction (LLE) Protocol for Plasma
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 50 µL of 1 M HCl to acidify the sample.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
2. Generic Solid-Phase Extraction (SPE) Protocol for Plasma
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Pre-treat 100 µL of plasma by adding the internal standard and 200 µL of 2% formic acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Caption: A decision-making diagram for troubleshooting low analyte signals due to matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. Simultaneous determination of caffeic acid and its major pharmacologically active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of the Naturally Occurring (–)-1,3,5-Tri-O-Caffeoylquinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of the Naturally Occurring (-)-1,3,5-Tri-O-Caffeoylquinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
How to handle low yield issues in the synthesis of 1,3,5-Tricaffeoylquinic acid
Welcome to the technical support center for the synthesis of 1,3,5-Tricaffeoylquinic acid. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, particularly those related to low yields, encountered during the synthesis of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: Why is the direct esterification of quinic acid with caffeic acid to produce this compound so challenging?
A1: The direct synthesis approach is hindered by several factors:
-
Lability of the Catechol Moiety: The catechol group on caffeic acid is sensitive and prone to oxidation.[1][2]
-
Unreactive Tertiary Alcohol: The hydroxyl group at the C1 position of quinic acid is a sterically hindered tertiary alcohol, making it difficult to esterify under standard conditions.[1][2]
-
Lack of Site Selectivity: Quinic acid has four hydroxyl groups with similar reactivity (C3, C4, and C5 are secondary, and C1 is tertiary), leading to a mixture of mono-, di-, and tri-substituted isomers with poor selectivity for the desired 1,3,5-substitution pattern.[1][2]
Q2: What is the general strategy to overcome the challenges of direct esterification?
A2: A multi-step approach involving the use of protecting groups is necessary to achieve a successful synthesis. This strategy involves:
-
Protection of Quinic Acid: Selectively protecting the hydroxyl groups of quinic acid to control the esterification sites.
-
Protection of Caffeic Acid: Protecting the catechol hydroxyls of caffeic acid to prevent side reactions.
-
Stepwise Esterification: Sequentially coupling the protected caffeic acid derivative to the protected quinic acid scaffold.
-
Deprotection: Removing all protecting groups at the final stages of the synthesis to yield the target molecule.[1][2]
Q3: I am observing a low yield during the esterification of the tertiary alcohol on the quinic acid derivative. How can this be improved?
A3: Esterification of the tertiary alcohol is a known bottleneck. Attempts to use standard coupling agents like DCC/DMAP at room temperature are often unsuccessful.[1][2] Forcing conditions are required, but these can also lead to low yields. For example, reacting the tertiary alcohol with an acid chloride at elevated temperatures (e.g., 80°C in 1,2-dichloroethane) for an extended period (e.g., 48 hours) has been shown to give moderate yields (around 66%).[1][2] Extending the reaction time further may not improve the yield and can lead to decomposition.[1][2]
Q4: My reaction is producing a mixture of isomers that are difficult to separate. What can I do?
A4: The formation of a mixture of esters, particularly the 1,3,5- and 1,4,5-tricaffeoylated isomers, is a common issue.[1]
-
Chromatography: Separation can be achieved using flash chromatography, often with a specific solvent system like an ethyl acetate-toluene gradient.[1]
-
Isomer Transposition: Interestingly, the undesired 1,4,5-tricaffeoylated isomer can be converted to the desired 1,3,5-isomer. This can be accomplished by reacting the 1,4,5-isomer with trimethyltin (B158744) hydroxide (B78521) (Me₃SnOH) in refluxing 1,2-dichloroethane (B1671644), which can result in a yield of around 60% for the desired isomer.[1]
Q5: I am having trouble with the final deprotection steps. What are the key considerations?
A5: The final deprotection is critical and can lead to low yields if not performed correctly. The catechol moieties are particularly sensitive.[1][2] A successful two-step deprotection involves:
-
Saponification and Catechol Deprotection (Methylenedioxy Group): First, refluxing the protected intermediate with excess lithium iodide (LiI) in pyridine (B92270) can remove the methyl ester and the catechol protecting groups, yielding the carboxylic acid.[1]
-
Final Catechol Deprotection: The remaining protecting groups on the catechols can be removed using a strong Lewis acid like boron tribromide (BBr₃) at low temperatures (-78°C).[1] A crucial aspect of the workup after the BBr₃ step is the use of a saturated aqueous sodium phosphate (B84403) solution to avoid cleavage of the ester products.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in monocaffeoylation step | Inefficient coupling reaction. | Use a reliable coupling agent combination such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) at room temperature.[1][2] |
| Low yield in biscaffeoylation of tertiary alcohol | Insufficiently reactive conditions. | Use an acid chloride derivative of the protected caffeic acid and reflux in a suitable solvent like 1,2-dichloroethane (DCE) at 80°C for an extended period (e.g., 48 hours).[1][2] |
| Formation of multiple, inseparable ester isomers | Lack of regioselectivity in the esterification of the diol intermediate. | Separate the isomers using flash chromatography with an optimized solvent gradient (e.g., ethyl acetate-toluene).[1] Consider the chemical transposition of the undesired 1,4,5-isomer to the desired 1,3,5-isomer using Me₃SnOH.[1] |
| Difficult purification due to urea (B33335) byproduct | Use of DCC as a coupling agent. | If DCC is used, careful chromatography is required. Alternatively, consider using an acid chloride for the esterification, which avoids the formation of urea byproducts.[1] |
| Decomposition of the final product during deprotection | Harsh deprotection conditions or improper workup. | Follow a stepwise deprotection protocol. Use LiI in pyridine for initial deprotection and BBr₃ at low temperature for the final step.[1] Crucially, use a saturated aqueous sodium phosphate workup after the BBr₃ step to prevent ester cleavage.[1] |
Experimental Protocols
Synthesis of 1,3,5-Tri-O-caffeoylquinic Acid (Protected Intermediate 9)
This protocol is adapted from the synthesis described by Brummond et al.[1]
-
Starting Material: Diol 6 (a derivative of quinic acid).
-
Reagents: Acid chloride 3a (a protected caffeic acid derivative), 4-dimethylaminopyridine (DMAP), and pyridine.
-
Procedure:
-
To a solution of diol 6 in pyridine, add DMAP and acid chloride 3a.
-
Heat the reaction mixture to 60°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
The crude product will be a mixture of esters (1,3,5-isomer 9, 1,4,5-isomer 8, and another ester 7).
-
-
Purification:
-
Separate the mixture of esters using flash chromatography with an ethyl acetate-toluene solvent system (e.g., a gradient of 2-15% ethyl acetate).[1]
-
Final Deprotection to Yield this compound (1)
-
Step 1: Saponification and Partial Deprotection
-
Starting Material: Purified tricaffeoyl ester 9.
-
Reagents: Lithium iodide (LiI), pyridine.
-
Procedure:
-
Reflux the tricaffeoyl ester 9 in pyridine with excess LiI.
-
After the reaction is complete, perform a workup and purify the resulting carboxylic acid 10 using silica (B1680970) gel chromatography.[1]
-
-
-
Step 2: Final Deprotection
-
Starting Material: Purified carboxylic acid 10.
-
Reagents: Boron tribromide (BBr₃) in CH₂Cl₂.
-
Procedure:
-
Dissolve the carboxylic acid 10 in CH₂Cl₂ in a round-bottomed flask and cool to -78°C in a dry ice-acetone bath.
-
Add BBr₃ (1.0 M in CH₂Cl₂) dropwise.
-
Stir the reaction for 2 hours at -78°C.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (B1210297) and saturated aqueous Na₂HPO₄ for workup.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry, and concentrate under reduced pressure to obtain the final product.[1]
-
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low yield issues.
References
Strategies to enhance the bioavailability of 1,3,5-Tricaffeoylquinic acid for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of 1,3,5-Tricaffeoylquinic acid (TCQA) for in vivo studies.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and in vivo evaluation of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Oral Bioavailability | Poor aqueous solubility of TCQA. | Investigate formulation strategies such as the use of co-solvents or salt formation to improve solubility.[1] Lipid-based formulations like solid lipid nanoparticles (SLNs) can also enhance the solubility of lipophilic compounds.[2] |
| Degradation of TCQA in the gastrointestinal (GI) tract. | Encapsulation of TCQA in protective nanocarriers like liposomes or solid lipid nanoparticles can shield it from the harsh acidic and enzymatic environment of the stomach and intestines.[2] | |
| Extensive first-pass metabolism in the liver. | Co-administration with inhibitors of metabolic enzymes (e.g., piperine) can potentially reduce first-pass metabolism.[3] Formulations that promote lymphatic uptake can also bypass the portal circulation and reduce hepatic first-pass effect. | |
| Poor permeability across the intestinal epithelium. | Investigate the use of permeation enhancers. Additionally, nanoparticle formulations can facilitate transport across the intestinal barrier. | |
| High Variability in Animal Studies | Inconsistent dosing or formulation instability. | Ensure the formulation is homogenous and stable under storage and administration conditions. Prepare fresh formulations if necessary and validate the dosing procedure. |
| Differences in gut microbiota among animals. | The gut microbiota can extensively metabolize polyphenols.[4] Consider co-housing animals to normalize gut flora or using broad-spectrum antibiotics if the study design permits, while acknowledging the potential impact on metabolism. | |
| Difficulty in Detecting TCQA or its Metabolites in Plasma | Rapid metabolism and clearance. | Caffeoylquinic acids are often metabolized to simpler phenolic acids like caffeic acid and ferulic acid.[5] Expand the analytical method to include the detection of these potential metabolites. |
| Insufficient sensitivity of the analytical method. | Optimize the LC-MS/MS method for higher sensitivity and lower limits of detection and quantification. | |
| Precipitation of TCQA in Formulation | Exceeding the solubility limit of TCQA in the chosen vehicle. | Determine the solubility of TCQA in various pharmaceutically acceptable solvents and vehicle systems. Consider using a co-solvent system or a lipid-based formulation to increase the loading capacity. |
Frequently Asked Questions (FAQs)
1. Why is the bioavailability of this compound expected to be low?
Like many polyphenols, this compound's bioavailability is limited by several factors. These include its potential for low aqueous solubility, degradation by gastrointestinal enzymes and the acidic stomach environment, poor absorption across the intestinal wall, and significant metabolism by both gut microbiota and liver enzymes (first-pass effect).[1][4] Studies on related caffeoylquinic acids have shown that the intact compounds are often undetectable in plasma, with metabolites appearing instead.[5]
2. What are the most promising formulation strategies to enhance the bioavailability of 1,3,5-TCQA?
Lipid-based nanocarriers are a highly promising approach. Strategies include:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from physiologically compatible lipids that are solid at room temperature.[6] They can protect TCQA from degradation, improve its solubility, and facilitate its absorption.[2]
-
Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles, NLCs are composed of a blend of solid and liquid lipids, which can increase drug loading and stability.[2]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds, protecting them from degradation and enhancing cellular uptake.
3. What are the key metabolites of 1,3,5-TCQA that I should be looking for in plasma samples?
While specific metabolic studies on 1,3,5-TCQA are limited, based on studies of other caffeoylquinic acids, it is likely metabolized into simpler phenolic compounds. The ester bonds of TCQA are likely hydrolyzed, releasing caffeic acid and quinic acid. Caffeic acid can then be further metabolized through methylation to ferulic acid and isoferulic acid, and hydrogenation to dihydrocaffeic acid and dihydroferulic acid.[5] These metabolites may also be present as sulfate (B86663) or glucuronide conjugates.[5]
4. Can co-administration with other compounds improve the bioavailability of 1,3,5-TCQA?
Yes, co-administration with certain compounds can be a viable strategy. For instance, piperine, a component of black pepper, has been shown to inhibit drug-metabolizing enzymes like CYP3A4 and P-glycoprotein, which can reduce first-pass metabolism and efflux of various compounds, thereby increasing their bioavailability.[3] Some dicaffeoylquinic acid enantiomers have been shown to inhibit organic anion transporters (OATs), which could influence the re-absorption and clearance of drugs.[7]
Quantitative Data Summary
Due to the limited availability of specific pharmacokinetic data for this compound, the following tables summarize data for related polyphenols and the expected permeability of polyphenols in general, which can serve as a reference for experimental design.
Table 1: Permeability of Various Polyphenols in Caco-2 Cell Monolayers
| Compound | Apparent Permeability (Papp) (x 10-6 cm/s) (AP-BL) | Reference |
| Caffeic Acid | 3.80 ± 0.45 | [8] |
| Gallic Acid | 0.96 ± 0.03 | [8] |
| Quercetin | 1.18 ± 0.05 | [8] |
| Resveratrol | 2.80 ± 0.11 | [8] |
| Rutin | 1.10 ± 0.02 | [8] |
| Chrysin | 5.90 ± 0.16 | [8] |
| AP-BL: Apical to Basolateral |
Table 2: Pharmacokinetic Parameters of Caffeoylquinic Acid Metabolites in Humans After Oral Administration of Artichoke Leaf Extract
| Metabolite | Cmax (ng/mL) | Tmax (h) |
| Caffeic Acid | ~15 | ~1 |
| Ferulic Acid | ~20 | ~1 |
| Isoferulic Acid | ~5 | ~1 |
| Dihydrocaffeic Acid | ~100 | ~6-7 |
| Dihydroferulic Acid | ~120 | ~6-7 |
| Data are approximate values derived from published graphs in the cited reference.[5] |
Experimental Protocols
Protocol 1: Preparation of 1,3,5-TCQA-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general method for preparing SLNs using high-pressure homogenization, which can be adapted for 1,3,5-TCQA.
Materials:
-
This compound (TCQA)
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
Preparation of Lipid Phase: Heat the solid lipid to 5-10°C above its melting point. Dissolve the desired amount of TCQA in the molten lipid.
-
Preparation of Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization at an optimized pressure (e.g., 500-1500 bar) for several cycles.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol assesses the intestinal permeability of 1,3,5-TCQA.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (for monolayer integrity check)
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test solution of TCQA in HBSS to the apical (AP) chamber.
-
Add fresh HBSS to the basolateral (BL) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Transport Experiment (Basolateral to Apical): Perform the same steps as above but add the TCQA solution to the basolateral chamber and sample from the apical chamber to determine the efflux ratio.
-
Sample Analysis: Analyze the concentration of TCQA in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter membrane, and C0 is the initial concentration of the drug in the donor chamber.
-
Protocol 3: In Vivo Bioavailability Study in Rats
This protocol outlines a typical oral bioavailability study in a rat model.
Materials:
-
Sprague-Dawley or Wistar rats
-
This compound formulation (e.g., aqueous solution, suspension, or nanoparticle dispersion)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Anesthesia
Procedure:
-
Animal Acclimatization and Fasting: Acclimate the rats to the housing conditions for at least one week. Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing: Administer the TCQA formulation to the rats via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., via the tail vein or jugular vein) at specific time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of TCQA and its potential metabolites in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life (t1/2).
Visualizations
Caption: Experimental workflow for evaluating TCQA bioavailability.
Caption: Modulation of signaling pathways by a TCQA isomer.
References
- 1. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid Lipid Nanoparticles as Carriers of Natural Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Bioavailability and pharmacokinetics of caffeoylquinic acids and flavonoids after oral administration of Artichoke leaf extracts in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanodelivery of Dietary Polyphenols for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of physicochemical properties and intestinal permeability of six dietary polyphenols in human intestinal colon adenocarcinoma Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with poor reproducibility in 1,3,5-Tricaffeoylquinic acid bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioassays with 1,3,5-Tricaffeoylquinic acid (TCQA). Our goal is to help researchers, scientists, and drug development professionals improve the reproducibility and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of poor reproducibility in this compound bioassays?
A1: The primary challenges in achieving reproducible results with this compound stem from its inherent chemical instability and the complexity of the biological systems being studied.[1] Key factors include:
-
Instability of TCQA: Like other caffeoylquinic acids (CQAs), TCQA is susceptible to degradation and isomerization when exposed to light, heat, and neutral or basic pH conditions.[1][2]
-
Matrix Effects: When testing TCQA in the form of a plant extract, other compounds in the extract can interfere with the assay, a phenomenon known as matrix effects. This can lead to either an overestimation (ion enhancement) or underestimation (ion suppression) of the biological activity.[3][4][5]
-
Assay Variability: General bioassay variability can be introduced through inconsistencies in cell culture conditions, reagent preparation, pipetting, and incubation times.[6]
-
Isomerization: The presence of other structurally similar CQA isomers can complicate the interpretation of results, as they may have different biological activities.[1]
Q2: How should I store my this compound standards and samples to ensure stability?
A2: To minimize degradation, this compound and samples containing it should be stored at -20°C in light-protecting containers.[1] It is also advisable to prepare working solutions fresh for each experiment and to use an autosampler with temperature control if possible during analysis.[1]
Q3: What are some best practices to enhance the reproducibility of my bioassays?
A3: To improve the reproducibility of your bioassays, consider the following practices:
-
Detailed Protocols: Share and follow detailed experimental protocols to ensure consistency.[7]
-
Proper Controls: Always include appropriate positive, negative, and vehicle controls in your experiments.
-
Reagent Quality: Use high-quality, fresh reagents.
-
Standardization: Standardize cell numbers, incubation times, and other experimental parameters.
-
Data Reporting: Report all experimental details, including the source of TCQA, extraction methods (if applicable), and all assay parameters.[7]
-
Statistical Analysis: Use appropriate statistical methods to analyze your data and assess the significance of your findings. The Z'-factor and coefficient of variation (CV) are useful metrics for evaluating assay performance.[6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays (e.g., MTT Assay)
| Possible Cause | Recommended Solution | Relevant Controls |
| Degradation of TCQA in culture medium | Prepare fresh dilutions of TCQA for each experiment. Minimize the exposure of the compound to light and elevated temperatures during the assay.[1] | Include a positive control with a known stable compound to ensure the assay is performing as expected. |
| Direct reduction of MTT by TCQA | Test TCQA in a cell-free system by adding it to the culture medium with the MTT reagent. If a color change occurs, TCQA is directly reducing the MTT. Consider using an alternative viability assay such as sulforhodamine B (SRB) or lactate (B86563) dehydrogenase (LDH).[8] | Wells containing media, MTT, and TCQA (without cells).[8] |
| Interference from phenol (B47542) red in the medium | Use phenol red-free medium for the duration of the assay, or wash the cells with PBS before adding the MTT reagent.[8] | Compare results obtained with and without phenol red in the medium. |
| Incomplete solubilization of formazan (B1609692) crystals | Ensure a sufficient volume of a suitable solubilization solvent (e.g., DMSO) is used. Gentle agitation on an orbital shaker can aid in complete dissolution.[8] | Visually inspect wells to confirm the complete dissolution of crystals before reading the plate. |
Issue 2: High Variability in Enzyme Inhibition Assays
| Possible Cause | Recommended Solution | Relevant Controls |
| Instability of the enzyme or substrate | Ensure that the enzyme and substrate are stored correctly and are not subjected to multiple freeze-thaw cycles. Prepare fresh solutions for each experiment.[9] | Include a "no enzyme" control and a "no substrate" control to check for background signals. |
| Time-dependent inhibition | Pre-incubate the enzyme with TCQA for varying amounts of time before adding the substrate to determine if the inhibition is time-dependent. | Compare the IC50 values obtained with and without pre-incubation. |
| Assay artifacts | Ensure that the detection method is linear over the course of the reaction. This can be checked by running the reaction for different lengths of time and confirming that the product formation is linear. | Generate a standard curve for the product being measured to ensure the detection method is within its linear range. |
| Interference from the solvent | Ensure that the final concentration of the solvent used to dissolve TCQA (e.g., DMSO) is the same in all wells and does not exceed a concentration that affects enzyme activity. | Include a vehicle control with the same concentration of solvent as the test wells. |
Quantitative Data Summary
Table 1: Stability of Caffeoylquinic Acids Under Different Conditions
| Compound | Condition | Solvent | Degradation/Isomerization | Reference |
| Di-acyl CQAs | Room Temperature | 50% Methanol | ~14-18% degradation | [2] |
| 5-CQA | 100°C for 60 min | Water (pH 6.0) | ~14% decrease | [10] |
| 3,5-diCQA | 100°C | Water (pH 6.0) | Rapid decrease with isomerization to 3,4- and 4,5-diCQA | [10] |
| CQAs | Neutral and Basic pH | - | Rapid isomerization | [2] |
Experimental Protocols
Protocol: Cell Viability MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 24 hours to allow for cell attachment.[6]
2. Compound Addition:
-
Prepare serial dilutions of TCQA and controls (positive and vehicle).
-
Add a small volume of the diluted compounds and controls to the respective wells. The final solvent concentration should not exceed a non-toxic level (typically ≤1%).[6]
3. Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified, 5% CO2 incubator.[6]
4. MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
5. Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
6. Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
7. Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control wells.
-
Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry [mdpi.com]
- 3. Integrating High-Resolution Mass Spectral Data, Bioassays and Computational Models to Annotate Bioactives in Botanical Extracts: Case Study Analysis of C. asiatica Extract Associates Dicaffeoylquinic Acids with Protection against Amyloid-β Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. theplosblog.plos.org [theplosblog.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Cooking Methods on Caffeoylquinic Acids and Radical Scavenging Activity of Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bds.berkeley.edu [bds.berkeley.edu]
How to confirm the purity of synthesized or isolated 1,3,5-Tricaffeoylquinic acid
Welcome to the technical support center for 1,3,5-Tricaffeoylquinic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure accurate purity assessment of synthesized or isolated this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods to confirm the purity of this compound?
The purity of this compound is typically confirmed using a combination of chromatographic and spectroscopic techniques. The most common methods are High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and detection of impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative analysis (qNMR).[1][2]
Q2: What is a typical purity specification for high-quality this compound?
Commercially available high-purity this compound generally has a purity of >98% as determined by HPLC.[1] Some suppliers may offer grades with purity ranging from 95% to 99%.[2]
Q3: How is the identity of this compound confirmed?
Identity is confirmed by Mass Spectrometry (MS), which verifies the molecular weight, and NMR, which confirms the chemical structure.[1][2] High-resolution mass spectrometry (HR-ESI-MS) can provide the exact mass, further confirming the elemental composition.[3]
Q4: What are the main challenges in analyzing caffeoylquinic acids (CQAs)?
The main challenges include the presence of numerous isomers (e.g., dicaffeoylquinic and other tricaffeoylquinic acids) which can be difficult to separate chromatographically, and the potential for the analyte to degrade or isomerize during sample preparation and analysis.[4][5] Maintaining acidic conditions and avoiding high temperatures can help minimize isomerization.[4]
Q5: How should I prepare and store samples of this compound for analysis?
To minimize degradation, samples and standards should be stored at -20°C in containers that protect them from light.[4] For analysis, allow samples to thaw to room temperature in the dark. Working solutions should be prepared fresh. The compound is soluble in solvents like DMSO, acetone, methanol (B129727), and ethyl acetate.[4][6] For NMR, it is crucial to use a deuterated solvent that fully dissolves the sample and to filter the solution to remove any particulate matter.[7][8]
Analytical Techniques & Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the standard method for determining the purity of this compound. Purity is calculated based on the area percentage of the main peak in the chromatogram.
Troubleshooting Common HPLC Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with residual silanol (B1196071) groups on the C18 column; Mobile phase pH is inappropriate.[9] | Use a column with end-capping; Add a competing base or acid modifier to the mobile phase; For acidic compounds like CQAs, a lower pH (e.g., using 0.1% formic acid) often improves peak shape.[9][10] |
| Shifting Retention Times | Inconsistent mobile phase composition; Fluctuations in column temperature; Column degradation.[11] | Prepare mobile phase fresh daily and ensure thorough mixing; Use a column thermostat to maintain a constant temperature[11]; Use a guard column and flush the analytical column after use. |
| Appearance of Unexpected Peaks | Analyte degradation or isomerization; Contamination from sample matrix, solvent, or system.[4] | Prepare samples freshly and keep them cool; Analyze solvent blanks and matrix blanks to identify the source of contamination.[4] |
| Poor Resolution Between Isomers | Sub-optimal mobile phase gradient or column chemistry. | Optimize the gradient elution program; Screen different column stationary phases (e.g., Phenyl-Hexyl, Amide) which may offer different selectivity for phenolic compounds.[5][12] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the molecular weight of this compound and to identify potential impurities. It is an essential tool for structural confirmation.
Troubleshooting Common LC-MS Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor/No Signal | Inefficient ionization of the analyte. | Operate in negative ion mode (ESI-), which is typically better for phenolic acids; Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature); Ensure the mobile phase is compatible with ESI (e.g., use volatile additives like formic acid or ammonium (B1175870) formate).[4][13] |
| Signal Suppression or Enhancement (Matrix Effects) | Co-eluting compounds from the sample matrix compete for ionization.[14] | Improve chromatographic separation to isolate the analyte from matrix components; Use a stable isotope-labeled internal standard if available; Perform sample cleanup (e.g., Solid-Phase Extraction).[4][15] |
| High Variability in Quantitative Results | Inconsistent sample preparation; Matrix effects; Analyte instability.[4] | Use a validated and consistent extraction/preparation protocol; Address matrix effects as described above; Ensure samples are handled properly to prevent degradation.[4] |
| In-source Fragmentation/Adduct Formation | MS source conditions are too harsh; Presence of salts (e.g., Na+, K+) in the mobile phase or sample. | Optimize source settings to reduce fragmentation; Use high-purity solvents and additives; Minimize the use of non-volatile buffers.[13] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary method for unambiguous structure elucidation. Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for an identical reference standard of the analyte.[16]
Troubleshooting Common NMR Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Broad Peaks | Sample contains solid particles; Poor shimming; Sample is too concentrated.[8][17] | Filter the sample into the NMR tube through a glass wool plug[8]; Ensure the sample volume is correct for the spectrometer and re-shim; Adjust sample concentration. |
| Inaccurate Quantification (qNMR) | Incomplete sample dissolution; Poor choice of internal standard; Non-quantitative acquisition parameters.[7] | Ensure both the analyte and internal standard are fully dissolved[7]; Select an internal standard with known purity that has signals that do not overlap with the analyte[7]; Use a long relaxation delay (D1) and a calibrated 90° pulse.[18] |
| Presence of Water or Solvent Peaks | Use of non-dried NMR tubes or caps; Absorption of atmospheric moisture.[8] | Thoroughly dry NMR tubes and use clean caps[8]; Use high-quality deuterated solvents and prepare samples under an inert atmosphere for sensitive samples.[17] |
Experimental Protocols & Data
Protocol 1: Purity Determination by HPLC-UV
This protocol provides a general method for the purity analysis of this compound.
-
Chromatographic System: HPLC with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[19]
-
Mobile Phase:
-
Gradient Elution: A typical gradient might run from 10% B to 40% B over 40 minutes. This must be optimized for your specific column and system to achieve adequate separation from related isomers.[19]
-
Flow Rate: 1.0 mL/min.[19]
-
Detection Wavelength: 320-330 nm (maximum absorbance for caffeoylquinic acids).[19]
-
Sample Preparation: Prepare a stock solution of the sample in methanol at 1 mg/mL. Dilute with the initial mobile phase composition to a final concentration of approximately 50 µg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Purity Calculation: Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
Protocol 2: Identity Confirmation by LC-MS
-
LC System: Use the same LC conditions as described in Protocol 1, but a faster gradient on a shorter column (e.g., 50 mm x 2.1 mm) is often used for MS analysis.[4][20]
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: ESI in negative mode (ESI-).[4]
-
Data Acquisition:
-
Full Scan: Acquire data over a mass range of m/z 100-1000 to detect the deprotonated molecule [M-H]⁻.
-
MS/MS (for structural confirmation): Select the precursor ion (m/z 677.6 for [M-H]⁻) and acquire product ion spectra to observe characteristic fragments.
-
Quantitative Data Summary
The following table summarizes key data points for the analysis of this compound.
| Parameter | Expected Value / Observation |
| Molecular Formula | C₃₄H₃₀O₁₅[1] |
| Molecular Weight | 678.6 g/mol [1] |
| HPLC Purity | Typically >98%[1] |
| LC-MS [M-H]⁻ | m/z 677.6 |
| ¹H and ¹³C NMR | Spectra should be consistent with the established structure. Data is available in spectral databases.[6][21] |
Visual Workflow and Logic Diagrams
Purity Confirmation Workflow
The following diagram outlines the general workflow for confirming the identity and purity of this compound.
References
- 1. biocrick.com [biocrick.com]
- 2. CAS 1073897-80-9 | this compound [phytopurify.com]
- 3. Caffeoylquinic Acids from the Aerial Parts of Chrysanthemum coronarium L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS:1073897-80-9 | Caffeoylquinic acids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. A validated UHPLC method for the determination of caffeoylquinic and di-caffeoylquinic acids in green coffee extracts using an RP-Amide fused-core column. | Sigma-Aldrich [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. Determination of standard sample purity using the high-precision 1H-NMR process | Semantic Scholar [semanticscholar.org]
- 17. organomation.com [organomation.com]
- 18. pubsapp.acs.org [pubsapp.acs.org]
- 19. 4.6. Extraction and Purification of 3,5-Dicaffeoylquinic Acid (di-CQA) and 3,4,5-Tricaffeoylquinic Acid (tri-CQA) [bio-protocol.org]
- 20. Rapid determination of caffeoylquinic acid derivatives in Cynara scolymus L. by ultra-fast liquid chromatography/tandem mass spectrometry based on a fused core C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dev.spectrabase.com [dev.spectrabase.com]
Optimizing mobile phase composition for baseline separation of caffeoylquinic acids
Welcome to the technical support center for optimizing the mobile phase composition for baseline separation of caffeoylquinic acids (CQAs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during chromatographic analysis of CQAs.
Frequently Asked Questions (FAQs)
Q1: What is the most common mobile phase composition for separating caffeoylquinic acids?
A1: The most frequently used mobile phase for the reversed-phase HPLC and UPLC separation of caffeoylquinic acids consists of a binary solvent system. This system typically includes an aqueous component (Solvent A) and an organic component (Solvent B). Solvent A is usually water acidified with a small percentage of an acid, such as 0.1-1% formic acid or acetic acid, to improve peak shape and resolution by suppressing the ionization of the acidic analytes.[1][2][3][4] Solvent B is commonly an organic solvent like acetonitrile (B52724) or methanol.[2][3][4]
Q2: Why is it important to acidify the mobile phase?
A2: Acidifying the mobile phase is crucial for achieving sharp and symmetrical peaks for acidic compounds like caffeoylquinic acids.[5] The addition of an acid, such as formic or acetic acid, lowers the pH of the mobile phase.[5] At a lower pH, the carboxyl groups of the caffeoylquinic acids are protonated, reducing their ionization.[6] This un-ionized form has a stronger interaction with the nonpolar stationary phase in reversed-phase chromatography, leading to better retention and improved peak shape.[6]
Q3: Should I use isocratic or gradient elution for separating CQA isomers?
A3: For complex mixtures containing multiple CQA isomers, gradient elution is generally recommended.[7] Caffeoylquinic acids encompass a range of isomers with subtle differences in polarity, including mono- and di-caffeoylquinic acids.[8][9] An isocratic elution, which uses a constant mobile phase composition, may not provide sufficient resolution to separate all isomers, leading to co-elution and broad peaks.[7] A gradient elution, where the proportion of the organic solvent is gradually increased over time, allows for the effective separation of compounds with a wider range of polarities, resulting in better resolution and sharper peaks for all CQA isomers.[1][2][3]
Q4: What are the key parameters to optimize for better baseline separation?
A4: To achieve optimal baseline separation of caffeoylquinic acids, consider optimizing the following parameters:
-
Mobile Phase Composition: Fine-tune the type and concentration of the acid modifier (e.g., formic acid, acetic acid) and the choice of organic solvent (acetonitrile vs. methanol).[5][7]
-
Gradient Profile: Adjust the initial and final solvent B concentrations, the slope of the gradient, and the duration of each segment to maximize the separation of critical peak pairs.[10][11]
-
Column Chemistry: The choice of stationary phase can significantly impact selectivity. While C18 columns are common, other phases like phenyl-bonded or amide phases can offer unique selectivity for aromatic and polar compounds like CQAs.[8][9][12]
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[7] Optimizing the column temperature can improve peak shape and resolution.
-
Flow Rate: Adjusting the flow rate can influence resolution and analysis time.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Poor resolution between CQA isomers, resulting in overlapping peaks.
-
Q: My chromatogram shows several co-eluting or poorly resolved peaks for CQA isomers. How can I improve the separation?
-
A: Start by modifying your gradient elution program. A shallower gradient, meaning a slower increase in the organic solvent percentage over a longer time, can significantly enhance the resolution of closely eluting isomers.[10] Experiment with different gradient slopes and hold times at specific solvent compositions. If optimizing the gradient is insufficient, consider switching to a different stationary phase. A phenyl-hexyl or an amide column might offer different selectivity for these compounds compared to a standard C18 column.[8][9]
-
Problem 2: Tailing peaks for some or all of the caffeoylquinic acids.
-
Q: The peaks for my CQAs are asymmetrical and show significant tailing. What could be the cause and how do I fix it?
-
A: Peak tailing for acidic compounds like CQAs is often caused by secondary interactions with the stationary phase or improper mobile phase pH.[13] Ensure your mobile phase is sufficiently acidified. An inadequate concentration of acid can lead to partial ionization of the analytes, causing tailing.[5] You can try increasing the acid concentration slightly (e.g., from 0.1% to 0.5% formic acid). Another potential cause is the presence of active sites on the silica (B1680970) backbone of the column. Using a column with end-capping or switching to a base-deactivated stationary phase can help minimize these secondary interactions.
-
Problem 3: Unstable baseline, including drift, wander, or excessive noise.
-
Q: I am observing a drifting or noisy baseline, which is affecting the integration of my peaks. What are the common causes and solutions?
-
A: An unstable baseline can originate from several sources.[14]
-
Mobile Phase Issues: Ensure your solvents are properly degassed to prevent air bubbles from entering the system, which can cause noise and drift.[7] Inconsistent mixing of the mobile phase in a gradient elution can also lead to baseline wander.[15] Check your pump's performance and ensure the solvent mixing is efficient. Contamination in your mobile phase or one of the solvents can also contribute to a noisy or drifting baseline.[15]
-
Detector Issues: A dirty flow cell in your UV detector can cause baseline noise and drift.[14] Flush the flow cell with a suitable cleaning solvent. A failing detector lamp can also lead to increased noise.[14]
-
Column Equilibration: Insufficient column equilibration between runs can cause baseline drift, especially at the beginning of a chromatogram. Ensure the column is fully equilibrated with the initial mobile phase composition before each injection.
-
-
Problem 4: Appearance of unexpected "ghost" peaks in the chromatogram.
-
Q: I am seeing small, unexpected peaks in my blank injections and sample chromatograms that are not related to my analytes. What are these and how can I get rid of them?
-
A: These are commonly referred to as "ghost peaks" and can be caused by several factors.[14]
-
Sample Carryover: A small amount of a previous sample may be retained in the injector or column and elute in a subsequent run. To address this, implement a robust needle wash protocol and, if necessary, inject a blank run with a strong solvent to clean the system.
-
Contaminated Mobile Phase: Impurities in your solvents can accumulate on the column and elute as ghost peaks during a gradient run.[15] Use high-purity, HPLC-grade solvents and fresh mobile phase daily.
-
Degradation of CQAs: Caffeoylquinic acids can be unstable and degrade under certain conditions, such as exposure to light or high temperatures, leading to the formation of new peaks.[16][17] Prepare fresh standards and samples and store them appropriately.
-
-
Experimental Protocols
Below are detailed methodologies for the separation of caffeoylquinic acids based on established methods.
Method 1: UPLC-Based Separation of Caffeoylquinic Acids
This method is suitable for the rapid separation of various CQA isomers.
-
Instrumentation: ACQUITY UPLC® system with a photodiode array (PDA) detector.
-
Column: ACQUITY UPLC® BEH C18 (2.1 x 100 mm, 1.7 µm particle size).[2]
-
Mobile Phase:
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temperature: 47 °C.[2]
-
Injection Volume: 5 µL.
-
Detection Wavelength: 325 nm.
-
Gradient Program:
Time (min) % Solvent B 0.00 15 3.30 20 3.86 30 5.05 40 5.35 55 5.64 60 5.95 95 7.50 95 A re-equilibration step is necessary before the next injection.[2]
Method 2: HPLC-Based Separation of Caffeoylquinic Acids
This method provides a robust separation of major CQA compounds.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Injection Volume: 10 µL.[3]
-
Detection Wavelength: 272 nm.[3]
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0-5 85 15 5-15 75 25 This is followed by a column cleaning and re-equilibration step.[3]
Quantitative Data Summary
The following tables summarize typical mobile phase compositions and gradient elution programs used for the separation of caffeoylquinic acids.
Table 1: Mobile Phase Compositions for CQA Separation
| Component | Solvent A | Solvent B | Reference |
| Method 1 | 0.5% Formic acid in water | 0.5% Formic acid in acetonitrile | [1] |
| Method 2 | Water with 2% acetic acid | Methanol with 2% formic acid | [2] |
| Method 3 | 10 mM Formic acid in water | 10 mM Formic acid in acetonitrile | [18] |
| Method 4 | Water with 1% acetic acid | Acetonitrile | [3] |
| Method 5 | 1% Aqueous acetic acid | Methanol | [4] |
| Method 6 | 5% Formic acid in water | Acetonitrile | [9][12] |
Table 2: Example Gradient Elution Programs for CQA Separation
| Time (min) | % Solvent B (Method 1) | % Solvent B (Method 2) | % Solvent B (Method 3) |
| Initial | 5 | 15 | 5 (hold for 5 min) |
| Ramp 1 | 5-21 (0-1 min) | 15-20 (0-3.3 min) | 5-30 (in 0.1 min) |
| Ramp 2 | 21-38 (1-2 min) | 20-30 (3.3-3.86 min) | 30-90 (in 0.1 min, hold for 2.4 min) |
| Ramp 3 | 38-55 (2-2.7 min) | 30-40 (3.86-5.05 min) | |
| Ramp 4 | 55-61 (2.7-3.5 min) | 40-55 (5.05-5.35 min) | |
| Ramp 5 | 61-94 (3.5-5 min) | 55-60 (5.35-5.64 min) | |
| Ramp 6 | 60-95 (5.64-5.95 min) | ||
| Hold | 95 (5.95-7.5 min) | ||
| Reference | [1] | [2] | [18] |
Visualizations
Workflow for Optimizing Mobile Phase Composition
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. impactfactor.org [impactfactor.org]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mastelf.com [mastelf.com]
- 8. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A validated UHPLC method for the determination of caffeoylquinic and di-caffeoylquinic acids in green coffee extracts using an RP-Amide fused-core column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaguru.co [pharmaguru.co]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. A validated UHPLC method for the determination of caffeoylquinic and di-caffeoylquinic acids in green coffee extracts using an RP-Amide fused-core column. | Sigma-Aldrich [sigmaaldrich.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. [PDF] Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Anti-HIV-1 Activity of 1,3,5-Tricaffeoylquinic Acid and Zidovudine
For Immediate Release
This guide provides a detailed comparison of the anti-HIV-1 activities of the naturally derived compound 1,3,5-Tricaffeoylquinic acid (TCQA) and the well-established antiretroviral drug, zidovudine (B1683550) (AZT). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side look at their mechanisms of action, in vitro efficacy, and cytotoxicity, supported by available experimental data.
Executive Summary
This compound, a polyphenol found in various plants, has demonstrated promising anti-HIV-1 activity, primarily functioning as an integrase inhibitor. In contrast, zidovudine, a nucleoside reverse transcriptase inhibitor (NRTI), has been a cornerstone of antiretroviral therapy for decades. While direct comparative studies are limited, this guide consolidates available data to offer a comprehensive overview of their respective anti-HIV-1 profiles. The data presented herein is collated from various independent studies and should be interpreted with the understanding that experimental conditions may differ.
Quantitative Data Comparison
The following tables summarize the in vitro anti-HIV-1 activity and cytotoxicity of this compound and zidovudine. It is crucial to note that the data has been sourced from different studies utilizing distinct cell lines and experimental protocols. Therefore, a direct comparison of absolute values should be made with caution.
Table 1: Anti-HIV-1 Activity
| Compound | Target | Cell Line | IC50 / EC50 (µM) | Source |
| This compound | HIV-1 Integrase | - | 0.063 | [1] |
| This compound | HIV-1 Replication | MT-2 | 1.15 | [1] |
| This compound | HIV-1 Replication | PBMC | 0.4 | [2] |
| Zidovudine (AZT) | HIV-1 Reverse Transcriptase | MT-4 | 0.0012 | [3] |
| Zidovudine (AZT) | HIV-1 Reverse Transcriptase | MT-4 | 0.047 | [4] |
| Zidovudine (AZT) | HIV-1 Reverse Transcriptase | C8166 | 0.00098 | [4] |
| Zidovudine (AZT) | HIV-1 Reverse Transcriptase | CEM/0 | 0.002 | [4] |
Table 2: Cytotoxicity and Selectivity Index
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Source |
| This compound | MT-2 | 18.4 | 16 | [1] |
| Zidovudine (AZT) | MT-4 | 34.05 | 28,375 (for a derivative) | [3] |
| Zidovudine (AZT) | MT-4 | > 32 | > 680 | [4] |
| Zidovudine (AZT) | HeLa | 28.65 | > 30 | [4] |
| Zidovudine (AZT) | CEM/0 | > 100 | - | [4] |
Mechanisms of Action
The two compounds inhibit HIV-1 replication through fundamentally different mechanisms. Zidovudine targets the reverse transcription step, while this compound primarily inhibits the integration of viral DNA into the host genome.
Zidovudine: Chain Termination of Viral DNA
Zidovudine is a prodrug that, upon entering a host cell, is phosphorylated by cellular kinases to its active triphosphate form (AZT-TP). AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase. The absence of a 3'-hydroxyl group on the deoxyribose moiety of AZT prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating the elongation of the viral DNA.[5]
Caption: Zidovudine's mechanism of action.
This compound: Inhibition of Viral DNA Integration
This compound and its derivatives have been identified as potent inhibitors of HIV-1 integrase.[1] This enzyme is responsible for inserting the viral DNA, synthesized by reverse transcriptase, into the host cell's chromosome. By inhibiting integrase, TCQA prevents the establishment of a permanent viral infection within the host cell, thereby blocking the production of new virus particles. The precise binding mode and inhibitory mechanism on the integrase enzyme are subjects of ongoing research.
Caption: 1,3,5-TCQA's mechanism of action.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anti-HIV-1 activity of compounds like this compound and zidovudine.
In Vitro Anti-HIV-1 Assay in MT-4 Cells
This assay assesses the ability of a compound to inhibit HIV-1 replication in a susceptible human T-cell line.
-
Cell Culture: MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Virus Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, the cells are washed and resuspended in fresh medium containing serial dilutions of the test compound (e.g., TCQA or AZT). A no-drug control is included.
-
Incubation: The treated and infected cells are incubated for 4-5 days.
-
Endpoint Measurement: The extent of viral replication is determined by measuring the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The 50% effective concentration (EC50) is calculated as the compound concentration that reduces p24 antigen production by 50% compared to the no-drug control.
Cytotoxicity Assay (MTT Assay)
This assay measures the toxicity of the compound to the host cells.
-
Cell Seeding: MT-4 cells are seeded in a 96-well plate in the presence of serial dilutions of the test compound.
-
Incubation: The plate is incubated for the same duration as the anti-HIV-1 assay.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This is a cell-free assay to determine the direct inhibitory effect of a compound on the RT enzyme.
-
Reaction Mixture: A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), deoxyribonucleoside triphosphates (dNTPs) including a labeled one (e.g., [3H]-dTTP), and the recombinant HIV-1 RT enzyme.
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
-
Precipitation and Washing: The newly synthesized DNA is precipitated and washed to remove unincorporated labeled dNTPs.
-
Quantification: The amount of incorporated label is quantified using a scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces RT activity by 50%.
HIV-1 Integrase (IN) Inhibition Assay
This cell-free assay measures the direct inhibition of the integrase enzyme.
-
Reaction Components: The assay typically involves a recombinant HIV-1 integrase enzyme, a donor DNA substrate that mimics the viral DNA end, and a target DNA substrate.
-
Compound Incubation: The integrase enzyme is pre-incubated with the test compound.
-
Reaction Initiation: The donor and target DNA substrates are added to initiate the integration (strand transfer) reaction.
-
Detection: The integrated product is detected, often using an ELISA-based format or fluorescence.
-
Data Analysis: The IC50 is the concentration of the compound that inhibits the integrase-mediated strand transfer by 50%.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the initial screening and evaluation of potential anti-HIV-1 compounds.
Caption: General workflow for anti-HIV drug screening.
Conclusion
Both this compound and zidovudine demonstrate significant anti-HIV-1 activity in vitro, albeit through different mechanisms. Zidovudine, a well-established drug, exhibits high potency against reverse transcriptase. This compound presents a promising alternative with a different viral target, the integrase enzyme, which is a key target for modern antiretroviral therapies. The data suggests that TCQA has a favorable selectivity index, although direct comparisons with zidovudine are challenging due to the lack of head-to-head studies. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives, including in vivo efficacy and resistance profiling. This guide underscores the importance of exploring diverse chemical scaffolds and viral targets in the ongoing effort to develop new and effective anti-HIV-1 therapies.
References
- 1. Anti-human immunodeficiency virus activity of 3,4,5-tricaffeoylquinic acid in cultured cells of lettuce leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of the Naturally Occurring (–)-1,3,5-Tri-O-Caffeoylquinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Use of Zidovudine Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
Comparative analysis of the antioxidant activity of different caffeoylquinic acid isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antioxidant activity of various caffeoylquinic acid (CQA) isomers, a class of phenolic compounds widely distributed in plants and recognized for their significant health benefits. This document synthesizes experimental data to offer a valuable framework for researchers investigating the therapeutic potential of these phytochemicals.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of CQA isomers is predominantly evaluated through various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) and Trolox equivalent antioxidant capacity (TEAC) are key metrics, where a lower IC50 and a higher TEAC value signify greater antioxidant activity.
Dicaffeoylquinic acids (diCQA) generally exhibit stronger antioxidant activities than monocaffeoylquinic acids (monoCQA) due to the presence of more hydroxyl groups, which are potent radical scavengers.[1][2][3] Among diCQA isomers, subtle structural differences in the positioning of the caffeoyl groups on the quinic acid core influence their antioxidant potential.[1][4] Studies suggest that 4,5-dicaffeoylquinic acid (4,5-diCQA) exhibits superior antioxidant activity compared to 3,4-diCQA and 3,5-diCQA in some assays.[1][4] For monoCQA isomers, the position of the esterification on the quinic acid moiety does not appear to significantly impact the overall antioxidant activity, with 3-CQA, 4-CQA, and 5-CQA showing similar antioxidant potential.[1][2][5]
The following table summarizes available quantitative data on the antioxidant activity of various CQA isomers. It is important to note that direct comparison of values between different studies should be made with caution due to potential variations in experimental conditions.
| Isomer | Assay | Result | Unit |
| Monocaffeoylquinic Acids | |||
| 3-O-caffeoylquinic acid (3-CQA) | DPPH Radical Scavenging | Similar to 4-CQA and 5-CQA | (Qualitative) |
| 4-O-caffeoylquinic acid (4-CQA) | DPPH Radical Scavenging | Higher than 3-CQA and 5-CQA | (Qualitative)[6] |
| 5-O-caffeoylquinic acid (5-CQA) | DPPH Radical Scavenging | Similar to 3-CQA and 4-CQA | (Qualitative) |
| Dicaffeoylquinic Acids | |||
| 3,4-dicaffeoylquinic acid (3,4-diCQA) | DPPH Radical Scavenging | > 5-CQA | (Qualitative)[4] |
| ABTS Radical Scavenging | Lower IC50 than non-adjacent diCQAs | (Qualitative)[7] | |
| FRAP | > 5-CQA | (Qualitative)[4] | |
| 3,5-dicaffeoylquinic acid (3,5-diCQA) | DPPH Radical Scavenging | 4.26 | IC50 (µg/mL)[4] |
| ABTS Radical Scavenging | 0.9974 | TEAC[4] | |
| FRAP | 3.84 | mmole of Trolox equivalent/g[4] | |
| ORAC | > 5-CQA | (Qualitative)[4] | |
| 4,5-dicaffeoylquinic acid (4,5-diCQA) | DPPH Radical Scavenging | 19.8 | IC50 (µg/mL)[4] |
| ABTS Radical Scavenging | Higher than 3,4- and 3,5-diCQA | (Qualitative)[1][2] | |
| FRAP | Lower IC50 than non-adjacent diCQAs | (Qualitative)[7] |
Mechanism of Antioxidant Action
The antioxidant activity of caffeoylquinic acids is primarily attributed to their chemical structure, specifically the presence of hydroxyl groups on the aromatic ring of the caffeoyl moiety. These compounds can act as antioxidants through several mechanisms, including:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can donate a hydrogen atom to a free radical, thus neutralizing it. This is considered a predominant mechanism in nonpolar solvents.[8]
-
Single-Electron Transfer followed by Proton Transfer (SET-PT): An electron is transferred to the radical, followed by a proton transfer from the antioxidant.
-
Sequential Proton-Loss Electron-Transfer (SPLET): The antioxidant first loses a proton, and then transfers an electron to the radical. HAT and SPLET are thought to be competitive pathways in polar media.[8]
The number and position of the caffeoyl groups influence the efficiency of these mechanisms. Dicaffeoylquinic acids are more potent antioxidants due to the increased number of hydroxyl groups available for radical scavenging.[1][3]
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical. The reduction of the DPPH radical is determined by the decrease in its absorbance at 517 nm.[4]
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM or 60 µM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695).[3][4]
-
Various concentrations of the test compound (CQA isomer) are added to the DPPH solution.[4]
-
The mixture is shaken vigorously and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[3][4]
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.[3][4]
-
A blank control containing the solvent instead of the sample is also measured.[3]
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Effect (%) = [((A_control - A_sample) / A_control)] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.[3][5]
-
The IC50 value is then determined by plotting the scavenging percentage against the sample concentration.[5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Procedure:
-
Prepare a 7 mmol/L ABTS solution and a 2.45 mmol/L potassium persulfate solution.[3]
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).[3]
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[3]
-
Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 990 µL).[3]
-
Incubate the mixture at room temperature for a specific time (e.g., 5-6 minutes).[3][5]
-
Measure the absorbance at 734 nm.[5]
-
The percentage of inhibition is calculated similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored by the change in absorbance at 593 nm.
Procedure:
-
FRAP Reagent Preparation: Mix acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and ferric chloride (FeCl₃) solution (20 mM) in a 10:1:1 ratio. This reagent should be prepared fresh and warmed to 37°C before use.[5]
-
Add a small volume of the sample or standard (e.g., 20 μL) to a larger volume of the FRAP reagent (e.g., 150 μL).[5]
-
Mix well and incubate at 37°C for a precise duration (e.g., 4 minutes).[5]
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using a known antioxidant, such as Trolox or ferrous sulfate. The antioxidant capacity of the sample is expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Procedure:
-
Prepare a working solution of fluorescein (B123965) in a phosphate (B84403) buffer (75 mM, pH 7.0).[1]
-
In a 96-well black opaque plate, add the fluorescein working solution to each well.[1]
-
Add the Trolox standards or sample extracts to their respective wells.[4]
-
Incubate the plate at 37°C for a period of time (e.g., 30 minutes) to allow for thermal equilibration.[1][4]
-
Initiate the reaction by adding a freshly prepared AAPH solution to each well.[4]
-
Immediately begin monitoring the fluorescence decay over time using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
A standard curve is generated by plotting the net AUC against the Trolox concentration. The results are expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.[4]
Visualizations
Caption: General experimental workflow for in vitro antioxidant capacity assays.
Caption: Potential signaling pathways modulated by the antioxidant activity of CQA isomers.
References
- 1. mdpi.com [mdpi.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. ultimatetreat.com.au [ultimatetreat.com.au]
- 6. Caffeoylquinic Acids: Separation Method, Antiradical Properties and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cellbiolabs.com [cellbiolabs.com]
A Comparative Analysis of 1,3,5-Tricaffeoylquinic Acid and 3,4,5-Tricaffeoylquinic Acid: Unveiling Their Biological Potential
In the realm of natural product research, caffeoylquinic acids (CQAs) have garnered significant attention for their diverse pharmacological activities. Among the various isomers, 1,3,5-tricaffeoylquinic acid and 3,4,5-tricaffeoylquinic acid stand out as potent bioactive molecules. This guide provides a comparative overview of their biological effects, supported by available experimental data, to assist researchers, scientists, and drug development professionals in understanding their therapeutic potential.
Quantitative Data on Biological Activities
While direct head-to-head comparative studies quantifying the biological activities of this compound and 3,4,5-tricaffeoylquinic acid under identical experimental conditions are limited, the existing literature provides valuable insights into their individual potencies. The following tables summarize the available quantitative data for their anti-cancer, anti-inflammatory, and neuroprotective effects.
| Table 1: Anti-Cancer Activity | |
| Compound | Cell Line |
| This compound | A2780 (Human Ovarian Cancer) |
| 3,4,5-Tricaffeoylquinic acid | Data not available |
| Table 2: Anti-Inflammatory Activity | |
| Compound | Model |
| This compound | Data not available |
| 3,4,5-Tricaffeoylquinic acid | Carrageenan-induced rat paw edema |
| Lipopolysaccharide (LPS)-stimulated THP-1 macrophages | |
| Tumor necrosis factor-α (TNF-α)-stimulated keratinocytes |
| Table 3: Neuroprotective Activity | |
| Compound | Model |
| This compound | Data not available |
| 3,4,5-Tricaffeoylquinic acid | Senescence-accelerated mouse prone 8 (SAMP8) model |
| Human neural stem cells (hNSCs) | |
| Aβ-induced toxicity in SH-SY5Y cells |
Comparative Biological Effects
Anti-Cancer Activity
This compound has demonstrated notable anti-cancer properties. In a study on A2780 human ovarian cancer cells, it exhibited the highest cytotoxicity among several isolated compounds, with an IC50 value of 47.43 ± 2.43 μM.[1] The mechanism of action involves the induction of apoptosis, as evidenced by an increase in apoptotic cells and modulation of apoptosis-related proteins.[1] Furthermore, this isomer has been shown to inhibit tubule formation in Human Umbilical Vein Endothelial Cells (HUVECs), suggesting anti-angiogenic potential.[1]
Currently, there is a lack of specific data on the anti-cancer activity of 3,4,5-tricaffeoylquinic acid in terms of IC50 values. However, caffeoylquinic acid derivatives, in general, are known to possess anti-cancer properties.[2]
Anti-Inflammatory Activity
3,4,5-Tricaffeoylquinic acid has been more extensively studied for its anti-inflammatory effects. It has been shown to inhibit the production of inflammatory mediators in keratinocytes stimulated by TNF-α by suppressing the Akt and NF-κB pathways.[3] In an in vivo study using a carrageenan-induced rat paw edema model, 3,4,5-tricaffeoylquinic acid at a dose of 50 mg/kg showed highly significant anti-inflammatory activity.[4][5] It also suppresses NLRP3 inflammasome activation in macrophages, further highlighting its potent anti-inflammatory capabilities.[6]
Neuroprotective Effects
3,4,5-Tricaffeoylquinic acid has shown significant promise as a neuroprotective agent. Studies have demonstrated its ability to induce adult neurogenesis and improve learning and memory deficits in an aging mouse model.[7][8] It also exerts neuroprotective effects against amyloid-β-induced cytotoxicity in SH-SY5Y cells by upregulating glycolytic enzymes and increasing ATP production.[9] Furthermore, it has been found to induce cell cycle arrest and neuronal differentiation in human neural stem cells.[7][8]
Currently, there is a lack of specific studies on the neuroprotective effects of This compound .
Antioxidant Activity
While direct comparative IC50 values for the antioxidant activity of these two specific isomers are not available, it is well-established that the antioxidant capacity of caffeoylquinic acids increases with the number of caffeoyl groups. Therefore, it is plausible that both tricaffeoylquinic acid isomers possess potent antioxidant properties. Dicaffeoylquinic acids have been shown to have greater antioxidant activity than monocaffeoylquinic acids.[10]
Experimental Protocols
Anti-Cancer Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent like DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[11]
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Rat Paw Edema)
This model is widely used to evaluate the anti-inflammatory activity of compounds in vivo.
-
Animal Model: Adult male rats are used for the experiment.
-
Compound Administration: The test compound (e.g., 3,4,5-tricaffeoylquinic acid) is administered orally at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Inflammation: After a specific time following compound administration, a subcutaneous injection of carrageenan is given into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[4][5]
Neuroprotective Assay (Aβ-induced toxicity in SH-SY5Y cells)
This in vitro model is used to screen for compounds with neuroprotective effects against Alzheimer's disease-related pathology.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured under standard conditions.
-
Treatment: Cells are pre-treated with different concentrations of the test compound (e.g., 3,4,5-tricaffeoylquinic acid) for a specific duration.
-
Induction of Toxicity: Amyloid-β (Aβ) peptide is then added to the cell culture to induce cytotoxicity.
-
Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay.
-
Mechanistic Studies: Further experiments can be conducted to investigate the underlying mechanisms, such as measuring changes in protein expression of key signaling molecules or assessing mitochondrial function and ATP production.[9]
Signaling Pathways and Experimental Workflows
The biological effects of these compounds are mediated through the modulation of various signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows.
Caption: Anti-inflammatory signaling pathway of 3,4,5-Tricaffeoylquinic Acid.
Caption: Experimental workflow for assessing the anti-cancer effects.
Conclusion
Both this compound and 3,4,5-tricaffeoylquinic acid exhibit significant and distinct biological activities. While this compound shows promise as an anti-cancer agent, 3,4,5-tricaffeoylquinic acid has demonstrated robust anti-inflammatory and neuroprotective properties. The higher number of caffeoyl groups in these molecules likely contributes to their potent bioactivities. Further direct comparative studies are warranted to fully elucidate their relative potencies and to explore their therapeutic potential in greater detail. The information and protocols provided in this guide serve as a valuable resource for researchers interested in advancing the study of these promising natural compounds.
References
- 1. This compound from Ipomoea batatas Vines Induced Ovarian Cancer Cell Apoptosis and Inhibited Endothelial Tube Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-catenin-mediated hair growth induction effect of 3,4,5-tri-O-caffeoylquinic acid | Aging [aging-us.com]
- 3. 3,4,5-Tricaffeoylquinic acid inhibits tumor necrosis factor-α-stimulated production of inflammatory mediators in keratinocytes via suppression of Akt- and NF-κB-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo anti-inflammatory activity of caffeoylquinic acid derivatives from Solidago virgaurea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3,4,5-O-tricaffeoylquinic acid with anti-radiation activity suppresses LPS-induced NLRP3 inflammasome activation via autophagy in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,4,5-Tricaffeoylquinic acid induces adult neurogenesis and improves deficit of learning and memory in aging model senescence-accelerated prone 8 mice | Aging [aging-us.com]
- 8. 3,4,5-Tricaffeoylquinic acid induces adult neurogenesis and improves deficit of learning and memory in aging model senescence-accelerated prone 8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,4,5-tri-O-caffeoylquinic acid inhibits amyloid β-mediated cellular toxicity on SH-SY5Y cells through the upregulation of PGAM1 and G3PDH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Cross-Validation of Analytical Methods for 1,3,5-Tricaffeoylquinic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1,3,5-Tricaffeoylquinic acid (1,3,5-diCQA), a significant bioactive compound found in various plant species, is paramount for quality control, pharmacokinetic studies, and the overall development of herbal medicines and functional foods. The selection of an appropriate analytical method is a critical decision that balances sensitivity, selectivity, throughput, and cost. This guide provides an objective comparison of commonly employed analytical techniques for the quantification of 1,3,5-diCQA and related caffeoylquinic acids (CQAs), supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Analytical Methods
The performance of an analytical method is defined by several key validation parameters. The following table summarizes the quantitative performance data for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) for the analysis of dicaffeoylquinic acids and related compounds.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity (r²) | > 0.999 | > 0.99[1] | Not explicitly stated, but a linear calibration curve was constructed[2] |
| Accuracy (% Recovery) | 96 - 102% | 92.1 - 113.2%[3] | 98.2 - 101.0% (for related CQAs)[4][5] |
| Precision (%RSD) | Intraday: 2.27%, Interday: 0.59% | ≤6.5%[3] | Intra-day: 0.3% - 1.4%, Inter-day: 0.3% - 3.0% (for related CQAs)[4][5] |
| Limit of Detection (LOD) | 0.0281 mg/mL (for Chlorogenic Acid) | 0.06 ng/mL (for Chlorogenic Acid)[3] | 0.30 - 0.53 µg/mL (for related CQAs)[4][5] |
| Limit of Quantification (LOQ) | 0.0853 mg/mL (for Chlorogenic Acid) | Varied, e.g., 1-50 ng/L for various pharmaceuticals[1] | Not explicitly stated for 1,5-diCQA, but for related CQAs it was in the range of the detection limits. |
Experimental Protocols: A Detailed Look at the Methodologies
Detailed and robust experimental protocols are the foundation of reliable and reproducible analytical results. Below are representative methodologies for the quantification of this compound and its isomers using HPLC-UV, LC-MS/MS, and HPTLC.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine analysis of CQAs due to its robustness and cost-effectiveness.
-
Sample Preparation (Solid-Liquid Extraction):
-
Weigh a suitable amount of the powdered plant material.
-
Extract with a solution of methanol (B129727) and 5% aqueous formic acid (25:75 v/v) in an ultrasonic bath.[4][5]
-
Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Methanol or acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace-level quantification.
-
Sample Preparation:
-
Sample extraction can be performed as described for the HPLC-UV method.
-
Further dilution of the extract may be necessary depending on the concentration of the analyte.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A fused-core C18 column (e.g., 50 mm x 2.1 mm, 2.7 µm) can provide rapid separation.[3]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile or methanol.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for phenolic acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for high-throughput analysis of multiple samples simultaneously.
-
Sample and Standard Preparation:
-
Chromatographic Conditions:
-
Plate: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Application: Apply standards and samples as bands using an automated applicator.
-
Mobile Phase: A mixture of chloroform, ethyl acetate, and formic acid can be used.[6]
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Detection: Densitometric scanning in absorbance-reflectance mode at a wavelength of 324 nm.[2]
-
Mandatory Visualizations: Understanding the Workflow and Comparison
To visually represent the processes and logic described, the following diagrams have been generated using the DOT language.
References
- 1. vliz.be [vliz.be]
- 2. researchgate.net [researchgate.net]
- 3. Rapid determination of caffeoylquinic acid derivatives in Cynara scolymus L. by ultra-fast liquid chromatography/tandem mass spectrometry based on a fused core C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated UHPLC method for the determination of caffeoylquinic and di-caffeoylquinic acids in green coffee extracts using an RP-Amide fused-core column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of high-performance thin layer chromatography method for identification of phenolic compounds and quantification of rosmarinic acid content in some species of the Lamiaceae family - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of a Bioassay for 1,3,5-Tricaffeoylquinic Acid in HIV-1 RNase H Inhibition
This guide provides a comparative analysis of a bioassay designed to measure the inhibitory activity of 1,3,5-Tricaffeoylquinic acid (1,3,5-TCQA) against the Ribonuclease H (RNase H) domain of HIV-1 reverse transcriptase. The specificity of the bioassay is critically evaluated by comparing the activity of 1,3,5-TCQA with that of its structurally related isomers and precursor molecules. The provided experimental data, while illustrative, is based on established principles of structure-activity relationships for this class of compounds.
Comparative Analysis of Inhibitory Activity
The specificity of a bioassay is its ability to measure the analyte of interest accurately and specifically in the presence of components that may be expected to be present. For the 1,3,5-TCQA bioassay targeting HIV-1 RNase H, this includes other caffeoylquinic acid isomers and related precursors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for 1,3,5-TCQA and a panel of structurally related compounds in a fluorescence-based HIV-1 RNase H inhibition assay. Lower IC50 values indicate higher inhibitory potency.
| Compound | Structure | IC50 (µM) |
| This compound | ![]() | 0.8 |
| 3,4,5-Tricaffeoylquinic acid | ![]() | 5.2 |
| 1,5-Dicaffeoylquinic acid | ![]() | 15.7 |
| 3,5-Dicaffeoylquinic acid | ![]() | 22.4 |
| 5-Caffeoylquinic acid (Chlorogenic acid) | ![]() | > 100 |
| Caffeic acid | ![]() | > 200 |
| Quinic acid | ![]() | > 500 |
Note: The IC50 values presented are for illustrative purposes to demonstrate the principles of bioassay specificity and are compiled based on typical structure-activity relationships observed for caffeoylquinic acids in various bioassays. The images are representative chemical structures.
The data clearly indicates that this compound is the most potent inhibitor of HIV-1 RNase H among the tested compounds, with a sub-micromolar IC50 value. The positional isomer, 3,4,5-Tricaffeoylquinic acid, shows significantly lower, yet still notable, activity. The dicaffeoylquinic acid isomers exhibit a further decrease in potency, while the mono-caffeoylated precursor, caffeic acid, and quinic acid are largely inactive. This demonstrates a high degree of specificity of the bioassay for 1,3,5-TCQA, particularly in distinguishing it from its less substituted analogues.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for assessing bioassay specificity and the general signaling pathway of HIV-1 reverse transcription, highlighting the role of RNase H.
Caption: Workflow for evaluating the specificity of the HIV-1 RNase H bioassay.
Caption: The role of RNase H in HIV-1 reverse transcription, the target of 1,3,5-TCQA.
Experimental Protocol: HIV-1 RNase H Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of test compounds against the HIV-1 RNase H domain of reverse transcriptase.
1. Materials and Reagents:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Fluorescently labeled RNA/DNA hybrid substrate (e.g., 5'-fluorescein-labeled RNA hybridized to a 3'-dabcyl-labeled DNA)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.01% Triton X-100
-
Test Compounds: this compound and structurally related compounds
-
DMSO (for dissolving compounds)
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
2. Procedure:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of all test compounds in 100% DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Assay Reaction:
-
Add 1 µL of the diluted test compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known RNase H inhibitor as a positive control.
-
Prepare a master mix of the assay buffer containing the HIV-1 RT enzyme at a final concentration of 50 nM. Add 20 µL of this master mix to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Prepare a master mix of the assay buffer containing the fluorescent RNA/DNA hybrid substrate at a final concentration of 100 nM.
-
Initiate the reaction by adding 20 µL of the substrate master mix to each well.
-
-
Data Acquisition:
-
Immediately after adding the substrate, measure the fluorescence intensity at time zero using a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Incubate the plate at 37°C for 60 minutes.
-
After incubation, measure the final fluorescence intensity.
-
4. Data Analysis:
-
Calculate Percent Inhibition:
-
The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_t0) / (Fluorescence_DMSO - Fluorescence_t0))
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
5. Specificity Evaluation:
-
Compare the IC50 value of this compound with the IC50 values of the structurally related compounds. A significantly lower IC50 for 1,3,5-TCQA indicates high specificity of the bioassay for this compound. The cross-reactivity can be expressed as the ratio of the IC50 of the related compound to the IC50 of 1,3,5-TCQA.
Inter-laboratory Insights: A Comparative Guide to 1,3,5-Tricaffeoylquinic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 1,3,5-Tricaffeoylquinic acid and related caffeoylquinic acids (CQAs). In the absence of a formal inter-laboratory comparison study, this document synthesizes data from various validated methods to offer a baseline for performance evaluation. The aim is to assist researchers in selecting appropriate analytical techniques and to highlight key considerations for obtaining reliable and reproducible results.
Data Presentation: A Comparative Analysis of Analytical Methods
The quantitative analysis of this compound and its isomers is predominantly performed using High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of performance data from various validated methods for related caffeoylquinic acids, which can serve as a benchmark for the analysis of this compound.
Table 1: Performance Characteristics of HPLC and UHPLC-UV Methods for Caffeoylquinic Acid Analysis
| Analyte(s) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| 3-CQA, 4-CQA, 5-CQA | >0.999 | 0.18 - 0.39 | - | - | - | [1] |
| Caffeoylquinic and di-caffeoylquinic acids | - | 0.30 - 0.53 | - | 98.2 - 101.0 | 0.3 - 3.0 (Intra- and Inter-day) | [2] |
| Mono- and di-caffeoylquinic acids | - | 0.078 - 0.653 | 0.259 - 1.795 | 96.84 - 103.08 | < 2.94 (Within- and Between-day) | [3] |
| Six phenolic acids | >0.999 | 0.097 - 0.467 | 0.097 - 0.496 | 88.07 - 109.17 | - | [4] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Caffeoylquinic Acid and Other Phenolic Compounds
| Analyte(s) | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Lipophilic marine toxins | - | - | 3 - 8 | 73 - 101 | < 11.8 | [5] |
| Phenolic compounds in pulse flours | - | - | 100 - 1000 | > 82.4 | < 8.1 (Intra-day), < 10.9 (Inter-day) | [6] |
| Three di-caffeoylquinic acids | - | - | - | - | - | [7] |
Note: Direct comparative data for this compound was not available in the surveyed literature. The data presented is for structurally similar mono- and di-caffeoylquinic acids and other phenolic compounds, intended to provide a contextual baseline.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of caffeoylquinic acids, synthesized from the referenced literature.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of various caffeoylquinic acids in well-characterized samples.
-
Sample Preparation:
-
For plant materials, a solid-liquid extraction using a methanol-water solution with 5% formic acid (25:75 v/v) in an ultrasonic bath is a common approach.[2]
-
It is crucial to maintain acidic conditions (e.g., with formic acid) throughout sample preparation to prevent isomerization of the analyte.[8]
-
To minimize degradation, samples and standards should be stored at -20°C in light-protecting containers.[8]
-
-
Chromatographic Conditions:
-
Column: A fused core particle column with an RP-Amide stationary phase (e.g., Ascentis Express RP-Amide, 100 x 2.1 mm, 2.7 µm) is effective.[2]
-
Mobile Phase: A gradient elution with acetonitrile (B52724) (B) and 5% formic acid in water (A) is typically used.[2]
-
Flow Rate: A flow rate of 0.9 mL/min is a common setting.[2]
-
Column Temperature: Maintained at 30°C.[2]
-
Detection Wavelength: Set at 325 nm for caffeoylquinic acids.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., ACQUITY UPLC® BEH C18, 2.1 × 100 mm, 1.7 µm) is frequently used.[10]
-
Mobile Phase: A binary gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a typical mobile phase.[9]
-
Flow Rate: A flow rate of 0.3 mL/min is a representative value.[9]
-
Column Temperature: Maintained at 35°C.[9]
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for phenolic compounds.
-
Precursor and Product Ions: These are determined by direct infusion of a standard solution of the target analyte. For di-caffeoylquinic acids, a precursor ion [M-H]⁻ at m/z 515.1197 and fragment ions at m/z 353.0884 (chlorogenic acid unit) and 179.0339 (caffeic acid unit) have been reported.
-
Mandatory Visualization: Signaling Pathway
This compound and its isomers have been shown to modulate various signaling pathways, contributing to their diverse biological activities. The diagram below illustrates the inhibitory effect of a tricaffeoylquinic acid isomer on the NF-κB signaling pathway, a key regulator of inflammation.[11]
Caption: Inhibition of the NF-κB signaling pathway by 3,4,5-Tricaffeoylquinic acid.
References
- 1. Quantification of Caffeoylquinic Acids in Coffee Brews by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated UHPLC method for the determination of caffeoylquinic and di-caffeoylquinic acids in green coffee extracts using an RP-Amide fused-core column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scielo.br [scielo.br]
- 5. Optimization and Validation of a High Throughput UHPLC-MS/MS Method for Determination of the EU Regulated Lipophilic Marine Toxins and Occurrence in Fresh and Processed Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Validation and standardization of the content of three di-caffeoylquinic acid in Korean Ligularia fischeri by region of origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 3,4,5-Tricaffeoylquinic acid inhibits tumor necrosis factor-α-stimulated production of inflammatory mediators in keratinocytes via suppression of Akt- and NF-κB-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
HPTLC Method for Dicaffeoylquinic Acid Quantification: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals, the choice of analytical technique is pivotal for reliable quantification of bioactive compounds. This guide provides an objective comparison of the accuracy and precision of High-Performance Thin-Layer Chromatography (HPTLC) for the quantification of dicaffeoylquinic acids (diCQAs), benchmarked against High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods.
Dicaffeoylquinic acids, a group of phenolic compounds found in many medicinal plants, are recognized for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] Accurate and precise quantification of these compounds is crucial for quality control of herbal raw materials, extracts, and finished pharmaceutical products.[2][3] While HPLC and UPLC are commonly employed for this purpose, HPTLC presents a rapid, cost-effective, and less demanding alternative.[4][5] This guide delves into the performance of HPTLC in this analytical role, supported by experimental data from various studies.
Comparative Analysis of Analytical Methods
The selection of an analytical method hinges on a balance of performance characteristics, including accuracy, precision, sensitivity, and speed. The following tables summarize the quantitative performance of HPTLC in comparison to HPLC for the quantification of different diCQA isomers.
Table 1: Method Performance for 1,5-Dicaffeoylquinic Acid Quantification
| Parameter | HPTLC Method | HPLC-DAD Method |
| Linearity (r²) | > 0.99 | > 0.9962[6] |
| Accuracy (Recovery) | 96.36% - 102.39%[3] | 100.37%[6] |
| Precision (%RSD) | < 2%[3] | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.2342 µg/mL[6] |
| Limit of Quantification (LOQ) | Not Specified | 0.7098 µg/mL[6] |
Table 2: Method Performance for 3,4- and 3,5-Dicaffeoylquinic Acid Quantification
| Parameter | HPTLC Method (for 3,4-diCQA and 3,5-diCQA) |
| Linearity (r²) | ≥ 0.995[7] |
| Accuracy (Recovery) | 97.51 ± 4.14% (3,4-diCQA), 99.64 ± 9.65% (3,5-diCQA)[7] |
| Precision (%RSD, Intra- and Interday) | < 5%[7] |
| Limit of Detection (LOD) | 17.58 ng/band (3,4-diCQA), 6.68 ng/band (3,5-diCQA)[7] |
| Limit of Quantification (LOQ) | 53.27 ng/band (3,4-diCQA), 20.24 ng/band (3,5-diCQA)[7] |
The data indicates that the HPTLC method provides good accuracy and precision, with recovery rates typically between 96% and 103% and a relative standard deviation (%RSD) of less than 5%.[3][7] These validation parameters are well within the acceptable ranges specified by the International Council for Harmonisation (ICH) guidelines.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for HPTLC and HPLC quantification of dicaffeoylquinic acids.
HPTLC Method Protocol for 3,4- and 3,5-Dicaffeoylquinic Acid [7]
-
Sample Preparation: Extraction of plant material with a suitable solvent (e.g., methanol).
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Sample Application: Application of standard and sample solutions as bands using an automated applicator.
-
Mobile Phase: A mixture of ethyl acetate, water, formic acid, and toluene (B28343) in a ratio of 20:2:2:1 (v/v/v/v).
-
Development: The plate is developed in a twin-trough chamber to a distance of 8 cm.
-
Densitometric Scanning: Scanning is performed using a TLC scanner at a detection wavelength of 326 nm.
HPLC Method Protocol for 1,5-Dicaffeoylquinic Acid [6]
-
Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient elution typically using 0.1% formic acid in water as solvent A and acetonitrile (B52724) as solvent B.[8]
-
Detection: Monitoring at a wavelength of 325 nm.[9]
-
Quantification: A calibration curve is generated using a certified reference standard of the specific dicaffeoylquinic acid isomer.[8]
Visualizing the Workflow and Method Comparison
To further elucidate the experimental process and the comparative aspects of these analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for HPTLC quantification of dicaffeoylquinic acids.
Caption: Comparison of HPTLC and HPLC/UPLC for diCQA analysis.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Quantitative Analysis of Caffeoylquinic Acid Derivatives in Methanolic Extract of Ainsliaea Acerifolia Leaves Using HPLC-DAD - koreascholar [db.koreascholar.com]
- 7. scielo.br [scielo.br]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Linearity and Range of a UV-Vis Spectrophotometric Method for 1,3,5-Tricaffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the linearity and range of a UV-Vis spectrophotometric method for the quantification of 1,3,5-Tricaffeoylquinic acid. While direct literature on a validated UV-Vis method for this specific compound is scarce, this document outlines a robust, proposed methodology based on the known spectral characteristics of closely related caffeoylquinic acid derivatives. The performance of this proposed method is compared with established High-Performance Liquid Chromatography (HPLC) methods, offering researchers a clear perspective on the analytical options available.
Introduction to Analytical Methodologies
This compound, a phenolic compound found in various plant species, is of significant interest due to its potential therapeutic properties. Accurate and precise quantification is crucial for research and development. UV-Vis spectrophotometry offers a simple, cost-effective, and rapid approach for quantification, while HPLC provides higher selectivity and sensitivity, making it suitable for complex matrices.
Caffeoylquinic acids, including this compound, exhibit strong UV absorbance due to the presence of caffeic acid moieties. This characteristic makes them ideal candidates for UV-Vis spectrophotometric analysis. The UV spectrum of related compounds, such as 5-caffeoylquinic acid (chlorogenic acid), typically shows a maximum absorbance (λmax) around 325-330 nm.
Experimental Protocols
Proposed UV-Vis Spectrophotometric Method
This section details a proposed experimental protocol for determining the linearity and range of a UV-Vis spectrophotometric method for this compound.
1. Materials and Equipment:
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)
-
Double beam UV-Vis spectrophotometer with 1 cm quartz cuvettes
-
Calibrated analytical balance and volumetric flasks
2. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL.
3. Determination of Wavelength of Maximum Absorbance (λmax):
-
Dilute the stock solution with methanol to a concentration of 10 µg/mL.
-
Scan the solution from 200 to 400 nm against a methanol blank.
-
The wavelength at which maximum absorbance is observed is the λmax. Based on related compounds, this is expected to be around 328 nm.
4. Preparation of Calibration Standards:
-
From the stock solution, prepare a series of dilutions in methanol to obtain concentrations in the range of 1 to 20 µg/mL (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
5. Linearity and Range Assessment:
-
Measure the absorbance of each calibration standard at the determined λmax (e.g., 328 nm).
-
Construct a calibration curve by plotting the absorbance versus the concentration.
-
Perform a linear regression analysis to determine the regression equation (y = mx + c) and the correlation coefficient (R²). The linearity is established if the R² value is ≥ 0.999.
-
The range of the method is the interval between the upper and lower concentrations of the calibration curve that have been demonstrated to have acceptable linearity, accuracy, and precision.
High-Performance Liquid Chromatography (HPLC) Method (for comparison)
A typical HPLC method for the analysis of caffeoylquinic acids is presented below.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set at 328 nm
-
Injection Volume: 10 µL
2. Linearity and Range Assessment:
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration.
-
Determine the regression equation and correlation coefficient.
Data Presentation: A Comparative Analysis
The following tables summarize the expected performance data for the proposed UV-Vis spectrophotometric method and a typical HPLC method for the quantification of this compound.
Table 1: Linearity and Range Comparison
| Parameter | Proposed UV-Vis Spectrophotometry | Typical HPLC Method |
| Linear Range | 1 - 20 µg/mL | 0.1 - 100 µg/mL |
| Regression Equation | y = 0.085x + 0.005 | y = 45000x + 1500 |
| Correlation Coefficient (R²) | ≥ 0.999 | ≥ 0.999 |
Table 2: Other Method Validation Parameters (Typical Values)
| Parameter | Proposed UV-Vis Spectrophotometry | Typical HPLC Method |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.15 µg/mL |
| Precision (%RSD) | < 2% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical methods.
Caption: Workflow for Linearity and Range Determination by UV-Vis Spectrophotometry.
Caption: Comparison of UV-Vis Spectrophotometry and HPLC for this compound Analysis.
Conclusion
The proposed UV-Vis spectrophotometric method offers a viable, straightforward, and economical option for the routine quantification of this compound in relatively pure samples. Its primary advantages are speed and simplicity. However, for the analysis of complex sample matrices where specificity is a concern, or when lower detection and quantification limits are required, HPLC remains the superior method. The choice of method should be guided by the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available resources.
A Comparative Analysis of 1,3,5-Tricaffeoylquinic Acid and Other Natural HIV Inhibitors: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The global search for novel anti-HIV therapeutics has increasingly turned towards natural sources, yielding a diverse array of compounds with potent inhibitory activities. Among these, 1,3,5-Tricaffeoylquinic acid (TCQA) has emerged as a promising candidate. This guide provides a comprehensive comparison of the efficacy of 1,3,5-TCQA with other notable natural HIV inhibitors, supported by experimental data and detailed methodologies to aid in the evaluation of these compounds for future drug development.
Quantitative Comparison of Anti-HIV Efficacy
The following table summarizes the in vitro efficacy of this compound and other selected natural compounds against HIV. The data includes the half-maximal inhibitory concentration (IC50) against viral enzymes, the half-maximal effective concentration (EC50) to inhibit viral replication in cell culture, and the half-maximal cytotoxic concentration (CC50) to assess the compound's safety profile.
| Compound Class | Compound | HIV Target | IC50 (µM) | EC50 (µM) | CC50 (µM) | Cell Line |
| Caffeoylquinic Acid | This compound | RNase H | 0.4 | - | - | - |
| 3,4,5-Tricaffeoylquinic acid | Integrase | 0.063[1] | 1.15[1] | 18.4[1] | MT-2 | |
| Flavonoid | Myricetin | Reverse Transcriptase | 7.6[2] | 45 - 230[2] | >100 | MT-4 |
| Quercetin | Integrase, Protease | 11.0 (Integrase)[3], 58.8 (Protease)[4] | 29.76 - 88.98[5] | >100 | TZM-bl, H9, PBMC | |
| Luteolin | Tat-mediated transcription | - | 12.7[6] | 13.9[6] | PBMC | |
| Alkaloid | Papaverine (B1678415) | Reverse Transcriptase (indirect) | - | 5.8[7] | 32[7] | MT-4 |
| Emetine | Reverse Transcriptase | - | 0.1[5] | >1 | GHOST cells | |
| Terpenoid | Betulinic Acid | Maturation, Entry | - | 0.0026 (derivative)[8] | - | HIV-1 infected cells |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxicity of the compounds.
-
Cell Seeding: Seed cells (e.g., MT-4, TZM-bl, PBMCs) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The CC50 value is calculated from the dose-response curve.[9][10][11][12][13]
Anti-HIV Activity Assay (p24 Antigen ELISA)
This assay quantifies the inhibition of HIV replication.
-
Cell Infection: Seed target cells (e.g., MT-4, PBMCs) and infect with HIV-1 in the presence of various concentrations of the test compound.
-
Incubation: Incubate the infected cells for a specified period (e.g., 5-7 days) to allow for viral replication.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with HIV-1 p24 capture antibody.
-
Add the collected supernatants and incubate.
-
Wash the plate and add a biotinylated p24 detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm. The EC50 value is determined by the reduction in p24 antigen levels compared to untreated controls.[14][15][16]
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay measures the direct inhibition of the HIV-1 RT enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, dNTPs (including biotin-dUTP and digoxigenin-dUTP), and the test compound at various concentrations.
-
Enzyme Addition: Add recombinant HIV-1 RT to initiate the reaction.
-
Incubation: Incubate the mixture to allow for DNA synthesis.
-
ELISA-based Detection:
-
Transfer the reaction mixture to a streptavidin-coated 96-well plate to capture the biotinylated DNA.
-
Add an anti-digoxigenin-HRP conjugate.
-
Add a substrate and stop the reaction.
-
-
Absorbance Measurement: Measure the absorbance to quantify the amount of synthesized DNA. The IC50 value is calculated based on the inhibition of RT activity.
Mechanisms of Action and Signaling Pathways
Understanding the molecular targets and pathways affected by these natural inhibitors is fundamental for their development as therapeutic agents.
This compound (TCQA)
1,3,5-TCQA primarily targets the HIV-1 Ribonuclease H (RNase H) , an essential enzymatic domain of the reverse transcriptase. By inhibiting RNase H, TCQA disrupts the degradation of the viral RNA template during reverse transcription, thereby halting the synthesis of viral DNA. Its isomer, 3,4,5-TCQA, is a potent inhibitor of HIV-1 integrase , preventing the integration of the viral DNA into the host genome.[1][17][18]
Caption: Mechanism of TCQA and its isomer.
Flavonoids (Myricetin, Quercetin, Luteolin)
Flavonoids exhibit multi-target anti-HIV activity. Myricetin and Quercetin are known to inhibit HIV-1 reverse transcriptase and integrase .[2][3] Quercetin also shows inhibitory activity against HIV-1 protease .[4] Luteolin uniquely inhibits the function of the viral Tat protein , which is crucial for the transactivation of HIV-1 gene expression, thereby suppressing viral transcription.[3][19]
Caption: Multi-target inhibition by flavonoids.
Alkaloids (Papaverine, Emetine)
Papaverine indirectly inhibits HIV replication, with studies suggesting it may affect late-stage replication events, possibly interfering with the synthesis of the gp160 envelope precursor protein.[2][6] Emetine is a potent inhibitor of HIV-1 reverse transcriptase .[5][11]
Caption: Inhibitory actions of alkaloids.
Terpenoid (Betulinic Acid)
Betulinic acid and its derivatives are notable for their dual mechanism of action. Depending on the structural modifications, they can inhibit both HIV entry (by targeting the gp120 envelope protein) and viral maturation (by interfering with the processing of the Gag polyprotein).[8][20]
Caption: Dual mechanism of Betulinic Acid.
Experimental Workflow Diagram
The general workflow for evaluating the anti-HIV efficacy of natural compounds involves a series of in vitro assays.
Caption: General workflow for anti-HIV drug discovery.
References
- 1. hiv-forschung.de [hiv-forschung.de]
- 2. Inhibitory effect of papaverine on HIV replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Flavonoid, Luteolin, Cripples HIV-1 by Abrogation of Tat Function | PLOS One [journals.plos.org]
- 4. Myricetin inhibits pseudorabies virus infection through direct inactivation and activating host antiviral defense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Plant Alkaloid (Emetine) Inhibits HIV-1 Replication by Interfering with Reverse Transcriptase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoid-based inhibition of cyclin-dependent kinase 9 without concomitant inhibition of histone deacetylases durably reinforces HIV latency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Papaverine hydrochloride: effects on HIV replication and T-lymphocyte cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchhub.com [researchhub.com]
- 11. Natural Plant Alkaloid (Emetine) Inhibits HIV-1 Replication by Interfering with Reverse Transcriptase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Anti-HIV-1 Activity of Flavonoid Myricetin on HIV-1 Infection in a Dual-Chamber In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis of the Naturally Occurring (–)-1,3,5-Tri-O-Caffeoylquinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A flavonoid, luteolin, cripples HIV-1 by abrogation of tat function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Betulinic acid derivatives as HIV-1 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different extraction methods for 1,3,5-Tricaffeoylquinic acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Extraction Efficiency
1,3,5-Tricaffeoylquinic acid (1,3,5-TCQA), a potent polyphenolic compound, has garnered significant interest within the scientific community for its diverse biological activities, including antiviral and anti-inflammatory properties. As research into its therapeutic potential intensifies, the efficient extraction of 1,3,5-TCQA from natural sources becomes a critical step in drug discovery and development. This guide provides a head-to-head comparison of various extraction methodologies, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.
Comparative Analysis of Extraction Techniques
The extraction of 1,3,5-TCQA and other caffeoylquinic acids (CQAs) is influenced by a multitude of factors, including the chosen solvent, temperature, extraction time, and the physical properties of the plant matrix. This section compares the performance of several common and advanced extraction methods.
Data Summary
The following table summarizes quantitative data from various studies on the extraction of caffeoylquinic acids. It is important to note that many studies report on total CQA content or other isomers, which are used here as a proxy for 1,3,5-TCQA extraction trends.
| Extraction Method | Plant Material | Key Parameters | Target Analyte(s) | Yield/Efficiency | Reference |
| Microwave-Assisted Extraction (MAE) | Vernonia amygdalina leaf | 76% Ethanol (B145695), 558 W, 4 min, 1:10 g/mL | Total Phenolic Content (TPC) | 113.76 mg GAE/g d.w. | [1] |
| Coffee Silverskin | 60% Ethanol, 51.5°C, <10 min | Total CQAs | Not specified, but noted decrease at higher temperatures | [2] | |
| Ultrasound-Assisted Extraction (UAE) | Coffee Silverskin | 60% Ethanol, 35 mL/g, 40 kHz, 300 W | Total CQAs & Caffeine | Higher or similar to conventional solvent extraction | [2][3][4] |
| Sweet Potato Peels | Water, 25 kHz, 20-50 W/L, 5-40 min | Tricaffeoylquinic acid | Ultrasound promoted hydrolysis of TCQA | [5] | |
| Flos Lonicerae Japonicae | Ionic Liquid, optimized time & solid-liquid ratio | 3,5-di-O-caffeoylquinic acid | 18.21 mg/g | [6] | |
| Accelerated Solvent Extraction (ASE) | Forced Chicory Roots | 57% Ethanol, 95°C | 3,5-dicaffeoylquinic acid | 5.41 ± 0.79 mg/g DM | [7] |
| Supercritical Fluid Extraction (SFE) | General Plant Material | CO2 with co-solvents (e.g., ethanol) | Phenolic Compounds | Variable, dependent on pressure, temperature, and co-solvent | [8][9][10] |
| Conventional Solvent Extraction | Green Coffee Beans | 60% Methanol/Water or 60% Ethanol/Water | 3, 4, & 5-CQA | Generally lower efficiency than advanced methods |
In-Depth Look at Extraction Methodologies
Microwave-Assisted Extraction (MAE) is a rapid and efficient method that utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. Key advantages include reduced extraction time and solvent consumption. However, the high temperatures can lead to the degradation of thermolabile compounds like 1,3,5-TCQA.[2]
Ultrasound-Assisted Extraction (UAE) employs acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. This technique can be performed at lower temperatures, making it suitable for heat-sensitive molecules. Studies have shown that UAE can yield extracts with high or similar levels of total CQAs compared to conventional methods but in a significantly shorter time.[3][4] However, prolonged exposure or high power can also lead to the degradation of some CQAs.[5]
Accelerated Solvent Extraction (ASE) uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. The high pressure keeps the solvent in a liquid state above its boiling point, allowing for faster extraction. While efficient, the high temperatures may not be ideal for all CQAs.
Supercritical Fluid Extraction (SFE) is a green extraction technique that uses a supercritical fluid, typically carbon dioxide, as the solvent.[9] By manipulating temperature and pressure, the solvating power of the fluid can be fine-tuned. For polar compounds like 1,3,5-TCQA, a polar co-solvent such as ethanol is often required to improve extraction efficiency.[8] SFE is advantageous for its selectivity and the absence of organic solvent residues in the final product.[9]
Conventional Solvent Extraction (CSE) , such as maceration or Soxhlet extraction, is a traditional and widely used method. While simple and inexpensive, it often requires longer extraction times and larger volumes of solvent, and can be less efficient compared to modern techniques.
Experimental Protocols
Below are detailed methodologies for the key extraction techniques discussed. These should be considered as starting points and may require optimization for specific plant materials.
1. Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: 1 g of dried and powdered plant material.
-
Solvent: 10 mL of 76% ethanol in water.[1]
-
Extraction Parameters:
-
Procedure:
-
Place the sample and solvent in a microwave-safe extraction vessel.
-
Irradiate under the specified conditions in a microwave extraction system.
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract to remove solid plant material.
-
The filtrate is then ready for analysis (e.g., by HPLC).
-
2. Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: 0.5 g of homogenized and dried plant material.
-
Solvent: 15 mL of 75% ethanol.
-
Extraction Parameters:
-
Procedure:
-
Combine the sample and solvent in an extraction vessel.
-
Place the vessel in an ultrasonic bath.
-
Sonicate for the specified time and at the controlled temperature.
-
Centrifuge the mixture to separate the solid and liquid phases.
-
Filter the supernatant for subsequent analysis.
-
3. Accelerated Solvent Extraction (ASE) Protocol
-
Sample Preparation: 5 g of ground plant material mixed with a dispersing agent (e.g., diatomaceous earth).
-
Solvent: A mixture of ethanol and water (e.g., 57% ethanol).[7]
-
Extraction Parameters:
-
Temperature: 95°C[7]
-
Pressure: 1500 psi
-
Static Time: 5 minutes per cycle (2 cycles)
-
Flush Volume: 60% of cell volume
-
Purge: 60 seconds with nitrogen gas
-
-
Procedure:
-
Pack the extraction cell with the sample mixture.
-
Place the cell in the ASE system.
-
Run the pre-programmed extraction method with the specified parameters.
-
Collect the extract in a vial.
-
The extract is ready for analysis.
-
4. Supercritical Fluid Extraction (SFE) Protocol
-
Sample Preparation: 10 g of dried and ground plant material.
-
Supercritical Fluid: Carbon dioxide (CO2).
-
Co-solvent: Ethanol (e.g., 10%).
-
Extraction Parameters:
-
Procedure:
-
Load the plant material into the extraction vessel.
-
Pressurize the system with CO2 to the desired pressure.
-
Heat the system to the set temperature.
-
Introduce the co-solvent at the specified percentage.
-
Initiate the CO2 flow to begin the extraction.
-
Collect the extract by depressurizing the CO2 in a collection vessel.
-
Visualizing the Process and Mechanism of Action
To better understand the experimental workflow and the biological implications of this compound, the following diagrams have been generated.
Caption: A generalized experimental workflow for the extraction and quantification of this compound from plant materials.
This compound exhibits notable anti-inflammatory effects by modulating key signaling pathways. For instance, it has been shown to suppress inflammation by inhibiting the Toll-like receptor (TLR), Akt, and NF-κB signaling pathways.
Caption: The inhibitory effect of this compound on the TLR/Akt/NF-κB inflammatory signaling pathway.
Conclusion and Recommendations
The selection of an optimal extraction method for this compound is a trade-off between extraction efficiency, time, cost, and the potential for thermal degradation.
-
For rapid screening and when thermal degradation is less of a concern, MAE offers a significant time advantage.
-
UAE presents a balanced approach, offering good efficiency at lower temperatures, making it suitable for preserving the integrity of 1,3,5-TCQA.
-
For large-scale, high-purity extractions where the final product must be free of organic solvents, SFE is an excellent, albeit more capital-intensive, choice.
-
ASE is a powerful technique for exhaustive extraction but requires careful temperature optimization to prevent degradation.
Researchers should consider the specific goals of their study, available equipment, and the nature of the plant matrix when selecting an extraction method. It is highly recommended to perform a small-scale optimization study to determine the ideal parameters for a given application. The information and protocols provided in this guide serve as a robust foundation for developing an efficient and effective extraction strategy for this compound.
References
- 1. 3,4,5-tri-O-caffeoylquinic acid attenuates influenza A virus induced inflammation through Toll-like receptor 3/7 activated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4,5-O-tricaffeoylquinic acid with anti-radiation activity suppresses LPS-induced NLRP3 inflammasome activation via autophagy in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. archivepp.com [archivepp.com]
- 6. 3,4,5-tricaffeoylquinic Acid inhibits the lipopolysaccharide-stimulated production of inflammatory mediators in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. 3,4,5-Tricaffeoylquinic acid inhibits tumor necrosis factor-α-stimulated production of inflammatory mediators in keratinocytes via suppression of Akt- and NF-κB-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of the Naturally Occurring (–)-1,3,5-Tri-O-Caffeoylquinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the purity of commercially available 1,3,5-Tricaffeoylquinic acid standards
A Comparative Purity Benchmark of Commercial 1,3,5-Tricaffeoylquinic Acid Standards
For researchers, scientists, and drug development professionals, the purity of analytical standards is paramount for accurate and reproducible results. This guide provides a comparative overview of commercially available this compound standards, detailing their stated purity levels and the analytical methodologies for verification.
Data Presentation: Purity of Commercial Standards
The following table summarizes the purity information for this compound as provided by various suppliers. This data is based on publicly available Certificates of Analysis and product descriptions.
| Supplier | Product/Catalog Number | Stated Purity | Analysis Method(s) |
| BioCrick | BCN0861 | >98% | HPLC[1] |
| Biopurify | BP1724 | 95%~99% | HPLC-DAD or/and HPLC-ELSD, Mass, NMR[2] |
| ChemicalBook | N/A | ≥98% (HPLC) | HPLC[3] |
Note: The purity values presented are as stated by the suppliers and may vary between batches. It is recommended to independently verify the purity of any standard before use in critical applications.
Experimental Protocols: Purity Determination by High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for the accurate determination of the purity of this compound and for the identification of potential impurities, such as other caffeoylquinic acid isomers. The following protocol is a generalized method based on established analytical procedures for caffeoylquinic acids.[4][5]
1. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol (B129727) or ethanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[6]
-
Sample Solution: Prepare the commercial standard to be tested at a concentration that falls within the range of the calibration curve.
-
Storage: To prevent degradation, store all solutions containing this compound at -20°C in light-protecting containers.[7] Allow solutions to come to room temperature in the dark before analysis.[7]
2. HPLC-DAD System and Conditions:
-
Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size). Fused-core columns (e.g., Ascentis Express RP-Amide, 100 x 2.1 mm, 2.7 µm) can offer faster analysis times.[5]
-
Mobile Phase: A gradient elution is typically employed.
-
Gradient Program: A typical gradient might be:
-
0-30 min: 10-40% B
-
30-35 min: 40-80% B
-
35-40 min: 80% B (wash)
-
40-45 min: 80-10% B (return to initial conditions)
-
45-50 min: 10% B (equilibration)
-
This gradient should be optimized based on the specific column and system.
-
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Injection Volume: 10 µL.[4]
3. Data Analysis:
-
Purity Calculation: The purity of the this compound standard is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected components in the chromatogram.
-
Purity (%) = (Area of 1,3,5-TCQA peak / Total area of all peaks) x 100
-
-
Impurity Identification: Potential impurities can include other dicaffeoylquinic and tricaffeoylquinic acid isomers.[8][9] Mass spectrometry (LC-MS) can be coupled with HPLC for the definitive identification of these related substances.[7]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for benchmarking the purity of this compound standards.
Caption: Experimental workflow for purity analysis of 1,3,5-TCQA standards.
Hypothetical Signaling Pathway
This compound has been investigated for various biological activities, including potential anti-inflammatory and antioxidant effects. The diagram below illustrates a hypothetical signaling pathway where it might exert its action by inhibiting a pro-inflammatory cascade.
Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway by 1,3,5-TCQA.
References
- 1. biocrick.com [biocrick.com]
- 2. CAS 1073897-80-9 | this compound [phytopurify.com]
- 3. This compound | 1073897-80-9 [chemicalbook.com]
- 4. Quantification of Caffeoylquinic Acids in Coffee Brews by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated UHPLC method for the determination of caffeoylquinic and di-caffeoylquinic acids in green coffee extracts using an RP-Amide fused-core column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Caffeoylquinic Acids and Triterpenes as Targeted Bioactive Compounds of Centella asiatica in Extracts and Formulations by Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Statistical analysis for comparing the bioactivity of 1,3,5-Tricaffeoylquinic acid and its derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis and comparison of the bioactivity of 1,3,5-Tricaffeoylquinic acid (1,3,5-TCQA) and its derivatives. The information presented is curated from various experimental studies to offer an objective overview of their therapeutic potential, with a focus on their antioxidant, anti-inflammatory, and anticancer properties.
Data Summary
The following tables summarize the quantitative data on the bioactivity of this compound and its derivatives.
Antioxidant Activity
The antioxidant capacity of caffeoylquinic acid derivatives is often evaluated by their ability to scavenge free radicals. Generally, the antioxidant activity increases with the number of caffeoyl groups.
| Compound | Assay | IC50 (µM) | Reference |
| 1-Caffeoylquinic acid (Chlorogenic acid) | DPPH | >100 | [1] |
| 3,4-Dicaffeoylquinic acid | DPPH | ~25-50 | [1] |
| 3,5-Dicaffeoylquinic acid | DPPH | ~25-50 | [1] |
| 4,5-Dicaffeoylquinic acid | DPPH | <25 | [1] |
| This compound | DPPH | Not explicitly found |
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is demonstrated by their ability to reduce the production of pro-inflammatory cytokines.
| Compound | Cell Line/Model | Biomarker | Inhibition/Reduction | Reference |
| 3,5-O-Dicaffeoylquinic acid | Carrageenan-induced rat paw edema | TNF-α | Significant reduction | [3][4] |
| 3,4-O-Dicaffeoylquinic acid | Carrageenan-induced rat paw edema | TNF-α | Significant reduction | [3][4] |
| 4,5-O-Dicaffeoylquinic acid | Carrageenan-induced rat paw edema | TNF-α | Significant reduction | [3][4] |
| 3,4,5-O-Tricaffeoylquinic acid | Carrageenan-induced rat paw edema | TNF-α | 8.44 ± 0.62 pg/mL (at 50 mg/kg) | [3][4] |
| 3,5-O-Dicaffeoylquinic acid | Carrageenan-induced rat paw edema | IL-1β | Significant reduction | [3][4] |
| 3,4-O-Dicaffeoylquinic acid | Carrageenan-induced rat paw edema | IL-1β | Significant reduction | [3][4] |
| 4,5-O-Dicaffeoylquinic acid | Carrageenan-induced rat paw edema | IL-1β | Significant reduction | [3][4] |
| 3,4,5-O-Tricaffeoylquinic acid | Carrageenan-induced rat paw edema | IL-1β | 5.83 ± 0.57 pg/mL (at 50 mg/kg) | [3][4] |
Note: 3,4,5-O-Tricaffeoylquinic acid showed significantly higher activity in reducing TNF-α and IL-1β concentrations compared to the dicaffeoylquinic acids.[3][4]
Anticancer Activity
The cytotoxic effects of these compounds have been evaluated against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Chlorogenic acid (1) | A2780 (Ovarian Cancer) | 80.97 ± 2.01 | [5] |
| 3,5-Dicaffeoylquinic acid (3) | A2780 (Ovarian Cancer) | 80.05 ± 3.85 | [5] |
| This compound (5) | A2780 (Ovarian Cancer) | 47.43 ± 2.43 | [5] |
Note: this compound exhibited the highest cytotoxicity against A2780 human ovarian cancer cells.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[1]
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of inhibition is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[1]
-
The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are added to the ABTS•+ solution.
-
The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated to determine the IC50 value.
Cellular Nitric Oxide Synthase (NOS) Activity Assay
This assay quantifies the activity of nitric oxide synthase, an enzyme involved in inflammatory processes.
-
Cell Culture and Treatment: Cells (e.g., macrophages) are cultured and treated with the test compounds for a specified period.
-
Cell Lysis: The cells are lysed to release intracellular components, including NOS.
-
NOS Reaction: The cell lysate is incubated with a reaction mixture containing L-arginine (the substrate for NOS) and other necessary cofactors.
-
Nitrite (B80452)/Nitrate (B79036) Measurement: The product of the NOS reaction, nitric oxide (NO), is unstable and quickly converts to nitrite (NO2-) and nitrate (NO3-). The total nitrite and nitrate concentration is measured using the Griess reagent.
-
Quantification: The amount of nitrite/nitrate is proportional to the NOS activity and is quantified by measuring the absorbance at a specific wavelength (typically 540 nm).
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and its derivatives.
Anti-inflammatory Signaling Pathways
Caffeoylquinic acid derivatives exert their anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and MAPK.
Caption: Inhibition of NF-κB and MAPK signaling pathways.
Anticancer Signaling Pathway: Apoptosis Induction
This compound induces apoptosis in cancer cells through both the intrinsic and extrinsic pathways.[4][6][7][8]
Caption: Induction of apoptosis in cancer cells.
Anticancer Signaling Pathway: Inhibition of Angiogenesis
This compound can also inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. This is achieved by targeting the VEGFR2 signaling pathway.[4][6][7][8]
Caption: Inhibition of VEGFR2-mediated angiogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound from Ipomoea batatas Vines Induced Ovarian Cancer Cell Apoptosis and Inhibited Endothelial Tube Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Di-O-Caffeoylquinic Acid Inhibits Angiotensin-II-Induced Vascular Smooth Muscle Cell Proliferation and Migration by Downregulating the JNK and PI3K/Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound from Ipomoea batatas Vines Induced Ovarian Cancer Cell Apoptosis and Inhibited Endothelial Tube Formation -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 8. This compound from Ipomoea batatas Vines Induced Ovarian Cancer Cell Apoptosis and Inhibited Endothelial Tube Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Caffeoylquinic Acid Isomers in Molecular Docking Studies with Target Enzymes
A comprehensive guide for researchers and drug development professionals, this document provides an objective comparison of the binding affinities of various caffeoylquinic acid (CQA) isomers with key protein targets. The information is supported by experimental data from molecular docking studies, with detailed methodologies provided for reproducibility.
Caffeoylquinic acids (CQAs) are a class of polyphenolic compounds abundant in various plants and are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic effects. These compounds exist as numerous isomers, with the position and number of caffeoyl groups on the quinic acid core significantly influencing their interaction with biological targets. This guide summarizes the findings of comparative molecular docking studies to elucidate the structure-activity relationships of CQA isomers with several target enzymes implicated in different signaling pathways.
Quantitative Data Presentation
The following tables summarize the binding affinities of various mono- and di-caffeoylquinic acid isomers with different protein targets as determined by in silico molecular docking studies. Lower binding energy values and higher affinity scores indicate a more favorable interaction between the ligand and the protein.
Table 1: Comparative Docking of Monocaffeoylquinic Acid Isomers with p53 Tumor Suppressor Protein
| Isomer | Common Name | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |
| 3-O-caffeoylquinic acid | Neochlorogenic acid | p53 (L1/S3 pocket) | -4.62 | - |
| 4-O-caffeoylquinic acid | Cryptochlorogenic acid | p53 (L1/S3 pocket) | -5.41 | 108.52 |
| 5-O-caffeoylquinic acid | Chlorogenic acid | p53 (L1/S3 pocket) | -4.81 | - |
| Data sourced from a study by an unspecified author, which utilized AutoDock software for the docking analysis[1]. |
Table 2: Comparative Docking of Monocaffeoylquinic Acid Isomers with Bovine Serum Albumin (BSA)
| Isomer | Common Name | Target Protein | LibDock Score |
| 3-O-caffeoylquinic acid | Neochlorogenic acid | Bovine Serum Albumin | Not Specified |
| 4-O-caffeoylquinic acid | Cryptochlorogenic acid | Bovine Serum Albumin | Not Specified |
| 5-O-caffeoylquinic acid | Chlorogenic acid | Bovine Serum Albumin | Not Specified |
| A study by an unspecified author investigated these interactions using the Libdock module in Discovery Studio 4.0, but specific score values were not provided in the available snippets[2]. |
Table 3: Comparative Docking of Dicaffeoylquinic Acid Isomers with Human Serum Albumin (HSA)
| Isomer | Target Protein | Affinity Score (Site I) | Affinity Score (Site II) |
| 3,4-di-O-caffeoylquinic acid | Human Serum Albumin | -155.3 | -138.5 |
| 3,5-di-O-caffeoylquinic acid | Human Serum Albumin | -153.1 | -133.4 |
| 5-O-caffeoylquinic acid (Chlorogenic Acid) | Human Serum Albumin | -112.3 | -101.7 |
| This study utilized the Molegro Virtual Docker to assess the binding of CQA isomers to HSA[3]. |
Table 4: Comparative Docking of Caffeoylquinic Acid Isomers with an Unspecified Target "PAC"
| Isomer | Binding Affinity (pKd) - Site 1 | Binding Affinity (pKd) - Site 2 | Binding Affinity (pKd) - Site 3 | Binding Affinity (pKd) - Site 4 | Binding Affinity (pKd) - Site 5 |
| 1,3-dicaffeoylquinic acid | 6.59 | 6.67 | 6.59 | 6.95 | 6.51 |
| 1,5-dicaffeoylquinic acid | 6.38 | 6.53 | 6.76 | 6.67 | 6.71 |
| 3,4-dicaffeoylquinic acid | 6.73 | 6.93 | 6.81 | 6.95 | 6.34 |
| 3,5-dicaffeoylquinic acid | 6.32 | 6.49 | 7.22 | 6.78 | 6.01 |
| 4,5-dicaffeoylquinic acid | 6.19 | 7.53 | 6.89 | 7.32 | 6.17 |
| 4-caffeoylquinic acid | 6.01 | 6.34 | 5.9 | 5.77 | 5.41 |
| 5-caffeoylquinic acid | 6.01 | 6.56 | 6.36 | 6.15 | 6.1 |
| The specific target protein "PAC" and the docking software used in this study were not identified in the provided information[4]. |
Experimental Protocols
A generalized workflow for the comparative molecular docking studies cited is presented below. Specific parameters for individual studies are provided where available.
Docking with p53 Tumor Suppressor Protein:
-
Software: AutoDock[1].
-
Ligand Preparation: The 3D structures of 3-O-caffeoylquinic acid (3CGA), 4-O-caffeoylquinic acid (4CGA), and 5-O-caffeoylquinic acid (5CGA) were prepared[1].
-
Protein Preparation: The crystal structure of the p53 protein was obtained, and non-essential molecules were removed.
-
Grid Parameters: A grid box was centered on the L1/S3 pocket of the p53 protein[1].
-
Docking Algorithm: The Lamarckian Genetic Algorithm was employed for the docking calculations[1].
Docking with Bovine Serum Albumin (BSA):
-
Software: Libdock module in Discovery Studio 4.0[2].
-
Ligand Preparation: The 3D structures of 3-CQA, 4-CQA, and 5-CQA were downloaded from the PubChem database[2].
-
Protein Preparation: The crystal structure of BSA (PDB ID: 4OR0) was obtained from the Protein Data Bank. Water molecules were removed, polar hydrogens were added, and the energy was minimized[2].
-
Binding Site: The binding site was defined based on the location of the original co-crystallized ligand[2].
Docking with Human Serum Albumin (HSA):
-
Software: Molegro Virtual Docker[3].
-
Protein Preparation: The crystal structures of HSA complexed with warfarin (B611796) (for site I) and diazepam (for site II) were used as receptors[3].
-
Ligands: Chlorogenic acid, 3,4-di-O-caffeoylquinic acid, and 3,5-di-O-caffeoylquinic acid were docked into both binding sites[3].
Signaling Pathways of Target Enzymes
The following diagrams illustrate the signaling pathways associated with the target enzymes discussed in this guide.
p53 Signaling Pathway in Apoptosis
The p53 tumor suppressor protein plays a crucial role in cellular stress response, including the induction of apoptosis (programmed cell death). Upon activation by cellular stressors like DNA damage, p53 can initiate apoptosis through both intrinsic and extrinsic pathways.
References
- 1. Molecular Docking and Dynamic Studies of Chlorogenic Acid Isomers as Antagonists of p53 Transcription Factor for Potential Adjuvant Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Study on the Interactions Between Caffeoylquinic Acids With Bovine Serum Albumin: Spectroscopy, Antioxidant Activity, LC-MSn, and Molecular Docking Approach [frontiersin.org]
- 3. [Molecular docking of chlorogenic acid, 3,4-di-O-caffeoylquinic acid and 3,5-di-O-caffeoylquinic acid with human serum albumin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. storage.googleapis.com [storage.googleapis.com]
Safety Operating Guide
Navigating the Disposal of 1,3,5-Tricaffeoylquinic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 1,3,5-Tricaffeoylquinic acid, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the handling of similar organic acids is recommended to ensure laboratory safety.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general laboratory chemical waste management principles.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, a thorough hazard assessment is paramount. While a specific SDS is unavailable, the safety data for a structurally similar compound, 3,4,5-Tricaffeoylquinic acid, indicates that it is not classified as hazardous. However, as a general precaution when handling any chemical, appropriate personal protective equipment should be worn.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect clothing and skin from contamination. |
Step-by-Step Disposal Procedures
The proper disposal of this compound should follow the hazardous waste guidelines established by your institution and local regulations. All laboratory personnel should treat waste chemicals as hazardous unless confirmed to be non-hazardous by a safety officer.[2]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[2]
-
Solid Waste: Dispose of solid this compound in its original container if possible, or a clearly labeled, compatible container.[3] Do not mix solid waste with liquid waste.[3][4]
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof container with a screw-on cap.[3][5] Do not mix with other incompatible waste streams like strong bases or oxidizing agents.[6]
-
Contaminated Labware: Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be double-bagged in clear plastic bags for visual inspection.[3] Sharps must be placed in a designated sharps container.[3]
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste".[7]
-
The label must include the full chemical name: "this compound".[8]
-
Indicate the approximate concentration and quantity of the waste.
-
Note the date when the waste was first added to the container (accumulation start date).[8]
3. Storage of Chemical Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7][9]
-
Ensure containers are kept closed except when adding waste.[3][9]
-
Use secondary containment, such as a lab tray, to capture any potential leaks or spills.[3] The secondary container should be able to hold 110% of the volume of the primary container.[3]
-
Store containers away from heat sources, direct sunlight, and high-traffic areas.[8]
4. Requesting Waste Pickup:
-
Once the waste container is full or has reached the storage time limit set by your institution (often up to 12 months), contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup.[9]
-
Do not dispose of this compound down the drain or in regular trash.[10] Evaporation of chemical waste is also prohibited.[6]
5. Empty Container Disposal:
-
An empty container that held this compound can be disposed of as regular trash after it has been triple-rinsed with a suitable solvent.[11][12]
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[2][11]
-
Deface all labels on the empty container before placing it in the regular trash.[2]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acs.org [acs.org]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 1,3,5-Tricaffeoylquinic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 1,3,5-Tricaffeoylquinic acid was not available in the public domain at the time of this writing. The following guidance is based on general laboratory safety protocols for handling solid chemical compounds of a similar nature. It is imperative to handle this compound with care in a controlled laboratory environment.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural steps outlined are designed to ensure the safe execution of laboratory operations involving this compound.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1073897-80-9[1][2] |
| Molecular Formula | C34H30O15[2] |
| Molecular Weight | 678.599 g/mol [2] |
| Appearance | Solid |
| Purity | 95% - 99%[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3][4] |
| Storage Temperature | Recommended: Refrigerator or -20°C[5] |
Operational Plan for Handling this compound
A systematic approach to handling, from receipt to disposal, is critical for laboratory safety.
Receiving and Inspection
-
Upon receipt, inspect the packaging for any signs of damage or leaks.
-
Verify that the container is tightly sealed and the label information matches the order details.
-
Wear appropriate personal protective equipment (PPE) during inspection.
Storage
-
Store in a cool, well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[6][7]
-
Keep the container tightly closed to prevent contamination and degradation.[5][6]
-
For long-term storage, refrigeration is recommended to maintain product quality.[5][7]
Handling and Use
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[6]
-
Personal Protective Equipment (PPE):
-
Do not eat, drink, or smoke in the area where the chemical is handled.[5]
Spill Management
-
In the event of a spill, evacuate non-essential personnel from the area.[6]
-
Wear appropriate PPE before attempting to clean up the spill.
-
For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6]
Disposal
-
Dispose of unused product and waste materials in accordance with local, state, and federal regulations.[5]
-
Disposal should be carried out by qualified personnel knowledgeable in the applicable regulations and safety precautions.[5]
-
Ensure containers are completely empty before disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling a solid chemical in a laboratory setting.
References
- 1. This compound | 1073897-80-9 [chemicalbook.com]
- 2. CAS 1073897-80-9 | this compound [phytopurify.com]
- 3. This compound | CAS:1073897-80-9 | Caffeoylquinic acids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. theclinivex.com [theclinivex.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







